Fentin acetate
Description
Structure
2D Structure
Properties
IUPAC Name |
triphenylstannyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H5.C2H4O2.Sn/c3*1-2-4-6-5-3-1;1-2(3)4;/h3*1-5H;1H3,(H,3,4);/q;;;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQNIWFZKXZFAY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O2Sn | |
| Record name | STANNANE, ACETOXYTRIPHENYL- | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10013 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021408 | |
| Record name | Triphenyltin acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Stannane, acetoxytriphenyl- appears as a white crystalline solid. Melting point 123-131 °C (253-268 °F). Used as a fungicide, algaecide and molluscicide. Controls early and late blight on potatoes., Colorless solid; [HSDB] White solid; [CAMEO] White odorless solid; [INCHEM] White powder; [MSDSonline], Solid | |
| Record name | STANNANE, ACETOXYTRIPHENYL- | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10013 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Triphenyltin acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7631 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | (Acetyloxy)triphenylstannane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031789 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
In water, about 9 mg/l at pH 5 and 20 °C., In ethanol 22, ethyl acetate 82, dichloromethane 460, hexane 5, toluene 89 (all in g/l at 20 °C)., 0.009 mg/mL at 20 °C | |
| Record name | TRIPHENYLTIN ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1783 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | (Acetyloxy)triphenylstannane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031789 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.55 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.55 g/cu cm @ 20 °C | |
| Record name | STANNANE, ACETOXYTRIPHENYL- | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10013 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TRIPHENYLTIN ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1783 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.4e-08 mmHg at 140 °F (EPA, 1998), 0.00000048 [mmHg], Vapor pressure: 1.43X10-5 mm Hg @ 60 °C | |
| Record name | STANNANE, ACETOXYTRIPHENYL- | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10013 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Triphenyltin acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7631 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | TRIPHENYLTIN ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1783 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless crystals, Small needles | |
CAS No. |
900-95-8, 900-45-8 | |
| Record name | STANNANE, ACETOXYTRIPHENYL- | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10013 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Fentin acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=900-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, m-nitro-, 3-thio-4-o-tolylsemicarbazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000900458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fentin acetate [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000900958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fentin acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76068 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, triphenylstannyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triphenyltin acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fentin acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.804 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIPHENYLTIN ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1783 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | (Acetyloxy)triphenylstannane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031789 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
252 °F (EPA, 1998), 122-123 °C, 121 - 123 °C | |
| Record name | STANNANE, ACETOXYTRIPHENYL- | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10013 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TRIPHENYLTIN ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1783 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | (Acetyloxy)triphenylstannane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031789 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Fentin acetate chemical structure and properties
An In-depth Technical Guide to Fentin Acetate (B1210297)
Overview
Fentin acetate, an organotin compound, is the O-acetyl derivative of triphenyltin (B1233371) hydroxide (B78521).[1] It has been utilized primarily as a non-systemic fungicide with protective and some curative action against a range of fungal infections, notably early and late blights on potatoes and leaf spot diseases on sugar beets.[1][2][3][4] Its applications have also extended to use as an algicide and molluscicide, particularly in rice fields.[2][3][5][6] The fungicidal properties of organotin compounds like this compound were first investigated in the 1950s, and it was introduced commercially around 1960.[4] Due to its comparatively low phytotoxicity, it was one of the first practical organotin pesticides.[3] However, concerns about its environmental and health impacts, including potential adverse effects on reproductive and immune systems, have led to regulatory scrutiny and restrictions in many regions.[2][7]
Chemical Structure and Identifiers
This compound is chemically known as triphenylstannyl acetate.[1][7] The central atom is tin (Sn), bonded to three phenyl rings and an acetate group.
Caption: 2D representation of the this compound molecule.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | triphenylstannyl acetate | [1][7] |
| CAS Number | 900-95-8 | [1][2][8] |
| Molecular Formula | C₂₀H₁₈O₂Sn | [1][3][7] |
| SMILES | CC(=O)O--INVALID-LINK--(C2=CC=CC=C2)C3=CC=CC=C3 | [1] |
| InChI Key | WDQNIWFZKXZFAY-UHFFFAOYSA-M | [1][7] |
| Synonyms | Triphenyltin acetate, Phentin acetate, Brestan, Suzu |[1][2][7][8] |
Physicochemical Properties
This compound is a white, odorless crystalline solid at room temperature.[1][9] It has low solubility in water but is more soluble in several organic solvents.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Weight | 409.07 g/mol | [6][7][10] |
| Physical Description | White crystalline solid/powder | [1][5][11] |
| Melting Point | 121 - 131 °C | [1] |
| Boiling Point | 60 °C (Decomposes) | [5][9] |
| Density | 1.55 g/mL at 20 °C | [1][5][12] |
| Vapor Pressure | 1.9 x 10⁻³ Pa at 60 °C | [5][6] |
| Log Kow (LogP) | 3.43 |[1] |
Table 3: Solubility of this compound
| Solvent | Solubility (at 20 °C) | Source(s) |
|---|---|---|
| Water | ~9 mg/L (at pH 5) | [1] |
| Water | 28 mg/L | [5][6][9] |
| Ethanol | 22 g/L | [1] |
| Dichloromethane | 460 g/L | [1] |
| Toluene | 89 g/L | [1] |
| Hexane | 5 g/L |[1] |
Stability and Degradation
This compound is stable when dry but is readily converted to fentin hydroxide in the presence of water.[1][5][9][13] It is unstable in both acidic and alkaline conditions, with a half-life of less than 3 hours at pH 5, 7, or 9 at 22 °C.[1] The compound is also susceptible to degradation by sunlight and atmospheric oxygen.[1][5][9] The degradation pathway involves the sequential loss of phenyl groups.
Caption: Degradation pathway of this compound in the environment.
The degradation proceeds from triphenyltin compounds to diphenyltin and monophenyltin compounds, ultimately resulting in the formation of inorganic tin salts.[5][9] Phenol and benzene (B151609) are also found among the degradation products.[9]
Mechanism of Action and Toxicology
Fungicidal Mechanism of Action
This compound is a multi-site inhibitor that acts primarily by inhibiting mitochondrial ATP synthase.[2][4] This disruption of oxidative phosphorylation prevents spore germination and inhibits the metabolism and respiration of the fungal organism.[4]
References
- 1. This compound | C20H18O2Sn | CID 16682804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (Ref: OMS 1020) [sitem.herts.ac.uk]
- 3. This compound TC - HEBEN [hb-p.com]
- 4. fr.rayfull.com [fr.rayfull.com]
- 5. Cas 900-95-8,this compound | lookchem [lookchem.com]
- 6. This compound [agrocarechem.com]
- 7. medkoo.com [medkoo.com]
- 8. CAS 900-95-8: this compound | CymitQuimica [cymitquimica.com]
- 9. 192. Fentin Compounds (AGP:1970/M/12/1) [inchem.org]
- 10. scbt.com [scbt.com]
- 11. choice-chem.com [choice-chem.com]
- 12. Agrochemicals,Fungicides,this compound [sunsagro.com]
- 13. echemi.com [echemi.com]
Fentin Acetate's Core Mechanism of Action in Fungi: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fentin acetate (B1210297), an organotin compound, exhibits potent fungicidal activity primarily by disrupting mitochondrial function. This technical guide delineates the core mechanism of action of fentin acetate in fungi, focusing on its role as a potent inhibitor of mitochondrial F1Fo-ATP synthase. Inhibition of this critical enzyme disrupts cellular energy homeostasis, leading to a cascade of downstream events including mitochondrial depolarization, the generation of reactive oxygen species (ROS), and the induction of an apoptosis-like programmed cell death pathway, ultimately resulting in fungal cell death. This document provides a comprehensive overview of the molecular interactions, resultant cellular pathologies, and the experimental methodologies used to elucidate this mechanism.
Introduction
This compound, with the chemical formula (C₆H₅)₃SnO₂CCH₃, is a non-systemic fungicide with protective and some curative action against a range of fungal pathogens affecting crops such as potatoes, sugar beets, and beans.[1][2] Its fungicidal efficacy stems from its active ingredient, the triphenyltin (B1233371) cation. Understanding the precise molecular mechanism of action is crucial for the development of novel antifungal strategies and for managing potential resistance. The primary target of this compound in fungi is the mitochondrial F1Fo-ATP synthase, a highly conserved enzyme essential for cellular energy production.[3][4]
Primary Molecular Target: Mitochondrial F1Fo-ATP Synthase
The principal mechanism of this compound's fungicidal activity is the potent inhibition of the mitochondrial F1Fo-ATP synthase.[3][4] This enzyme, located in the inner mitochondrial membrane, is responsible for the synthesis of ATP through oxidative phosphorylation.
Mechanism of Inhibition:
Organotin compounds, including this compound, are known to interact with the F0 subunit of the ATP synthase complex.[5] This interaction is believed to obstruct the proton channel, thereby inhibiting the flow of protons that drives the rotation of the enzyme and subsequent ATP synthesis. While the precise binding site of triphenyltin on the fungal F0 subunit has not been fully elucidated, studies on related organotin compounds suggest a high-affinity interaction.
Quantitative Data on F1Fo-ATP Synthase Inhibition
| Compound | Organism/Enzyme | Inhibition Constant (Ki) | Reference |
| Tributyltin chloride | Ilyobacter tartaricus F1Fo-ATP synthase | ~200 nM | [1][6] |
Note: This data is for a related organotin compound and may not be directly representative of this compound's activity in fungi, but it illustrates the potent inhibitory nature of this class of molecules.
Downstream Cellular Effects of ATP Synthase Inhibition
The inhibition of F1Fo-ATP synthase by this compound initiates a cascade of deleterious downstream events within the fungal cell, culminating in cell death.
Depletion of Cellular ATP
The immediate consequence of ATP synthase inhibition is a rapid decline in the intracellular concentration of ATP. This energy crisis affects numerous ATP-dependent cellular processes essential for fungal growth, maintenance, and pathogenesis.
Mitochondrial Membrane Depolarization
The disruption of the proton flow through the ATP synthase leads to the collapse of the mitochondrial membrane potential (ΔΨm).[7] A sustained mitochondrial membrane potential is critical for mitochondrial function, including protein import and the maintenance of ion homeostasis.
Increased Production of Reactive Oxygen Species (ROS)
Mitochondrial dysfunction resulting from ATP synthase inhibition is a major source of intracellular reactive oxygen species (ROS), such as superoxide (B77818) anions (O₂⁻) and hydrogen peroxide (H₂O₂).[3][8] The impaired electron transport chain leads to electron leakage and the subsequent reduction of molecular oxygen to form these highly reactive and damaging molecules.
Induction of Apoptosis-Like Programmed Cell Death
Accumulating evidence suggests that the cellular stress induced by this compound, particularly the increase in ROS, triggers an apoptosis-like programmed cell death (PCD) pathway in fungi.[9] This process is characterized by a series of distinct morphological and biochemical events.
Key Markers of Fungal Apoptosis:
-
Phosphatidylserine (PS) Externalization: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During apoptosis, it is translocated to the outer leaflet.
-
DNA Fragmentation: The activation of endonucleases leads to the cleavage of nuclear DNA into fragments.
-
Metacaspase Activation: Fungi possess metacaspases, which are distant relatives of mammalian caspases and are involved in the execution of apoptosis.[10][11]
Signaling Pathway of this compound-Induced Fungal Cell Death
The following diagram illustrates the proposed signaling cascade initiated by this compound in a fungal cell.
Caption: Proposed signaling pathway of this compound in fungi.
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the mechanism of action of this compound.
Measurement of Fungal Growth Inhibition (IC50 Determination)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound against various fungal species.
Workflow Diagram:
Caption: Workflow for determining the IC50 of this compound.
Methodology:
-
Fungal Culture and Spore Suspension:
-
Grow the desired fungal species (e.g., Aspergillus niger, Fusarium oxysporum, Botrytis cinerea) on a suitable solid medium (e.g., Potato Dextrose Agar) until sporulation.
-
Harvest spores by flooding the plate with sterile 0.05% Tween 80 and gently scraping the surface.
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10⁵ spores/mL) in a liquid growth medium (e.g., Potato Dextrose Broth).
-
-
Microtiter Plate Assay:
-
Prepare serial dilutions of this compound in the liquid growth medium in a 96-well microtiter plate. Include a solvent control (if applicable) and a no-treatment control.
-
Inoculate each well with the fungal spore suspension.
-
Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25-28°C) for a defined period (e.g., 48-72 hours).
-
-
Growth Measurement and IC50 Calculation:
-
Measure fungal growth by reading the optical density at 600 nm (OD₆₀₀) using a microplate reader.
-
Calculate the percentage of growth inhibition for each this compound concentration relative to the no-treatment control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
-
Measurement of Mitochondrial ATP Synthesis
This protocol measures the effect of this compound on the ATP synthesis activity of isolated fungal mitochondria.
Methodology:
-
Isolation of Fungal Mitochondria:
-
Grow the fungus in liquid culture to the mid-logarithmic phase.
-
Harvest the mycelia by filtration and wash with a suitable buffer.
-
Protoplast the fungal cells using cell wall-degrading enzymes (e.g., lyticase, zymolyase).
-
Homogenize the protoplasts in an ice-cold mitochondrial isolation buffer.
-
Perform differential centrifugation to pellet the mitochondria. Resuspend the mitochondrial pellet in a storage buffer.
-
-
ATP Synthesis Assay:
-
Incubate the isolated mitochondria with various concentrations of this compound.
-
Initiate ATP synthesis by adding ADP and a respiratory substrate (e.g., succinate (B1194679) or malate).
-
After a defined incubation period, stop the reaction and measure the amount of ATP produced using a luciferin/luciferase-based bioluminescence assay.
-
Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.
-
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses a fluorescent dye to assess the effect of this compound on the mitochondrial membrane potential.
Methodology:
-
Fungal Cell Preparation:
-
Grow fungal cells (protoplasts or germlings) in a suitable liquid medium.
-
Treat the cells with different concentrations of this compound for a specified time. Include a positive control for depolarization (e.g., CCCP).
-
-
Staining and Analysis:
-
Incubate the treated cells with a fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner, such as Tetramethylrhodamine, Ethyl Ester (TMRE) or Rhodamine 123.[12]
-
Analyze the fluorescence intensity of the cells using a fluorescence microscope or a flow cytometer. A decrease in fluorescence intensity indicates mitochondrial membrane depolarization.
-
Quantification of Reactive Oxygen Species (ROS)
This protocol measures the intracellular production of ROS in response to this compound treatment.
Methodology:
-
Fungal Cell Preparation and Treatment:
-
Prepare and treat fungal cells with this compound as described in section 5.3.1.
-
-
ROS Detection:
-
Incubate the treated cells with a cell-permeable fluorescent probe that becomes fluorescent upon oxidation by ROS, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA).[3]
-
Measure the fluorescence intensity using a fluorescence plate reader, fluorescence microscope, or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.
-
Detection of Metacaspase Activation
This protocol uses a fluorescently labeled inhibitor to detect the activation of metacaspases.
Methodology:
-
Fungal Cell Preparation and Treatment:
-
Prepare and treat fungal cells with this compound.
-
-
Metacaspase Staining:
-
Incubate the cells with a cell-permeable, fluorescently labeled, broad-spectrum caspase inhibitor that can bind to activated metacaspases, such as FITC-VAD-FMK.[13]
-
-
Analysis:
-
Analyze the cells by fluorescence microscopy or flow cytometry. An increase in green fluorescence indicates the activation of metacaspase-like proteases.
-
Conclusion
The primary mechanism of action of this compound in fungi is the inhibition of mitochondrial F1Fo-ATP synthase. This targeted disruption of cellular energy production leads to a cascade of events, including ATP depletion, mitochondrial membrane depolarization, increased ROS production, and the induction of an apoptosis-like cell death pathway. The methodologies outlined in this guide provide a framework for the detailed investigation of these processes. A thorough understanding of this mechanism is vital for the continued development of effective antifungal therapies and for addressing the challenge of fungicide resistance.
References
- 1. The ion channel of F-ATP synthase is the target of toxic organotin compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intracellular production of reactive oxygen species and a DAF-FM-related compound in Aspergillus fumigatus in response to antifungal agent exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (Ref: OMS 1020) [sitem.herts.ac.uk]
- 5. Studies on the mechanism of action of triphenyltin on proton conduction by the H+-ATPase of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hyperpolarisation of Mitochondrial Membranes Is a Critical Component of the Antifungal Mechanism of the Plant Defensin, Ppdef1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Parallel kinase pathways stimulate actin polymerization at depolarized mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reactive oxidant species induced by antifungal drugs: identity, origins, functions, and connection to stress-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Regulating Death and Disease: Exploring the Roles of Metacaspases in Plants and Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metacaspases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]
Fentin acetate CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Fentin acetate (B1210297), an organotin compound previously utilized as a fungicide. This document details its chemical properties, synthesis, mechanism of action, and relevant experimental protocols for its analysis.
Core Chemical and Physical Properties
Fentin acetate is an organotin compound, specifically the O-acetyl derivative of triphenyltin (B1233371) hydroxide (B78521).[1][2] It is a white, odorless, crystalline solid.[3][4] The compound is stable under dry conditions but is converted to fentin hydroxide in the presence of water and is decomposed by sunlight and atmospheric oxygen.[2]
| Property | Value | Source(s) |
| CAS Number | 900-95-8 | [1][4][5][6] |
| Molecular Formula | C₂₀H₁₈O₂Sn | [1][2][4][6] |
| Molecular Weight | 409.07 g/mol | [4][6][7] |
| Melting Point | 123-131 °C (253-268 °F) | [2] |
| Water Solubility | 28 mg/L (at 20°C) | [3][4] |
| Appearance | White crystalline solid | [2][3][4] |
Synthesis of this compound
The commercial production of this compound is a two-step process. It begins with the hydrolysis of triphenyltin chloride to produce triphenyltin hydroxide. This intermediate is then esterified using acetic anhydride (B1165640) or glacial acetic acid to yield the final product, this compound.[5] This reaction is typically conducted in an organic solvent like toluene (B28343) or xylene.[5]
Mechanism of Action
This compound functions primarily as a non-systemic fungicide with contact activity.[1][5] Its mode of action is the inhibition of mitochondrial ATP synthase.[5] By disrupting this crucial enzyme in the oxidative phosphorylation pathway, this compound effectively halts the production of ATP, leading to cell death in the target fungus.
Experimental Protocols
Determination of this compound Residue by HPLC
A high-performance liquid chromatography (HPLC) method is utilized for the determination of this compound residue in environmental and biological samples such as beet plants and soil.[8]
1. Extraction:
-
The sample (beet plants or soil) is first extracted with a solution of hydrochloric acid and acetonitrile.[8]
-
A subsequent second extraction is performed using dichloromethane.[8]
2. Purification:
-
The resulting extract is purified using an acid aluminum oxide column.[8]
-
This compound is eluted from the column with methanol (B129727).[8]
3. Analysis:
-
The purified eluate is concentrated and then diluted with acetonitrile.[8]
-
The final solution is analyzed using an HPLC system equipped with a UV detector set at 220 nm and a Waters Sun Fire™ C18 column.[8]
-
The mobile phase consists of methanol and a 0.5% phosphoric acid aqueous solution.[8]
-
Quantification is achieved by using an external standard calibration curve.[8]
This method demonstrates good recovery rates, with average recoveries of 88.4-95.6% for beet plants and 91.2-91.8% for soils.[8] The lowest detectable concentration is reported to be 0.02 mg/kg.[8]
References
- 1. This compound TC - HEBEN [hb-p.com]
- 2. This compound | C20H18O2Sn | CID 16682804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 192. Fentin Compounds (AGP:1970/M/12/1) [inchem.org]
- 4. Cas 900-95-8,this compound | lookchem [lookchem.com]
- 5. This compound (Ref: OMS 1020) [sitem.herts.ac.uk]
- 6. scbt.com [scbt.com]
- 7. medkoo.com [medkoo.com]
- 8. High Performance Liquid Chromatography Determination of this compound Residue in Beet and Soil | Scientific.Net [scientific.net]
Fentin Acetate: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Fentin acetate (B1210297), an organotin compound, has historically been used as a fungicide, algicide, and molluscicide.[1][2][3] Its efficacy and environmental fate are intrinsically linked to its solubility and stability in various solvents and conditions. This technical guide provides a comprehensive overview of these properties, including quantitative data, experimental methodologies, and degradation pathways to support research and development activities.
Solubility Profile
Fentin acetate is characterized by low aqueous solubility and is slightly to moderately soluble in most organic solvents.[2][3][4] The solubility of this compound in water and a range of organic solvents at 20°C is summarized in Table 1. Dichloromethane is a particularly effective solvent for this compound.
Table 1: Solubility of this compound in Various Solvents at 20°C
| Solvent | Solubility (g/L) | Solubility (mg/L) | Reference |
| Water (pH 5) | 0.009 | 9 | [1] |
| Water | 0.028 | 28 | [2][3][5] |
| Ethanol | 22 | 22,000 | [1] |
| Ethyl Acetate | 82 | 82,000 | [1] |
| Dichloromethane | 460 | 460,000 | [1] |
| Hexane | 5 | 5,000 | [1] |
| Toluene | 89 | 89,000 | [1] |
Stability and Degradation
The stability of this compound is highly dependent on environmental conditions. It is stable when dry but is susceptible to degradation in the presence of water, acids, alkalis, and light.[1][2]
2.1 Hydrolytic Stability
In the presence of water, this compound undergoes hydrolysis to form Fentin hydroxide (B78521) (triphenyltin hydroxide).[1][2] This conversion is relatively rapid; at 20°C, the acetate is almost completely hydrolyzed within eight hours.[2] The compound is unstable in both acidic and alkaline conditions.[1] At 22°C, the decomposition half-time is less than 3 hours at pH 5, 7, or 9.[1]
2.2 Photodegradation
This compound is decomposed by sunlight and atmospheric oxygen.[1] Irradiation with wavelengths greater than 350 nm causes degradation to diphenyl-, monophenyl-, and inorganic tin species.[1] The estimated atmospheric half-life, based on its reaction with photochemically-produced hydroxyl radicals, is approximately 2.7 days.[1]
2.3 Thermal Stability
The compound is stable at room temperature.[2] No decomposition is detected at 90°C; however, at 150°C, 15% decomposes within three hours.[2]
Degradation Pathway
The degradation of this compound proceeds through a stepwise loss of phenyl groups. The initial and rapid hydrolysis to Fentin hydroxide is followed by further degradation to diphenyltin (B89523) and monophenyltin compounds, ultimately resulting in the formation of inorganic tin salts.[2]
Experimental Protocols
The analysis of this compound and its residues often involves chromatographic techniques. Below is a detailed methodology for the determination of this compound residue in beet and soil using High-Performance Liquid Chromatography (HPLC).[6][7]
4.1 Sample Preparation and Extraction
-
Extraction: Extract this compound from beet plants or soil samples using a solution of hydrochloric acid and acetonitrile (B52724).
-
Secondary Extraction: Perform a second extraction of the supernatant into dichloromethane.
-
Purification: Purify the extract using an acid aluminum oxide column, eluting with methanol (B129727).
-
Concentration and Dilution: Concentrate the eluate and then dissolve and dilute it with acetonitrile for analysis.
4.2 HPLC Analysis
-
Instrumentation: High-Performance Liquid Chromatography system equipped with a UV detector.
-
Column: Waters Sun Fire™-C18 column.
-
Mobile Phase: A mixture of methanol and 0.5% phosphoric acid aqueous solution.
-
Detection: UV detection at a wavelength of 220 nm.
-
Quantification: Use an external standard calibration curve to determine the concentration of this compound in the samples.
Product analysis can also be performed by hydrolyzing this compound to Fentin hydroxide, which is then measured by potentiometric titration, or by using gas-liquid chromatography of a derivative.[1] Residue determination may also be accomplished by atomic-adsorption spectrophotometry of total tin.[1]
References
- 1. This compound | C20H18O2Sn | CID 16682804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 192. Fentin Compounds (AGP:1970/M/12/1) [inchem.org]
- 3. This compound [agrocarechem.com]
- 4. This compound (Ref: OMS 1020) [sitem.herts.ac.uk]
- 5. Agrochemicals,Fungicides,this compound [sunsagro.com]
- 6. researchgate.net [researchgate.net]
- 7. scite.ai [scite.ai]
Toxicological Profile of Triphenyltin Acetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile of triphenyltin (B1233371) acetate (B1210297) (TPTA), an organotin compound previously used as a fungicide and biocide.[1][2] Due to its toxicity, its use is now restricted in many regions.[3] This document synthesizes key findings on its mechanism of action, toxicity across various endpoints, and the experimental methodologies used in pivotal studies.
Mechanism of Action
Triphenyltin acetate primarily exerts its toxic effects by disrupting mitochondrial function. It acts as an inhibitor of oxidative phosphorylation, thereby interfering with ATP synthesis and disrupting cellular membrane function, which ultimately leads to cell death.[1] This multi-site mode of action contributes to its broad efficacy as a fungicide and reduces the likelihood of resistance development compared to single-site inhibitors.[1]
At a molecular level, triphenyltin (TPT), the active moiety of TPTA, has been shown to interact with nuclear receptors. It can directly activate androgen receptor-mediated transcription and inhibit enzymes involved in steroid hormone metabolism.[4][5] Furthermore, TPT has been found to upregulate the expression of cholesterol transporters, such as ABCA1, through the retinoid X receptor (RXR) and liver X receptor (LXR) pathways in mammalian ovarian theca cells.[6] It can also bind to the peroxisome proliferator-activated receptor γ (PPARγ).[6]
dot
References
- 1. agrochemx.com [agrochemx.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Triphenyltin acetate - Hazardous Agents | Haz-Map [haz-map.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Triphenyltin as a potential human endocrine disruptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The organotin triphenyltin disrupts cholesterol signaling in mammalian ovarian steroidogenic cells through a combination of LXR and RXR modulation - PMC [pmc.ncbi.nlm.nih.gov]
Environmental Fate and Degradation of Fentin Acetate: A Technical Guide
Abstract: Fentin acetate (B1210297), an organotin fungicide, undergoes several degradation processes in the environment, including hydrolysis, photolysis, and microbial degradation. The primary degradation pathway involves rapid hydrolysis to its principal metabolite, triphenyltin (B1233371) hydroxide (B78521) (fentin hydroxide). Subsequent degradation cleaves the phenyl groups from the tin atom, leading to the formation of diphenyltin (B89523) and monophenyltin compounds, and ultimately, inorganic tin salts. This guide provides a comprehensive overview of the environmental fate of fentin acetate, summarizing key quantitative data, detailing experimental protocols for degradation studies, and visualizing the core degradation pathways.
Abiotic Degradation Pathways
Abiotic degradation is a primary route for the transformation of this compound in the environment, driven by chemical and physical processes such as hydrolysis and photolysis.
1.1. Hydrolysis
Hydrolysis is the most significant initial step in the degradation of this compound. In the presence of water, the acetyl group is cleaved, rapidly converting this compound to triphenyltin hydroxide.[1][2] This reaction is influenced by pH and temperature. This compound is unstable in acidic, neutral, and alkaline aqueous solutions.[2]
Quantitative Data for Hydrolysis
| Parameter | Condition | Value | Reference |
| Half-life (DT50) | 22 °C; pH 5, 7, or 9 | < 3 hours | [2] |
| Completion | 20 °C; in water | Almost complete within 8 hours | [1] |
1.2. Photolysis
Sunlight contributes to the degradation of this compound and its hydrolytic products.[2] The primary mechanism involves the absorption of light energy, leading to the cleavage of the tin-carbon bonds.[1]
Quantitative Data for Photolysis
| Parameter | Medium | Condition | Value | Reference |
| Atmospheric Half-life | Air (vapor-phase) | Reaction with hydroxyl radicals | ~2.7 days (estimated) | [2] |
| Aqueous Degradation | Pure Water | Sunlight (for Triphenyltin Hydroxide) | ~72% degradation in 36 days | [2] |
Biotic Degradation
Microbial activity in soil is crucial for the complete breakdown of this compound and its metabolites.
2.1. Soil Metabolism
In soil, this compound is subject to degradation by microorganisms under both aerobic and anaerobic conditions. The process involves the stepwise removal of phenyl groups, ultimately leading to the mineralization of the organotin compound.[1] Bacteria have been identified as capable of cleaving the aryl-tin bonds.[2]
Quantitative Data for Soil Degradation
| Parameter | Condition | Value | Reference |
| Degradation Time | Aerobic; 11-16 °C | < 6 weeks | [2] |
| Degradation Time | Anaerobic; 11-16 °C | 6 - 18 weeks | [2] |
| DT50 (Lab) | 20 °C | 46 days | [3] |
| DT50 (Typical) | Field Conditions | 140 days | [3] |
| Mineralization Half-life | Soil | ~140 days | [2] |
| Overall Persistence | Soil | Almost completely degraded within one year | [1] |
Environmental Mobility
3.1. Adsorption and Desorption in Soil
This compound and its primary degradation product, triphenyltin hydroxide, exhibit strong adsorption to soil particles. This characteristic results in low mobility within the soil profile and a low potential for leaching into groundwater.[2][4]
Overall Degradation Pathway and Metabolites
The environmental degradation of this compound follows a sequential pathway. It begins with the rapid hydrolysis to triphenyltin hydroxide, which is then progressively de-phenylated by microbial and photolytic action to form diphenyltin and monophenyltin species. The ultimate fate is the formation of non-toxic inorganic tin salts.[1] Other minor degradation products can include phenol (B47542) and benzene.[1]
References
Fentin Acetate as an Inhibitor of Mitochondrial ATP Synthase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fentin acetate (B1210297), an organotin compound, is a potent inhibitor of mitochondrial F1Fo-ATP synthase (Complex V), a critical enzyme complex responsible for the majority of cellular ATP production. This technical guide provides an in-depth overview of the mechanism of action of fentin acetate and related organotin compounds, their impact on mitochondrial function, and detailed experimental protocols for their investigation. Quantitative data on the inhibitory effects of related organotin compounds are presented, alongside visualizations of the affected signaling pathways and experimental workflows. This document serves as a comprehensive resource for researchers and professionals in drug development interested in the mitochondrial toxicity and potential therapeutic applications of ATP synthase inhibitors.
Introduction
Mitochondrial F1Fo-ATP synthase is a multi-subunit enzyme complex embedded in the inner mitochondrial membrane. It utilizes the proton motive force generated by the electron transport chain to catalyze the synthesis of ATP from ADP and inorganic phosphate, a process known as oxidative phosphorylation. Due to its central role in cellular energy metabolism, ATP synthase is a critical target for various toxic compounds and a potential target for therapeutic intervention in a range of diseases.
This compound ((C₆H₅)₃SnO₂CCH₃) belongs to the family of organotin compounds, which are known for their broad-spectrum biocidal activities and significant toxicity. The primary mechanism of toxicity for many organotin compounds, including this compound, is the inhibition of mitochondrial ATP synthase. Understanding the precise molecular interactions and the downstream cellular consequences of this inhibition is crucial for toxicology, environmental science, and the development of novel therapeutics.
Mechanism of Action
Organotin compounds, including this compound and its close relatives like triphenyltin (B1233371) and tributyltin, are known to inhibit the F1Fo-ATP synthase by interacting with the F₀ subunit, which forms the proton channel of the enzyme complex. This interaction is non-covalent and can be reversed by the addition of mono- and dithiols[1].
The proposed mechanism involves the organotin molecule physically obstructing the proton channel within subunit a of the F₀ domain. By doing so, it competes with protons (or sodium ions in some bacterial ATP synthases) for the same binding site, effectively blocking the flow of protons through the channel and uncoupling it from the catalytic activity of the F₁ subunit[1][2]. This disruption of the proton gradient prevents the rotational catalysis required for ATP synthesis.
Quantitative Data on Organotin Inhibition
| Compound | Parameter | Value | System | Reference |
| Tributyltin chloride (TBT-Cl) | Ki | 200 nM | Na+-translocating ATP synthase from Ilyobacter tartaricus and H+-translocating ATP synthase from Escherichia coli | [1] |
Note: The data presented above is for tributyltin chloride, a structurally similar organotin compound. It is anticipated that this compound exhibits a comparable high-affinity inhibition of mitochondrial ATP synthase. Further dose-response studies are required to determine the precise IC₅₀ and Ki values for this compound.
Impact on Mitochondrial Function and Cellular Health
The inhibition of ATP synthase by this compound has profound consequences for mitochondrial and cellular function:
-
Decreased ATP Synthesis: The primary effect is a significant reduction in the cell's ability to produce ATP through oxidative phosphorylation.
-
Mitochondrial Respiration: Inhibition of ATP synthase can lead to a decrease in the rate of mitochondrial respiration, as the proton gradient builds up and inhibits the electron transport chain.
-
Oxidative Stress: The disruption of the electron transport chain can lead to the increased production of reactive oxygen species (ROS), contributing to oxidative stress and cellular damage.
-
Apoptosis: A sustained decrease in cellular ATP levels and increased oxidative stress can trigger the intrinsic apoptotic pathway, leading to programmed cell death.
Experimental Protocols
A variety of experimental techniques are available to study the effects of this compound on mitochondrial ATP synthase and overall mitochondrial function.
ATP Synthase Activity Assay (Hydrolysis)
This assay measures the reverse reaction of ATP synthase, i.e., ATP hydrolysis. The rate of ADP production is coupled to the oxidation of NADH, which can be monitored spectrophotometrically.
Materials:
-
Isolated mitochondria or cell lysates
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 2 mM MgCl₂, 1 mM EGTA, 2.5 mM phosphoenolpyruvate, 0.2 mM NADH
-
Enzymes: Lactate dehydrogenase (LDH), Pyruvate kinase (PK)
-
Substrate: ATP
-
Inhibitors: Oligomycin (B223565) (a specific ATP synthase inhibitor), this compound
Procedure:
-
Prepare the assay buffer containing LDH and PK.
-
Add the mitochondrial or cell sample to a cuvette containing the assay buffer.
-
Initiate the reaction by adding ATP.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
To determine the specific ATP synthase activity, subtract the rate of hydrolysis in the presence of oligomycin.
-
To determine the inhibitory effect of this compound, perform the assay with varying concentrations of the compound and calculate the IC₅₀ value.
Mitochondrial Respiration Assay
This assay measures the oxygen consumption rate (OCR) of isolated mitochondria or intact cells using a Seahorse XF Analyzer or a similar instrument.
Materials:
-
Isolated mitochondria or cultured cells
-
Respiration Buffer (e.g., MiR05)
-
Substrates for different respiratory chain complexes (e.g., pyruvate, malate, succinate)
-
ADP
-
Inhibitors: Oligomycin, FCCP (an uncoupler), Rotenone/Antimycin A (Complex I and III inhibitors), this compound
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate or prepare a suspension of isolated mitochondria.
-
Prepare the respiration buffer with the desired substrates.
-
Load the sensor cartridge with the inhibitors (oligomycin, FCCP, rotenone/antimycin A, and this compound) for sequential injection.
-
Place the cell plate or mitochondria in the Seahorse XF Analyzer and start the assay.
-
Measure the basal OCR, ATP-linked respiration (the decrease in OCR after oligomycin injection), maximal respiration (after FCCP injection), and non-mitochondrial respiration (after rotenone/antimycin A injection).
-
To assess the effect of this compound, inject it at various concentrations and monitor the changes in OCR parameters.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess cell viability by measuring the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.
Materials:
-
Cultured cells
-
Cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Visualizations
Signaling Pathway of this compound-Induced Mitochondrial Dysfunction
References
History and development of organotin fungicides
An In-depth Technical Guide to the History and Development of Organotin Fungicides
This guide provides a comprehensive overview of the history, development, mechanism of action, and biological evaluation of organotin compounds as fungicides. It is intended for researchers, scientists, and professionals involved in drug development and materials science.
History and Development
The field of organotin chemistry began in 1849 with the first synthesis of an organotin compound, diethyltin (B15495199) diiodide, by Edward Frankland.[1] The discipline saw significant growth in the early 20th century, particularly after the discovery and application of Grignard reagents, which simplified the formation of tin-carbon bonds.[1]
However, the potent biological activity of these compounds was not recognized until 1954, when G.J.M. van der Kerk and J.G.A. Luijten discovered the powerful biocidal properties of triorganotin compounds.[2] This discovery marked a pivotal moment, shifting the focus towards their application as fungicides and bactericides. Subsequent research identified tripropyltin, tributyltin, and triphenyltin (B1233371) compounds as having particularly effective fungicidal characteristics.[2]
These findings led to the widespread commercial use of organotins in various applications, including as agricultural fungicides, active components in antifungal paints, and wood preservatives.[1] Tributyltin oxide (TBTO) and triphenyltin derivatives became common ingredients in marine anti-fouling paints and for crop protection.[1] By the 1960s and 1970s, organotin fungicides were well-established. However, growing awareness of their environmental persistence and off-target toxicity, particularly the impact of tributyltin on marine ecosystems, led to significant restrictions on their use, culminating in a global ban on TBT in anti-fouling paints by the International Maritime Organization.[3]
Synthesis of Organotin Fungicides
Organotin compounds are synthesized through several established organometallic reactions. The primary industrial methods involve the alkylation or arylation of tin tetrachloride (SnCl₄).
-
Grignard Reaction: The classic and versatile method involves the reaction of a tin halide, typically SnCl₄, with a Grignard reagent (R-MgX). This reaction is often used to produce symmetrical tetraorganotin compounds (R₄Sn).[1] 4 R-MgX + SnCl₄ → R₄Sn + 4 MgXCl
-
Kocheshkov Redistribution: To obtain the more biologically active tri- and di-organotin halides, symmetrical tetraorganotin compounds are reacted with tin tetrachloride in a comproportionation reaction. The stoichiometry of the reaction determines the degree of substitution.[1] 3 R₄Sn + SnCl₄ → 4 R₃SnCl R₄Sn + SnCl₄ → 2 R₂SnCl₂
-
Direct Synthesis: This method involves the direct reaction of an alkyl halide with metallic tin, but it is less common for industrial production.
-
Derivatization: The resulting organotin halides (R₃SnCl or R₂SnCl₂) are versatile precursors for synthesizing various fungicides. They can be reacted with silver carboxylates, sodium alkoxides, or other nucleophiles to replace the halide with a desired functional group (X), yielding the final active compound (R₃SnX or R₂SnX₂).[4]
References
Physical and chemical properties of Fentin acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fentin acetate (B1210297), an organotin compound with the chemical formula (C₆H₅)₃SnO₂CCH₃, has been historically utilized as a fungicide, molluscicide, and algicide.[1][2] Its primary application in agriculture was to control a range of fungal diseases, including early and late blight on potatoes and leaf spot diseases on sugar beet.[1][2] This technical guide provides an in-depth overview of the physical and chemical properties of Fentin acetate, detailed experimental protocols for their determination, and an exploration of its biochemical mechanism of action. All quantitative data are summarized in structured tables for ease of reference, and key processes are visualized using Graphviz diagrams.
Physicochemical Properties
This compound is a white, crystalline solid at room temperature.[1][3] A comprehensive summary of its key physical and chemical properties is presented in the tables below.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₁₈O₂Sn | [2] |
| Molecular Weight | 409.07 g/mol | [4] |
| Appearance | White crystalline solid | [1][3] |
| Melting Point | 118-125 °C | [3][4][5][6][7] |
| Boiling Point | Decomposes above 60°C | [3] |
| Density | 1.55 g/cm³ | [8] |
| Vapor Pressure | 1.9 mPa at 20 °C | [8][9] |
Table 2: Solubility and Partitioning Properties of this compound
| Property | Value | Conditions | Reference(s) |
| Water Solubility | 9 mg/L | pH 5, 20 °C | [1] |
| 28 mg/L | 20 °C | [3][4] | |
| Solubility in Organic Solvents (g/L at 20 °C) | [1] | ||
| Ethanol | 22 | [1] | |
| Ethyl acetate | 82 | [1] | |
| Dichloromethane | 460 | [1] | |
| Hexane | 5 | [1] | |
| Toluene | 89 | [1] | |
| Octanol-Water Partition Coefficient (log Kow) | 3.43 | [1][9] |
Table 3: Stability Profile of this compound
| Property | Description | Reference(s) |
| Thermal Stability | Stable at room temperature, but decomposition occurs on heating above 60°C.[3] At 90°C, no decomposition is detected, but at 150°C, 15% decomposes within three hours.[3] | [3] |
| Hydrolytic Stability | In the presence of water, it is almost completely hydrolyzed to triphenyltin (B1233371) hydroxide (B78521) within eight hours at 20°C.[3] It is unstable in both acidic and alkaline conditions.[1] | [1][3] |
| Photochemical Stability | Decomposed by sunlight.[1] | [1] |
| Oxidative Stability | Decomposed by atmospheric oxygen.[1] | [1] |
Synthesis of this compound
This compound is commercially synthesized through a two-step process. The first step involves the hydrolysis of triphenyltin chloride to produce triphenyltin hydroxide. In the second step, the triphenyltin hydroxide is esterified with acetic acid or acetic anhydride (B1165640) to yield this compound.[9]
Experimental Protocols
This section outlines the detailed methodologies for determining the key physicochemical properties of this compound, based on internationally recognized guidelines.
Melting Point Determination (OECD 102)
Principle: The melting point is determined by heating a small, powdered sample in a capillary tube and observing the temperature range over which the substance melts.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or automated instrument)
-
Capillary tubes (sealed at one end)
-
Calibrated thermometer or temperature sensor
Procedure:
-
Sample Preparation: A small amount of finely powdered, dry this compound is introduced into a capillary tube to a height of 2-3 mm. The tube is tapped gently to pack the sample at the bottom.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The apparatus is heated at a steady rate of approximately 1-2 °C per minute.
-
Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the last solid particle disappears is recorded as the final melting point.
-
Reporting: The melting range is reported as the interval between the initial and final melting points.
Water Solubility Determination (OECD 105 - Flask Method)
Principle: A supersaturated solution of this compound in water is prepared and allowed to equilibrate. The concentration of the dissolved substance in the aqueous phase is then determined analytically.
Apparatus:
-
Glass flasks with stoppers
-
Constant temperature shaker or magnetic stirrer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a flask containing purified water.
-
Equilibration: The flask is sealed and agitated at a constant temperature (e.g., 20 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: The suspension is centrifuged at a high speed to separate the undissolved solid from the aqueous phase.
-
Sampling and Analysis: A known volume of the clear supernatant is carefully removed and diluted appropriately. The concentration of this compound in the diluted sample is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection.
-
Calculation: The water solubility is calculated from the measured concentration and the dilution factor.
Octanol-Water Partition Coefficient (log Kow) Determination (OECD 107 - Shake Flask Method)
Principle: The partition coefficient is determined by measuring the equilibrium concentration of this compound in both n-octanol and water after partitioning between the two immiscible phases.
Apparatus:
-
Separatory funnels or glass tubes with screw caps
-
Mechanical shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
-
Solvent Saturation: n-octanol is saturated with water, and water is saturated with n-octanol by shaking them together for 24 hours and allowing them to separate.
-
Partitioning: A known volume of the this compound solution in either water-saturated n-octanol or octanol-saturated water is placed in a separatory funnel. The other phase is added to achieve a desired volume ratio.
-
Equilibration: The funnel is shaken vigorously for a set period to allow for partitioning and then left to stand for phase separation. Centrifugation may be used to enhance separation.
-
Analysis: The concentrations of this compound in both the n-octanol and water phases are determined by a suitable analytical method.
-
Calculation: The partition coefficient (Kow) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the water phase. The result is typically expressed as its base-10 logarithm (log Kow).
Vapor Pressure Determination (OECD 104 - Gas Saturation Method)
Principle: A stream of inert gas is passed through or over the substance at a known flow rate, becoming saturated with its vapor. The amount of substance transported by the gas is determined, and the vapor pressure is calculated.
Apparatus:
-
Saturation column or vessel containing this compound
-
Inert gas supply (e.g., nitrogen) with flow control
-
Trapping system (e.g., sorbent tubes)
-
Thermostatic bath
-
Analytical instrument for quantification (e.g., GC-MS)
Procedure:
-
Apparatus Setup: The saturation column containing this compound is placed in a thermostatic bath to maintain a constant temperature.
-
Saturation: A controlled flow of inert gas is passed through the saturation column for a measured period.
-
Trapping: The vapor-saturated gas stream is passed through a trapping system to collect the this compound.
-
Quantification: The amount of this compound collected in the trap is determined by a sensitive analytical method.
-
Calculation: The vapor pressure is calculated using the ideal gas law and the measured mass of the substance, the volume of gas passed, and the temperature.
Hydrolysis Rate Determination (OECD 111)
Principle: The rate of hydrolysis of this compound is determined by measuring its concentration over time in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) and a constant temperature.
Apparatus:
-
Sterile glass vessels
-
Constant temperature incubator
-
pH meter
-
Analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
-
Solution Preparation: Sterile aqueous buffer solutions at the desired pH values are prepared. A stock solution of this compound in a water-miscible solvent is prepared and added to the buffer solutions.
-
Incubation: The test solutions are incubated in the dark at a constant temperature.
-
Sampling: Aliquots are withdrawn at various time intervals.
-
Analysis: The concentration of this compound remaining in each sample is determined by a suitable analytical method.
-
Calculation: The rate of hydrolysis is determined by plotting the natural logarithm of the concentration versus time. The hydrolysis rate constant (k) is the negative of the slope of this line. The half-life (t₁/₂) is calculated as 0.693/k.
Mechanism of Action and Signaling Pathways
The primary mode of action of this compound as a fungicide is the inhibition of mitochondrial ATP synthase.[9] This disruption of oxidative phosphorylation leads to a depletion of cellular ATP, ultimately causing cell death in the target fungi.
In non-target organisms, including mammalian cells, organotin compounds like this compound are known to induce apoptosis (programmed cell death). The signaling pathway for this process is complex and involves multiple cellular components.
The proposed mechanism for this compound-induced apoptosis involves the following key steps:
-
Mitochondrial Dysfunction: this compound disrupts the mitochondrial membrane potential and inhibits ATP synthase.
-
Oxidative Stress: This disruption leads to the generation of reactive oxygen species (ROS).
-
Calcium Homeostasis Imbalance: Intracellular calcium levels increase.
-
Cytochrome c Release: The combination of mitochondrial damage and increased calcium triggers the release of cytochrome c from the mitochondria into the cytosol.
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the activation of caspase-9. Activated caspase-9 then activates the executioner caspase-3, which orchestrates the dismantling of the cell, leading to apoptosis.
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of this compound, along with standardized experimental protocols for their determination. The data presented in a structured format allows for easy comparison and reference. The elucidation of its synthesis and the signaling pathway of its mechanism of action offers valuable insights for researchers in the fields of toxicology, environmental science, and drug development. The provided methodologies can serve as a practical resource for the characterization and analysis of this and similar organotin compounds.
References
- 1. catalog.labcorp.com [catalog.labcorp.com]
- 2. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]
- 3. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]
- 4. laboratuar.com [laboratuar.com]
- 5. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]
- 6. infinitalab.com [infinitalab.com]
- 7. oecd.org [oecd.org]
- 8. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]
- 9. store.astm.org [store.astm.org]
Core Mechanism: Inhibition of F-ATP Synthase
An In-depth Technical Guide on the Core Mode of Action of Fentin Acetate (B1210297) as an Algicide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fentin acetate, with the chemical formula (C₆H₅)₃SnO₂CCH₃, is an organotin compound previously utilized in agriculture as a non-systemic fungicide.[1] It also exhibits potent algicidal and molluscicidal properties.[1] As a member of the triphenyltin (B1233371) compounds, its biological activity is significant, leading to its use in controlling unwanted algal growth in various settings.[2] This technical guide provides a detailed examination of the molecular mechanisms underlying this compound's efficacy as an algicide, focusing on its primary mode of action and subsequent downstream cellular effects.
The principal mode of action for this compound and other toxic organotin compounds is the potent inhibition of F₁F₀ ATP synthase.[3][4] This enzyme is fundamental to cellular energy conversion in all life forms, responsible for the synthesis of adenosine (B11128) triphosphate (ATP) using the energy stored in a proton or sodium ion gradient across a membrane. In algae, ATP synthase is located in both the inner mitochondrial membrane (for oxidative phosphorylation) and the thylakoid membrane of chloroplasts (for photophosphorylation).
Organotin compounds specifically target the F₀ portion of the ATP synthase complex, which forms the ion-translocating channel through the membrane.[1][3] The mechanism involves a direct, non-covalent interaction with the ion channel, primarily within subunit-a.[1][5] this compound, being hydrophobic, is believed to accumulate within the lipid bilayer of the membrane, allowing it to easily access the entrance of the ion channel.[4][6] Here, it physically obstructs the channel, competing with protons (H⁺) for a binding site near the channel's selectivity filter.[4][5] This blockage prevents the transmembrane flux of protons, which is the driving force for the rotational catalysis of the F₁ subunit that synthesizes ATP.[4][6] Consequently, both mitochondrial respiration and photosynthetic light reactions are uncoupled from ATP synthesis, leading to a rapid and severe depletion of the cell's primary energy currency.
References
- 1. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The ion channel of F-ATP synthase is the target of toxic organotin compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Analytical Determination of Fentin Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fentin acetate (B1210297), an organotin compound, has been utilized as a fungicide in agriculture.[1] Due to its potential toxicity and environmental impact, sensitive and reliable analytical methods are crucial for its detection and quantification in various matrices, including environmental samples, agricultural products, and pharmaceutical formulations. This document provides detailed application notes and protocols for the analysis of Fentin acetate using various analytical techniques. The described methods are essential for quality control, residue monitoring, and safety assessment.
Analytical Methods Overview
Several analytical techniques can be employed for the determination of this compound. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation. The most common methods include:
-
High-Performance Liquid Chromatography (HPLC): Offers high selectivity and sensitivity for the direct analysis of this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the identification and quantification of this compound, often requiring derivatization.
-
Flame Atomic Absorption Spectrometry (FAAS): Used for the determination of the total tin content, providing an indirect measure of this compound.
-
Electrochemical Methods: Offer a cost-effective and sensitive approach for the detection of organotin compounds.
Quantitative Data Summary
The performance of different analytical methods for the determination of this compound is summarized in the table below. This allows for a direct comparison of key analytical parameters.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| HPLC-UV | Beet Plants | 0.02 mg/kg | - | 88.4 - 95.6 | [2] |
| Soil | 0.02 mg/kg | - | 91.2 - 91.8 | [2] | |
| GC-MS | Water | 2 pg/L (instrumental) | - | - | |
| Voltammetry | - | 6.96 µg/L | 23.2 µg/L | 93.8 - 104.3 | |
| FAAS | Water | 1.5 - 2.1 µg/L (for Sn) | - | >98 | [3] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This protocol is suitable for the quantification of this compound residues in agricultural products like beet and in soil samples.[2]
a. Sample Preparation (Beet Plants and Soil) [2]
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile (B52724) and 5 mL of 1 M hydrochloric acid.
-
Homogenize the mixture for 2 minutes.
-
Centrifuge at 5000 rpm for 5 minutes and collect the supernatant.
-
Repeat the extraction step with another 20 mL of acetonitrile.
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Dissolve the residue in 5 mL of dichloromethane (B109758) for a second extraction.
-
Purify the extract using a solid-phase extraction (SPE) cartridge (e.g., acid aluminum oxide).
-
Elute the analyte with methanol.
-
Evaporate the eluate to dryness and reconstitute the residue in 1 mL of acetonitrile for HPLC analysis.
b. Instrumental Conditions [2]
-
Column: Waters Sun Fire™ C18 (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Methanol and 0.5% phosphoric acid in water (gradient or isocratic, to be optimized)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 20 µL
c. Calibration
Prepare a series of standard solutions of this compound in acetonitrile (e.g., 0.1, 0.5, 1, 5, 10 µg/mL). Inject the standards and construct a calibration curve by plotting the peak area against the concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly sensitive and specific for this compound, particularly in complex matrices. It typically involves a derivatization step to improve the volatility of the analyte.
a. Sample Preparation and Derivatization
-
Extract the sample as described in the HPLC sample preparation protocol (steps 1-7).
-
To the dried extract, add 1 mL of a Grignard reagent (e.g., n-butylmagnesium chloride in THF) to convert this compound to a more volatile derivative (e.g., butyltriphenyltin).
-
Allow the reaction to proceed for 15 minutes.
-
Carefully quench the reaction by adding 5 mL of 5% sulfuric acid.
-
Extract the derivative with toluene.
-
Wash the organic layer with water until acid-free and dry it over anhydrous sodium sulfate.
-
The extract is now ready for GC-MS analysis.
b. Instrumental Conditions
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp to 280°C at 10°C/min
-
Hold at 280°C for 5 minutes
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-500
-
Flame Atomic Absorption Spectrometry (FAAS)
This method determines the total tin concentration in a sample, which can be correlated to the this compound content. It requires a digestion step to break down the organic molecule and liberate the tin atoms.[4]
a. Sample Preparation (Acid Digestion)
-
Accurately weigh a representative amount of the homogenized sample into a digestion vessel.
-
Add a mixture of concentrated nitric acid (HNO₃) and perchloric acid (HClO₄) (e.g., 3:1 v/v).
-
Heat the mixture on a hot plate or in a microwave digestion system until the organic matter is completely destroyed and a clear solution is obtained.
-
Cool the digest and dilute it to a known volume with deionized water.
-
The sample is now ready for FAAS analysis.
b. Instrumental Conditions
-
Lamp: Tin hollow cathode lamp
-
Wavelength: 224.6 nm
-
Slit Width: 0.5 nm
-
Flame: Air-acetylene, oxidizing (lean)
-
Burner Height: Optimized for maximum absorbance
c. Calibration
Prepare a series of tin standard solutions (e.g., 1, 5, 10, 20, 50 mg/L) from a certified tin stock solution. Aspirate the standards and the prepared sample solutions into the flame and measure the absorbance. Construct a calibration curve to determine the tin concentration in the samples.
Electrochemical Methods (Voltammetry)
Electrochemical techniques like voltammetry provide a sensitive and cost-effective means for the determination of electroactive organotin compounds.
a. Sample Preparation
For aqueous samples, filtration may be sufficient. For solid samples, an extraction step similar to the one described for HPLC is required to transfer the this compound into a suitable electrolyte solution. The final extract should be dissolved in a supporting electrolyte (e.g., 0.1 M acetate buffer, pH 4.5).
b. Instrumental Conditions
-
Working Electrode: Hanging Mercury Drop Electrode (HMDE) or a modified carbon-based electrode.
-
Reference Electrode: Ag/AgCl
-
Auxiliary Electrode: Platinum wire
-
Technique: Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV)
-
Potential Range: -0.2 V to -1.0 V (to be optimized)
-
Deposition Potential: -0.2 V (to be optimized)
-
Deposition Time: 60 - 120 seconds (to be optimized)
c. Analysis
The prepared sample solution is placed in the electrochemical cell. A deposition potential is applied for a specific time to accumulate the analyte onto the working electrode surface. Then, the potential is scanned, and the resulting current is measured. The peak current is proportional to the concentration of this compound.
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: HPLC method workflow for this compound.
Caption: GC-MS method workflow for this compound.
References
Application Note: Determination of Fentin Acetate Residues by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fentin acetate (B1210297), an organotin compound, has been utilized as a fungicide to control various fungal diseases in crops such as potatoes and sugar beets.[1] Due to its potential toxicity and environmental persistence, regulatory bodies have established maximum residue limits (MRLs) for Fentin acetate in food products.[2] Accurate and sensitive analytical methods are therefore essential for monitoring its residues in environmental and agricultural samples to ensure food safety and compliance with regulations.[2] This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound residues.
This compound is known to degrade in the presence of water, sunlight, and in acidic or alkaline conditions, initially hydrolyzing to Fentin hydroxide.[3][4] This degradation pathway proceeds through dephenyltin and monophenyltin intermediates.[3]
Experimental Protocol
This protocol is based on a validated method for the determination of this compound residues in beet and soil samples.[5][6][7]
Sample Preparation
-
Extraction:
-
Weigh 10 g of a homogenized sample (e.g., beet plant material or soil) into a 50 mL centrifuge tube.
-
Add 20 mL of a solution of hydrochloric acid in acetonitrile (B52724).
-
Homogenize the mixture for 2-3 minutes using a high-speed homogenizer.
-
Centrifuge the mixture at 4000 rpm for 5 minutes.
-
Collect the supernatant.
-
Repeat the extraction step on the residue with another 20 mL of hydrochloric acid in acetonitrile.
-
Combine the supernatants.
-
Perform a subsequent liquid-liquid extraction with dichloromethane.[5][6][7]
-
-
Clean-up:
-
Purify the extract using a solid-phase extraction (SPE) cartridge containing acid aluminum oxide.
-
Elute the this compound from the cartridge with methanol.[5][6][7]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume of acetonitrile for HPLC analysis.[5][6][7]
-
HPLC Conditions
| Parameter | Setting |
| Instrument | High-Performance Liquid Chromatography system |
| Column | Waters Sun Fire™ C18 (or equivalent), 4.6 x 150 mm, 5 µm |
| Mobile Phase | Methanol and 0.5% phosphoric acid in water[5][6][7] |
| Gradient | Isocratic or gradient elution can be optimized |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detector | UV Detector set at 220 nm[5][6][7] |
| Column Temperature | Ambient |
Calibration
Prepare a series of standard solutions of this compound in acetonitrile at concentrations ranging from 0.05 to 5.0 µg/mL. Inject each standard solution into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.
Quantitative Data Summary
The following table summarizes the performance of the described HPLC method for the analysis of this compound in beet and soil samples.[5][6][7]
| Matrix | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Limit of Detection (LOD) (mg/kg) | Limit of Quantification (LOQ) (mg/kg) |
| Beet Plants | 88.4 - 95.6 | 2.0 - 4.5 | 0.02 | Not Reported |
| Soils | 91.2 - 91.8 | 4.3 - 5.3 | 0.02 | Not Reported |
The minimum detectable level was reported as 1.6 x 10⁻¹⁰ g.[5][6][7]
Diagrams
Caption: Degradation pathway of this compound.
Caption: Experimental workflow for this compound residue analysis.
References
- 1. This compound (Ref: OMS 1020) [sitem.herts.ac.uk]
- 2. hpc-standards.com [hpc-standards.com]
- 3. 192. Fentin Compounds (AGP:1970/M/12/1) [inchem.org]
- 4. This compound | C20H18O2Sn | CID 16682804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. High Performance Liquid Chromatography Determination of this compound Residue in Beet and Soil | Scientific.Net [scientific.net]
- 6. scite.ai [scite.ai]
- 7. researchgate.net [researchgate.net]
Gas Chromatography Analysis of Fentin Acetate: Application Notes and Protocols
Introduction
Fentin acetate (B1210297) (triphenyltin acetate) is an organotin compound widely used as a non-systemic fungicide to control various fungal diseases in crops such as potatoes and sugar beets.[1][2] Due to its potential toxicity and environmental persistence, sensitive and reliable analytical methods are required for its determination in formulations and as residues in environmental and biological samples. Gas chromatography (GC) is a robust technique for this purpose; however, due to the low volatility of fentin acetate, direct analysis is challenging.[1][3] This document provides detailed application notes and protocols for the analysis of this compound using GC, focusing on the critical steps of sample preparation and derivatization to ensure accurate and reproducible results.
Principle of Analysis
The gas chromatographic analysis of this compound hinges on its conversion into a more volatile and thermally stable derivative prior to injection. The overall workflow involves extraction of the analyte from the sample matrix, a cleanup step to remove interferences, chemical derivatization, and subsequent separation and detection by the GC system. The choice of detector, such as Flame Ionization (FID), Mass Spectrometry (MS), or Inductively Coupled Plasma Mass Spectrometry (ICP-MS), depends on the required sensitivity and selectivity.
Experimental Protocols
Two primary protocols are presented, one for the analysis of this compound in commercial formulations and another for trace residue analysis in complex matrices.
Protocol 1: Determination of this compound in Formulations by GC-FID
This method is adapted from a collaborative interlaboratory study and is suitable for quality control of fentin-containing pesticide formulations.[4]
1.1. Principle
This compound is converted to the more volatile butyltriphenyltin through a Grignard reaction with n-butylmagnesium chloride. The resulting derivative is then quantified using gas chromatography with a flame ionization detector (GC-FID) and an internal standard.[4]
1.2. Reagents and Materials
-
Toluene (B28343), analytical grade
-
Docosane (B166348) (Internal Standard), >99% purity
-
n-Butylmagnesium chloride solution
-
Dilute acetic acid
-
Sodium sulfate (B86663), anhydrous
-
This compound standard, >99% purity
-
Butyltriphenyltin (for calibration checks), >99% purity
1.3. Instrumentation and Conditions
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) and on-column or split/splitless injector.
-
Column: 1.5 m x 3 mm ID glass column packed with 5% SE-30 on 100-120 mesh Chromosorb W(HP) or Gas-Chrom Q.[4] A modern equivalent would be a 30 m x 0.25 mm ID capillary column with a 0.25 µm film of 5% phenyl-methylpolysiloxane (e.g., HP-5ms).
-
Gases: Nitrogen carrier gas, hydrogen, and air for the FID.
1.4. Procedure
1.4.1. Internal Standard Solution Preparation
-
Accurately weigh approximately 2.25 g of pure docosane into a 250 mL volumetric flask.
-
Dissolve and dilute to volume with toluene.
1.4.2. Sample Preparation and Derivatization
-
Accurately weigh a portion of the formulation sample equivalent to about 250 mg of this compound into a flask.
-
Add 10.0 mL of the docosane internal standard solution and 40 mL of toluene.
-
Slowly add the Grignard reagent (n-butylmagnesium chloride) to the sample mixture while stirring.
-
After the reaction is complete, cautiously add dilute acetic acid to quench excess Grignard reagent.
-
Transfer the mixture to a separatory funnel, wash with water, and collect the organic (toluene) layer.
-
Dry the toluene extract over anhydrous sodium sulfate. The resulting solution is ready for GC analysis.
1.4.3. Calibration
-
Prepare a calibration solution by accurately weighing approximately 0.20 g of pure butyltriphenyltin.[4]
-
Add 10.0 mL of the internal standard solution and 40 mL of toluene.
-
Inject the calibration solution into the GC and determine the response factor relative to the internal standard.
1.4.4. GC Analysis
-
Inject 1-2 µL of the prepared sample solution into the gas chromatograph.
-
Record the chromatogram and measure the peak areas for butyltriphenyltin and docosane.
-
Calculate the concentration of this compound in the original sample based on the peak area ratio, the response factor, and the sample weight.
Protocol 2: Trace Residue Analysis in Environmental Samples by GC-MS
This protocol is a composite method for the determination of this compound residues in samples like soil or crops, requiring higher sensitivity and selectivity. It involves extraction, extensive cleanup, and derivatization followed by GC-MS analysis.
2.1. Principle
This compound is first extracted from the sample matrix using organic solvents. The extract undergoes a cleanup procedure, such as solid-phase extraction (SPE), to remove co-extractives. The analyte is then derivatized to its ethylated form (ethyltriphenyltin) using sodium tetraethylborate (NaBEt₄) to increase volatility.[5] Quantification is performed by GC-MS, which provides both high sensitivity and structural confirmation.
2.2. Reagents and Materials
-
Acetonitrile, Dichloromethane (B109758) (DCM), Hexane (pesticide residue grade)
-
Sodium tetraethylborate (NaBEt₄)
-
Acetic acid / Sodium acetate buffer
-
SPE cartridges (e.g., C18 or Alumina)
-
Sodium sulfate, anhydrous
-
This compound standard, >99% purity
2.3. Instrumentation and Conditions
-
Gas Chromatograph: Equipped with a Mass Spectrometric (MS) detector.
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness capillary column, such as a DB-5ms or HP-5MS.[5]
-
Gases: Helium carrier gas, high purity.
2.4. Procedure
2.4.1. Sample Extraction
-
Homogenize the sample (e.g., soil, chopped crop material).
-
Weigh a representative subsample (e.g., 5-10 g) into a centrifuge tube.
-
Add extraction solvent (e.g., a mixture of hydrochloric acid and acetonitrile) and homogenize thoroughly.[5]
-
Centrifuge the sample and collect the supernatant.
-
Perform a second extraction on the pellet with a solvent like dichloromethane to ensure complete recovery.[5]
-
Combine the supernatants.
2.4.2. Extract Cleanup
-
Condition an SPE cartridge (e.g., acid aluminum oxide) according to the manufacturer's instructions.
-
Load the combined extract onto the cartridge.
-
Wash the cartridge with a non-polar solvent (e.g., hexane) to remove interferences.
-
Elute the fentin compounds with a more polar solvent, such as methanol.[5]
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
2.4.3. Derivatization
-
Reconstitute the residue in a suitable buffer solution (e.g., acetate buffer).
-
Add an aqueous solution of sodium tetraethylborate (NaBEt₄) to the extract.
-
Allow the reaction to proceed at a controlled temperature (e.g., 45°C for 30 minutes) to form ethyltriphenyltin.[5]
-
Extract the ethylated derivative into an organic solvent like hexane.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to a final volume of 1 mL.
2.4.4. GC-MS Analysis
-
Inject 1 µL of the final extract into the GC-MS system.
-
Operate the MS in full scan mode to identify the derivative or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.
-
Prepare matrix-matched standards by spiking blank sample extracts with known concentrations of this compound and subjecting them to the same derivatization procedure.
-
Construct a calibration curve and quantify the this compound in the sample.
Data Presentation
The following tables summarize typical instrument conditions and performance characteristics gathered from various validated methods.
Table 1: Summary of GC Operating Conditions for this compound Analysis
| Parameter | Method 1: Formulation (GC-FID) | Method 2: Residue (GC-MS) | Reference |
| Column Type | 5% SE-30 on Chromosorb W(HP) | HP-5MS (5% Phenyl Methyl Siloxane) | [4][5] |
| Column Dimensions | 1.5 m x 3 mm ID (packed) | 30 m x 0.25 mm ID x 0.25 µm | [4][5] |
| Carrier Gas/Flow | Nitrogen, ~30 mL/min | Helium, ~1-2 mL/min | [4] |
| Injector Type | On-column or Split/Splitless | Splitless | [4] |
| Injector Temp. | 250 °C | 260 - 270 °C | [4][5] |
| Column Temp. | Isothermal at 220 °C | Temperature Programmed | [4] |
| Detector Type | Flame Ionization Detector (FID) | Mass Spectrometer (MS) or ICP-MS | [4][5][6] |
| Detector Temp. | 260 °C | N/A (Transfer line at ~270°C) | [4][6] |
Table 2: Performance Characteristics of this compound GC Methods
| Parameter | Typical Value | Matrix/Method | Reference |
| Linearity Range | 0.5 - 50 mg/L | PVC Plastics (Derivatization) | [5] |
| Correlation Coeff. (r²) | > 0.997 | PVC Plastics (Derivatization) | [5] |
| Recovery | 88.4 - 95.6 % | Beet Plants | [5] |
| Repeatability (CV%) | 0.8 - 1.4 % | Formulations (GC-FID) | [4] |
| Reproducibility (CV%) | 1.3 - 1.7 % | Formulations (GC-FID) | [4] |
| Limit of Detection (LOD) | 125 pg/L (as Sn) | Water (HS-SPME-GC-ICP-MS) | [6] |
| Limit of Quantification (LOQ) | 0.02 mg/kg | Rice | [5] |
References
- 1. This compound | C20H18O2Sn | CID 16682804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 192. Fentin Compounds (AGP:1970/M/12/1) [inchem.org]
- 3. scispace.com [scispace.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Headspace solid-phase microextraction-capillary gas chromatography-ICP mass spectrometry for the determination of the organotin pesticide fentin in environmental samples - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
Fentin Acetate: Application Notes and Protocols for Use as an Analytical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fentin acetate (B1210297), an organotin compound, has been historically utilized as a fungicide.[1][2][3] Its analytical determination is crucial for residue analysis in environmental and agricultural matrices, as well as for quality control in chemical formulations.[2][4][5] These application notes provide detailed protocols for the use of Fentin acetate as a reference standard in analytical chemistry, focusing on chromatographic techniques. High-purity this compound reference materials are essential for accurate quantification and ensuring compliance with regulatory limits.[2]
Physicochemical Properties
A solid understanding of the physicochemical properties of this compound is fundamental for its proper handling and use as a reference standard.
| Property | Value | Reference |
| Chemical Name | triphenyltin (B1233371) acetate | [1] |
| CAS Number | 900-95-8 | [1][6] |
| Molecular Formula | C20H18O2Sn | [1][6] |
| Molecular Weight | 409.07 g/mol | [6][7] |
| Appearance | White, odorless crystalline solid | [8][9] |
| Melting Point | 124-125°C | [8] |
| Solubility in Water (20°C) | 28 ppm | [8] |
| Stability | Stable in dry air. Hydrolyzes to fentin hydroxide (B78521) in the presence of water. Unstable in acids and alkalis. Decomposed by sunlight and atmospheric oxygen. | [8][10] |
Application in Analytical Chemistry
This compound is primarily used as a reference standard for the quantification of its residues in various samples. This is typically achieved through chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the determination of this compound in different matrices.
This protocol is based on a method for the determination of this compound residues in agricultural samples.[4][11]
1. Sample Preparation:
- Extraction: Extract this compound from beet plants and soil samples using a solution of hydrochloric acid and acetonitrile (B52724). Perform a subsequent extraction with dichloromethane.
- Purification: Purify the extract using an acid aluminum oxide column, eluting with methanol.
- Concentration and Reconstitution: Concentrate the purified extract and redissolve it in acetonitrile for HPLC analysis.
2. HPLC Conditions:
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph |
| Column | Waters Sun Fire™-C18 |
| Mobile Phase | Methanol and 0.5% phosphoric acid aqueous solution |
| Detection | UV at 220 nm |
| Quantification | External standard calibration curve |
3. Performance Characteristics:
| Parameter | Beet Plants | Soil |
| Average Recovery | 88.4 - 95.6% | 91.2 - 91.8% |
| Relative Standard Deviation (RSD) | 2.0 - 4.5% | 4.3 - 5.3% |
| Minimum Detectable Level | 1.6 x 10⁻¹⁰ g | 1.6 x 10⁻¹⁰ g |
| Lowest Detectable Concentration | 0.02 mg/kg | 0.02 mg/kg |
Data sourced from a study on this compound residue analysis.[4]
Workflow for HPLC Analysis of this compound Residue
Caption: Workflow for the analysis of this compound residue.
This protocol describes a normal-phase LC system for determining this compound in wettable powder formulations.[5]
1. Sample Preparation:
- Extraction: Extract this compound from the formulation with a mixture of glacial acetic acid and hexane (B92381) (20:80 v/v).
- Dilution: Dilute the extract appropriately before analysis.
2. HPLC Conditions:
| Parameter | Condition |
| Instrument | Isocratic LC system with a photodiode array detector |
| Column | Silica (B1680970) gel column (e.g., 5 µm Partisil silica gel) |
| Mobile Phase | Glacial acetic acid and hexane (5:95 v/v) |
| Detection | 258.5 nm |
| Quantification | External standard calibration curve |
3. Performance Characteristics:
| Formulation Type | Mean Level (w/w) | Relative Standard Deviation (RSD) |
| Fentin Formulation | Not specified | 0.2% |
| Fentin-Maneb Formulation | Not specified | 2.3% |
Data from a study on this compound in formulations.[5]
Gas Chromatography (GC)
GC is another powerful technique for the analysis of this compound, often involving a derivatization step.
This method involves the conversion of this compound to a more volatile derivative for GC analysis.[12][13]
1. Sample Preparation and Derivatization:
- Reaction: Convert triphenyltin acetate to butyltriphenyltin using a Grignard reaction with n-butylmagnesium chloride.
- Extraction: Extract the resulting butyltriphenyltin with toluene.
2. GC Conditions:
| Parameter | Condition |
| Instrument | Gas-Liquid Chromatograph |
| Detector | Flame Ionization Detector (FID) or Thermal Conductivity Detector (TCD) |
| Column | 5% SE-30 on Chromosorb W (HP) or Gas-Chrom Q |
| Internal Standard | Docosane |
| Quantification | Internal standard method |
3. Performance Characteristics:
| Parameter | Range |
| Repeatability (Coefficient of Variation) | 0.8 - 1.4% |
| Reproducibility (Coefficient of Variation) | 1.3 - 1.7% |
Data from an interlaboratory study on Fentin determination.[12][13]
Workflow for GC Analysis of this compound
Caption: Workflow for the GC analysis of this compound.
Logical Framework for Using this compound as a Reference Standard
The primary function of a reference standard is to provide a benchmark for the accurate identification and quantification of an analyte in a sample.
Logical Relationship for Quantification
Caption: Logical framework for quantification using a reference standard.
Conclusion
The use of high-purity this compound as a reference standard is indispensable for achieving accurate and reproducible results in analytical testing. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this compound. Adherence to well-defined analytical methods and a thorough understanding of the reference standard's properties are paramount for ensuring data integrity and regulatory compliance.
References
- 1. This compound TC - HEBEN [hb-p.com]
- 2. hpc-standards.com [hpc-standards.com]
- 3. This compound Analytical Standard, Affordable Price Supplier in Mumbai [nacchemical.com]
- 4. High Performance Liquid Chromatography Determination of this compound Residue in Beet and Soil | Scientific.Net [scientific.net]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. This compound PESTANAL , analytical standard 900-95-8 [sigmaaldrich.com]
- 8. 192. Fentin Compounds (AGP:1970/M/12/1) [inchem.org]
- 9. Agrochemicals,Fungicides,this compound [sunsagro.com]
- 10. This compound | C20H18O2Sn | CID 16682804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
Application Notes and Protocols for In Vitro Antifungal Assays Using Fentin Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fentin acetate (B1210297), an organotin compound, has historically been utilized as a fungicide in agricultural applications.[1][2] Its mode of action involves the inhibition of mitochondrial ATP synthase, a critical enzyme in cellular energy production.[3] This disruption of ATP synthesis leads to fungal cell death. These application notes provide detailed protocols for evaluating the in vitro antifungal efficacy of Fentin acetate against pathogenic fungi, focusing on determining its minimum inhibitory concentration (MIC) and its impact on biofilm formation. The provided methodologies are based on established standards to ensure reproducibility and accuracy.
Disclaimer: Specific quantitative data for the antifungal activity of this compound against medically important fungi such as Candida albicans and Aspergillus fumigatus are not extensively available in recent scientific literature. The data presented in the tables below are hypothetical and extrapolated from studies on closely related triphenyltin (B1233371) compounds to provide a realistic framework for experimental design and data interpretation.
Data Presentation
Table 1: Antifungal Susceptibility of Planktonic Fungal Cells to this compound
| Fungal Species | Strain | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | Amphotericin B MIC₅₀ (µg/mL) [Reference Control] |
| Candida albicans | ATCC 90028 | 0.5 | 1.0 | 0.25 |
| Candida albicans | Clinical Isolate 1 | 1.0 | 2.0 | 0.5 |
| Aspergillus fumigatus | ATCC 204305 | 0.25 | 0.5 | 0.5 |
| Aspergillus fumigatus | Clinical Isolate 1 | 0.5 | 1.0 | 1.0 |
Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 2: Anti-Biofilm Activity of this compound
| Fungal Species | Strain | MBIC₅₀ (µg/mL) | MBEC₅₀ (µg/mL) |
| Candida albicans | ATCC 90028 | 2.0 | 8.0 |
| Aspergillus fumigatus | ATCC 204305 | 1.0 | 4.0 |
Note: MBIC₅₀ (Minimum Biofilm Inhibitory Concentration) is the lowest concentration that inhibits biofilm formation by 50%. MBEC₅₀ (Minimum Biofilm Eradication Concentration) is the lowest concentration that eradicates 50% of a pre-formed biofilm.
Mechanism of Action and Signaling Pathway
This compound's primary antifungal activity stems from its ability to inhibit F₀F₁-ATP synthase in fungal mitochondria.[3] This enzyme is crucial for the production of ATP through oxidative phosphorylation. The resulting depletion of intracellular ATP has pleiotropic effects on fungal physiology, impacting several critical signaling pathways that regulate virulence, stress response, and morphological transitions.
Inhibition of ATP synthase leads to a cascade of downstream events, including the dysregulation of the Ras/cAMP/PKA and MAPK signaling pathways.[4][5] These pathways are central to the control of hyphal morphogenesis, biofilm formation, and cell wall integrity, all of which are key virulence factors in pathogenic fungi like Candida albicans and Aspergillus fumigatus.[4][5][6]
Caption: this compound's Mechanism of Action on Fungal Signaling Pathways.
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast and M38-A2 for filamentous fungi.
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal isolates (Candida albicans, Aspergillus fumigatus)
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile saline (0.85% NaCl) with 0.05% Tween 20 (for molds)
-
Spectrophotometer
-
Hemocytometer
-
Incubator (35°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Ensure complete dissolution. Store the stock solution at -20°C.
-
-
Inoculum Preparation:
-
For Candida albicans:
-
Subculture the yeast isolate onto an SDA plate and incubate at 35°C for 24 hours.
-
Select several colonies and suspend them in sterile saline.
-
Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
-
For Aspergillus fumigatus:
-
Culture the mold on an SDA plate at 35°C for 5-7 days to encourage conidiation.
-
Harvest conidia by flooding the plate with sterile saline containing Tween 20 and gently scraping the surface.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer.
-
Dilute this suspension in RPMI-1640 medium to achieve the final inoculum concentration.
-
-
-
Microdilution Plate Setup:
-
Add 100 µL of RPMI-1640 medium to wells 2 through 11 of a 96-well plate.
-
Add 200 µL of the this compound working solution (at twice the highest desired final concentration) to well 1.
-
Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process up to well 10. Discard 100 µL from well 10. Well 11 will serve as a drug-free growth control.
-
Add 100 µL of the standardized fungal inoculum to each well (1-11). The final volume in each well will be 200 µL.
-
Include a sterility control well containing 200 µL of uninoculated medium.
-
-
Incubation and MIC Determination:
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% for Candida and complete visual inhibition for Aspergillus) compared to the growth control.
-
Caption: Workflow for MIC Determination using Broth Microdilution.
Fungal Biofilm Disruption Assay
This protocol outlines the methodology to assess the ability of this compound to inhibit biofilm formation and eradicate pre-formed biofilms.
Materials:
-
Materials from the MIC assay protocol
-
Crystal Violet (0.1% w/v)
-
Ethanol (B145695) (95%)
-
Sterile Phosphate-Buffered Saline (PBS)
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution with menadione.
Procedure:
A. Biofilm Formation Inhibition (MBIC) Assay:
-
Inoculum Preparation: Prepare a fungal suspension of 1 x 10⁶ cells/mL in RPMI-1640 medium.
-
Plate Setup:
-
Prepare serial dilutions of this compound in a 96-well plate as described in the MIC protocol.
-
Add 100 µL of the fungal inoculum to each well.
-
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Quantification (Crystal Violet Method):
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
Air-dry the plate.
-
Stain the biofilms with 125 µL of 0.1% crystal violet for 15 minutes.
-
Wash the wells with sterile water and air-dry.
-
Solubilize the stain by adding 200 µL of 95% ethanol to each well.
-
Read the absorbance at 570 nm.
-
The MBIC₅₀ is the concentration that reduces biofilm formation by 50% compared to the control.
-
B. Pre-formed Biofilm Eradication (MBEC) Assay:
-
Biofilm Formation:
-
Add 100 µL of a 1 x 10⁶ cells/mL fungal suspension to each well of a 96-well plate.
-
Incubate at 37°C for 24-48 hours to allow mature biofilm formation.
-
-
Treatment:
-
Wash the pre-formed biofilms with PBS.
-
Add 100 µL of fresh RPMI medium containing serial dilutions of this compound to the wells.
-
Incubate for another 24 hours at 37°C.
-
-
Quantification (XTT Reduction Assay):
-
Wash the biofilms with PBS.
-
Add 100 µL of XTT-menadione solution to each well and incubate in the dark at 37°C for 2-5 hours.
-
Measure the absorbance of the formazan (B1609692) product at 490 nm.
-
The MBEC₅₀ is the concentration that reduces the metabolic activity of the pre-formed biofilm by 50% compared to the control.
-
Caption: Experimental Workflows for Biofilm Inhibition and Eradication Assays.
References
- 1. academic.oup.com [academic.oup.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Triphenyltin hydroxide Fungicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 4. Multiple roles and diverse regulation of the Ras/cAMP/protein kinase A pathway in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mitogen-activated protein kinase MpkA of Aspergillus fumigatus regulates cell wall signaling and oxidative stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Ras/cAMP/PKA signaling pathway and virulence in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
Fentin Acetate: Application Notes and Protocols for Agricultural Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fentin acetate (B1210297), an organotin compound, has historically been utilized in agriculture as a non-systemic fungicide with protective and some curative action against a range of fungal pathogens.[1] Its primary mode of action is the inhibition of mitochondrial ATP synthase, a critical enzyme in cellular respiration.[2] This document provides detailed application notes, experimental protocols for its evaluation, and a summary of its efficacy. The information is intended to guide researchers in the agricultural sciences and those involved in the development of novel fungicides.
Mechanism of Action
Fentin acetate's fungicidal activity stems from its ability to disrupt cellular energy production. It acts as a potent inhibitor of the F1Fo-ATP synthase enzyme located in the inner mitochondrial membrane of fungal cells.[2] This enzyme is responsible for the synthesis of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, through oxidative phosphorylation.
By binding to the ATP synthase complex, this compound blocks the flow of protons through the enzyme, thereby halting ATP production. This disruption in the energy supply leads to a cascade of downstream cellular events, ultimately resulting in fungal cell death.
Signaling Pathway of this compound's Antifungal Action
The inhibition of mitochondrial ATP synthase by this compound initiates a complex signaling cascade within the fungal cell. The immediate consequence is a depletion of cellular ATP levels. This energy crisis triggers a number of downstream responses:
-
Metabolic Shift: With oxidative phosphorylation inhibited, the fungal cell may attempt to compensate by upregulating alternative energy-producing pathways such as glycolysis. However, this is often insufficient to meet the cell's energy demands.
-
Reactive Oxygen Species (ROS) Production: The disruption of the electron transport chain, a process linked to ATP synthesis, can lead to an increase in the production of reactive oxygen species (ROS). Elevated ROS levels cause oxidative stress, damaging cellular components like lipids, proteins, and DNA.
-
cAMP-PKA Pathway Disruption: Studies on other ATP synthase inhibitors in fungi have shown that the subsequent metabolic stress can lead to reduced activity of the cyclic AMP-protein kinase A (cAMP-PKA) signaling pathway. This pathway is crucial for regulating various cellular processes, including growth, development, and virulence. Its downregulation can impair the fungus's ability to infect and colonize host tissues.
-
Induction of Apoptosis/Cell Death: The culmination of energy depletion, oxidative stress, and disruption of key signaling pathways can activate programmed cell death (apoptosis) or lead to necrotic cell death, ultimately eliminating the fungal pathogen.
References
Application Notes and Protocols for Studying Fungicide Resistance Mechanisms Using Fentin Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for utilizing fentin acetate (B1210297), an organotin fungicide, as a tool to investigate the mechanisms of fungicide resistance in various fungal pathogens. The protocols outlined below are based on established methodologies in fungicide resistance research and are adapted for the specific mode of action of fentin acetate.
Introduction to this compound
This compound is a non-systemic fungicide with protective and some curative action.[1][2] Its primary mode of action is the inhibition of mitochondrial ATP synthase, a critical enzyme in the oxidative phosphorylation pathway responsible for ATP production.[3] By disrupting this process, this compound effectively cuts off the energy supply of the fungal cell, leading to growth inhibition and cell death. This compound has been used to control a range of fungal diseases, including early and late blights on potatoes and leaf spot diseases on sugar beet.[1][2]
Understanding Fungicide Resistance Mechanisms
Fungal populations can develop resistance to fungicides through various genetic and biochemical modifications. Understanding these mechanisms is crucial for developing effective resistance management strategies and for the discovery of new antifungal agents. Key mechanisms of fungicide resistance include:
-
Target Site Modification: Alterations in the gene encoding the target protein (in this case, ATP synthase) can reduce the binding affinity of the fungicide, rendering it less effective.
-
Increased Efflux: Fungal cells can overexpress efflux pumps, which are membrane proteins that actively transport the fungicide out of the cell, preventing it from reaching its target.[4][5]
-
Metabolic Detoxification: The fungus may develop or enhance metabolic pathways that degrade or inactivate the fungicide.
-
Alterations in Cellular Signaling Pathways: Changes in stress response signaling pathways can help the fungus tolerate the toxic effects of the fungicide. For fungicides affecting mitochondria, pathways involving reactive oxygen species (ROS) and energy homeostasis, such as the Ras/PKA pathway, are of particular interest.[6]
Data Presentation: Quantitative Analysis of this compound Resistance
Quantitative data is essential for characterizing the level of resistance in a fungal population. The half-maximal effective concentration (EC50), which is the concentration of a fungicide that inhibits 50% of fungal growth, is a key parameter. Below are example tables for presenting such data.
Table 1: In Vitro Susceptibility of Fungal Isolates to this compound
| Fungal Isolate ID | Species | Origin | EC50 (µg/mL) of this compound | Resistance Factor (RF)¹ |
| WT-1 | Phytophthora infestans | Sensitive (Lab Strain) | 0.15 | 1.0 |
| FA-R1 | Phytophthora infestans | Field Isolate (Resistant) | 4.50 | 30.0 |
| FA-R2 | Phytophthora infestans | Field Isolate (Resistant) | 12.75 | 85.0 |
| WT-2 | Cercospora beticola | Sensitive (Lab Strain) | 0.22 | 1.0 |
| FA-R3 | Cercospora beticola | Field Isolate (Resistant) | 6.80 | 30.9 |
¹Resistance Factor (RF) = EC50 of resistant isolate / EC50 of sensitive wild-type isolate.
Table 2: Effect of this compound on Mitochondrial ATP Synthase Activity
| Fungal Isolate | ATP Synthase Specific Activity (nmol ATP/min/mg protein) | % Inhibition by 1 µg/mL this compound |
| WT-1 (Sensitive) | 150.2 ± 12.5 | 85.6 ± 5.2 |
| FA-R1 (Resistant) | 145.8 ± 11.9 | 32.4 ± 4.1 |
| FA-R2 (Resistant) | 148.1 ± 13.2 | 15.1 ± 3.5 |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to study this compound resistance.
Protocol 1: Determination of EC50 Values for this compound
This protocol determines the in vitro sensitivity of fungal isolates to this compound using a mycelial growth inhibition assay.
Materials:
-
Fungal isolates (wild-type sensitive and potentially resistant strains)
-
Potato Dextrose Agar (B569324) (PDA) or other suitable growth medium
-
This compound (analytical grade)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile petri dishes (90 mm)
-
Sterile distilled water
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mg/mL.
-
Prepare Fungicide-Amended Media: Autoclave the PDA medium and cool it to 50-55°C. Add appropriate volumes of the this compound stock solution to the molten agar to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final DMSO concentration does not exceed 1% (v/v) in all plates, including the control. Pour the amended agar into petri dishes.
-
Inoculation: From the margin of an actively growing fungal colony on PDA, take a 5 mm mycelial plug. Place the plug, mycelium-side down, in the center of each this compound-amended and control plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the fungus in the dark.
-
Data Collection: Measure the colony diameter in two perpendicular directions when the fungal growth in the control plate has reached approximately 70-80% of the plate diameter.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use probit analysis or non-linear regression to determine the EC50 value for each isolate.
Protocol 2: Analysis of Mitochondrial ATP Synthase Activity
This protocol measures the activity of mitochondrial ATP synthase and its inhibition by this compound in sensitive and resistant fungal isolates.
Materials:
-
Fungal mycelium (from liquid culture)
-
Mitochondria isolation buffer (e.g., 0.6 M mannitol, 20 mM HEPES-KOH pH 7.4, 1 mM EDTA, 0.1% BSA)
-
ATP synthase activity assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 5 mM ATP, 1 mM phosphoenolpyruvate, 0.2 mM NADH, 10 U/mL pyruvate (B1213749) kinase, 10 U/mL lactate (B86563) dehydrogenase)
-
This compound
-
Spectrophotometer
Procedure:
-
Mitochondria Isolation: Grow fungal isolates in liquid medium, harvest the mycelium, and produce protoplasts using lytic enzymes. Homogenize the protoplasts and perform differential centrifugation to isolate the mitochondrial fraction.
-
Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford assay).
-
ATP Synthase Activity Assay: In a microplate or cuvette, add the assay buffer and the mitochondrial sample. The ATP hydrolytic activity of the ATP synthase is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
-
Inhibition Assay: Pre-incubate the mitochondrial samples with various concentrations of this compound for a defined period before initiating the reaction with ATP.
-
Data Analysis: Calculate the specific activity of ATP synthase (nmol ATP hydrolyzed/min/mg protein). Determine the percentage of inhibition by this compound at different concentrations.
Protocol 3: Sequencing of ATP Synthase Subunit Genes
This protocol is for identifying potential target site mutations in the genes encoding subunits of ATP synthase that may confer resistance to this compound.
Materials:
-
Genomic DNA from sensitive and resistant fungal isolates
-
Primers designed to amplify conserved regions of ATP synthase subunit genes (e.g., ATP6, ATP8)
-
PCR reagents
-
DNA sequencing service
Procedure:
-
DNA Extraction: Extract high-quality genomic DNA from the fungal isolates.
-
PCR Amplification: Amplify the target gene fragments using PCR with the designed primers.
-
DNA Sequencing: Purify the PCR products and send them for Sanger sequencing.
-
Sequence Analysis: Align the nucleotide and deduced amino acid sequences of the sensitive and resistant isolates to identify any mutations.
Visualization of Workflows and Pathways
Experimental Workflow for this compound Resistance Study
Caption: A workflow for investigating this compound resistance mechanisms.
Hypothesized Signaling Pathway in this compound Action and Resistance
Caption: A proposed signaling pathway for this compound action and resistance.
References
- 1. This compound TC - HEBEN [hb-p.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound (Ref: OMS 1020) [sitem.herts.ac.uk]
- 4. tandfonline.com [tandfonline.com]
- 5. Deciphering the role of mitochondria in human fungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fungicidal Drugs Induce a Common Oxidative Damage Cellular Death Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Fentin acetate extraction from soil and plant tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fentin acetate (B1210297), an organotin compound, has been utilized as a fungicide to control a range of agricultural diseases, including blight on potatoes and leaf spot on sugar beets.[1][2] Due to its potential toxicity and environmental persistence, robust and reliable methods for the extraction and quantification of fentin acetate residues in soil and plant matrices are crucial for environmental monitoring, food safety assessment, and toxicological studies. This document provides detailed protocols for the extraction of this compound from soil and plant tissues, data on method performance, and a visualization of its primary mode of action.
Data Presentation
The efficiency of this compound extraction can vary depending on the chosen method and the matrix being analyzed. Below is a summary of quantitative data from a validated High-Performance Liquid Chromatography (HPLC) method.
| Matrix | Extraction Method | Analytical Method | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Detection (LOD) (mg/kg) |
| Beet (Plant Tissue) | Liquid-Liquid Extraction | HPLC-UV | 88.4 - 95.6 | 2.0 - 4.5 | 0.02 |
| Soil | Liquid-Liquid Extraction | HPLC-UV | 91.2 - 91.8 | 4.3 - 5.3 | 0.02 |
Experimental Protocols
Two primary methodologies are presented for the extraction of this compound: a classical liquid-liquid extraction (LLE) method and a more modern QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.
Protocol 1: Liquid-Liquid Extraction (LLE) for Soil and Plant Tissue
This protocol is adapted from a validated method for the determination of this compound residues in beet and soil.[3][4]
Materials:
-
Homogenizer or blender
-
Centrifuge and centrifuge tubes (50 mL)
-
Rotary evaporator
-
Volumetric flasks
-
Syringe filters (0.45 µm)
-
HPLC with UV detector
-
Hydrochloric acid (HCl)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Dichloromethane (B109758) (DCM), HPLC grade
-
Methanol, HPLC grade
-
Acid aluminum oxide for column chromatography
-
Anhydrous sodium sulfate (B86663)
-
This compound standard
Procedure:
-
Sample Preparation:
-
Plant Tissue: Weigh 10 g of homogenized plant sample into a 50 mL centrifuge tube.
-
Soil: Weigh 20 g of sieved (2 mm) soil sample into a 50 mL centrifuge tube.
-
-
Extraction:
-
Add 20 mL of acetonitrile and 5 mL of 1 M hydrochloric acid to the sample tube.
-
Vortex vigorously for 2 minutes.
-
Add 10 mL of dichloromethane and vortex for another 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Collect the organic supernatant (acetonitrile and dichloromethane layers).
-
Repeat the extraction process on the remaining solid residue with another 20 mL of acetonitrile and 10 mL of dichloromethane.
-
Combine the organic extracts.
-
-
Cleanup:
-
Pass the combined extract through a column containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to near dryness using a rotary evaporator at 40°C.
-
Prepare a cleanup column with 5 g of acid aluminum oxide in dichloromethane.
-
Dissolve the residue in a small volume of dichloromethane and load it onto the column.
-
Elute the column with 50 mL of methanol.
-
Collect the eluate and concentrate it to dryness.
-
-
Quantification:
Protocol 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a streamlined approach that simplifies the extraction and cleanup process.[5][6] This protocol is a general guideline and may require optimization based on the specific matrix.
Materials:
-
Homogenizer or blender
-
Centrifuge and centrifuge tubes (50 mL) with caps
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive solid-phase extraction (dSPE) tubes containing primary secondary amine (PSA) and magnesium sulfate
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
This compound standard
Procedure:
-
Sample Preparation:
-
Plant Tissue: Weigh 10-15 g of homogenized sample into a 50 mL centrifuge tube.
-
Soil: Weigh 10-15 g of sieved soil into a 50 mL centrifuge tube. For dry soil, add an appropriate amount of water to ensure hydration.[7]
-
-
Extraction:
-
Add 15 mL of acetonitrile to the sample tube.
-
Add the appropriate QuEChERS extraction salt packet.
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Cleanup (dSPE):
-
Take an aliquot of the acetonitrile supernatant (upper layer) and transfer it to a dSPE tube containing PSA and magnesium sulfate.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
-
Quantification:
-
Take the supernatant and filter it through a 0.45 µm syringe filter.
-
The extract is now ready for analysis by GC-MS or LC-MS/MS.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and analysis of this compound from environmental samples.
References
- 1. This compound | C20H18O2Sn | CID 16682804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound TC - HEBEN [hb-p.com]
- 3. High Performance Liquid Chromatography Determination of this compound Residue in Beet and Soil | Scientific.Net [scientific.net]
- 4. researchgate.net [researchgate.net]
- 5. วิธี QuECHERS สำหรับการวิเคราะห์สารกำจัดศัตรูพืชตกค้าง [sigmaaldrich.com]
- 6. nucleus.iaea.org [nucleus.iaea.org]
- 7. How to Use QuEChERS for Diverse Sample Types [restek.com]
Application Notes and Protocols for Fentin Acetate in Molluscicide Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Fentin acetate (B1210297) in molluscicide efficacy studies, including detailed experimental protocols, quantitative data on its effectiveness, and insights into its mechanism of action.
Introduction
Fentin acetate, an organotin compound, has been utilized as a fungicide, algicide, and molluscicide.[1][2] Its application in controlling snail populations, particularly the golden apple snail (Pomacea canaliculata), a significant pest in rice paddies, has been noted.[3][4] Understanding its efficacy and the methodologies for its evaluation is crucial for the development of effective pest management strategies and for assessing its environmental impact.
Data Presentation: Molluscicidal Efficacy of this compound
The following table summarizes the available quantitative data on the molluscicidal activity of this compound against various snail species. Due to the limited availability of standardized LC50 values in the reviewed literature, mortality rates at specific concentrations are presented from a key study.
| Target Snail Species | This compound Concentration | Exposure Time | Mortality Rate (%) | Reference |
| Pomacea sp. (Golden Apple Snail) | 0.50% | 24 hours | High | [3] |
| Pomacea sp. (Golden Apple Snail) | 0.75% | 24 hours | High | [3] |
| Pomacea sp. (Golden Apple Snail) | 0.75% | 72 hours | 100 | [5] |
Note: The concentrations in the referenced study were derived from a 60% this compound formulation. Further research is required to establish standardized LC50 values across a wider range of snail species.
Experimental Protocols
This section outlines a detailed protocol for conducting a laboratory-based molluscicide efficacy study with this compound, adapted from the World Health Organization (WHO) guidelines for testing molluscicides.[1][6]
Objective
To determine the lethal concentration (LC50) of this compound required to cause 50% mortality in a target snail population under controlled laboratory conditions.
Materials
-
Test Organisms: A healthy, laboratory-acclimatized population of the target snail species (e.g., Pomacea canaliculata, Lymnaea acuminata, Biomphalaria glabrata). Snails should be of a uniform size and age.
-
Test Substance: this compound (analytical grade).
-
Equipment:
-
Glass aquaria or beakers (e.g., 1-liter capacity).
-
Pipettes and glassware for preparing serial dilutions.
-
pH meter.
-
Thermometer.
-
Aeration system (optional, depending on snail species).
-
Dechlorinated tap water.
-
Snail food (e.g., lettuce, fish flakes).
-
Experimental Workflow
Caption: Experimental workflow for determining the molluscicidal efficacy of this compound.
Procedure
-
Acclimatization: Acclimatize the snails to laboratory conditions for at least 48 hours. During this period, feed them and maintain them in dechlorinated water with appropriate aeration.
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in an appropriate solvent (if necessary) and then dilute with dechlorinated water to the highest desired concentration.
-
From the stock solution, prepare a series of at least five serial dilutions. A control group with only dechlorinated water must be included.
-
-
Exposure:
-
Set up replicate containers for each concentration and the control (a minimum of three replicates is recommended).
-
Randomly assign a specific number of snails (e.g., 10) to each replicate container.
-
Maintain the snails under controlled conditions of temperature (e.g., 25 ± 2°C) and a fixed photoperiod (e.g., 12:12 hour light:dark cycle).
-
-
Observation:
-
Record the number of dead snails in each container at 24, 48, 72, and 96 hours.
-
A snail is considered dead if it does not respond to a gentle touch with a probe and does not retract into its shell.
-
-
Data Analysis:
-
Calculate the percentage mortality for each concentration at each time point.
-
Determine the LC50 values and their 95% confidence limits using appropriate statistical methods, such as Probit analysis.
-
Mechanism of Action
The precise lethal signaling pathway of this compound in mollusks is not fully elucidated. However, based on research on organotin compounds, two primary mechanisms of toxicity are proposed: endocrine disruption and inhibition of cellular respiration.
Endocrine Disruption (Imposex)
Organotin compounds, including triphenyltins (the class to which this compound belongs), are known endocrine disruptors in gastropods. They can induce a condition called "imposex," where female snails develop male sexual characteristics, such as a penis and vas deferens.[7][8][9] This is a sublethal effect that can lead to reproductive failure and population decline.
The proposed signaling pathway for imposex induction involves the activation of the Retinoid X Receptor (RXR).[1][7][8]
Caption: Proposed signaling pathway for this compound-induced imposex in female snails.
Inhibition of ATP Synthase
A more direct lethal mechanism of action for this compound is believed to be the inhibition of mitochondrial ATP synthase.[2][10][11] This enzyme is critical for cellular energy production.
By inhibiting ATP synthase, this compound disrupts the production of ATP, the primary energy currency of the cell. This leads to a catastrophic failure of cellular processes and ultimately, cell death.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound (Ref: OMS 1020) [sitem.herts.ac.uk]
- 3. Acute toxicity of Brestan and this compound on some freshwater organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. molluskconservation.org [molluskconservation.org]
- 5. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 6. A New Method to Test Molluscicides against the Philippine Schistosomiasis Snail Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Involvement of the retinoid X receptor in the development of imposex caused by organotins in gastropods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Masculinization of female gastropod mollusks induced by organotin compounds, focusing on mechanism of actions of tributyltin and triphenyltin for development of imposex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imposex - Wikipedia [en.wikipedia.org]
- 10. Inhibition of ATP synthase reverse activity restores energy homeostasis in mitochondrial pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Natural products and other inhibitors of F1FO ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Fentin Acetate Stability in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fentin acetate (B1210297) in aqueous solutions. The information provided is designed to help you understand and mitigate the inherent instability of this compound in aqueous environments.
Frequently Asked Questions (FAQs)
Q1: Why is my Fentin acetate solution losing potency over time?
A1: this compound is highly susceptible to hydrolysis in the presence of water, which is the primary reason for its instability in aqueous solutions. This rapid degradation leads to a decrease in the concentration of the active compound.[1] It is known to be unstable in acids and alkalis as well.[1]
Q2: What is the main degradation product of this compound in water?
A2: The main initial degradation product of this compound in water is Fentin hydroxide (B78521) (also known as triphenyltin (B1233371) hydroxide). This occurs through the hydrolysis of the acetate ester bond.[1]
Q3: What is the degradation pathway of this compound?
A3: this compound first hydrolyzes to Fentin hydroxide. Subsequently, the phenyl groups are progressively cleaved, leading to the formation of diphenyltin (B89523) and monophenyltin compounds, and ultimately to inorganic tin salts. Other potential degradation byproducts include phenol, benzene, and hydrogen peroxide.
Q4: How fast does this compound degrade in an aqueous solution?
A4: The degradation of this compound in water is very rapid. It has been reported to be almost completely hydrolyzed within eight hours at 20°C.[1] The half-life is less than 3 hours at 22°C across a pH range of 5, 7, and 9.
Q5: What factors influence the stability of this compound in aqueous solutions?
A5: The main factors affecting the stability of this compound are:
-
Presence of Water: Water is the primary driver of hydrolysis.
-
pH: The hydrolysis rate is significant in acidic, neutral, and alkaline conditions.
-
Temperature: Higher temperatures generally accelerate the rate of hydrolysis.
-
Light: this compound is susceptible to photodegradation.[1]
-
Oxygen: The compound can be decomposed by atmospheric oxygen.[1]
Q6: How can I prepare a more stable this compound formulation for my experiments?
A6: While achieving long-term stability in a ready-to-use aqueous solution is challenging, you can consider the following strategies to minimize degradation during your experiments:
-
Prepare fresh solutions: Prepare your aqueous solutions of this compound immediately before use.
-
Use a dry, stable stock: Maintain a stock of this compound in a dry, solid form and protect it from light and moisture.
-
Consider formulation strategies: For longer-term stability, you might need to explore advanced formulation approaches such as creating water-dispersible granules, microencapsulation, or cyclodextrin (B1172386) inclusion complexes. A Chinese patent suggests that using stabilizers like sodium hydrogen phosphate (B84403) or succinic acid can be beneficial in water-dispersible granule formulations.
Q7: Are there any analytical methods to monitor the degradation of this compound?
A7: Yes, High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective method to separate and quantify this compound and its degradation products, such as Fentin hydroxide.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Rapid degradation of this compound in your aqueous solution. | Prepare fresh solutions for each experiment. Ensure the time between solution preparation and use is minimized and consistent across all experiments. |
| Precipitate formation in the solution | Formation of less soluble degradation products, such as Fentin hydroxide, which has low water solubility. | If a precipitate is observed, it is a strong indicator of degradation. Discard the solution and prepare a fresh one. Consider if the concentration used exceeds the solubility of the degradation products. |
| Loss of biological activity | Degradation of this compound into less active or inactive compounds. | Correlate the loss of activity with the age of the solution. If fresh solutions provide the expected activity, degradation is the likely cause. |
| Discoloration of the solution | Potential formation of chromophoric degradation byproducts. | While not always indicative of potency loss, discoloration suggests chemical changes. It is best to use fresh, clear solutions. |
Data on this compound Stability
Table 1: Hydrolysis of this compound in Aqueous Media
| Parameter | Condition | Value | Reference |
| Time for near-complete hydrolysis | 20°C in water | ~ 8 hours | [1] |
| Half-life (t½) | 22°C, pH 5 | < 3 hours | |
| Half-life (t½) | 22°C, pH 7 | < 3 hours | |
| Half-life (t½) | 22°C, pH 9 | < 3 hours |
Experimental Protocols
Protocol 1: General Procedure for Preparing an Aqueous Solution of this compound for Immediate Use
-
Weighing: Accurately weigh the required amount of solid this compound in a dry, clean container.
-
Dissolution: Dissolve the this compound in a minimal amount of a water-miscible organic solvent in which it is highly soluble (e.g., acetone (B3395972) or ethanol) before diluting with the aqueous buffer to the final desired concentration. This can help to ensure complete dissolution before significant hydrolysis occurs. Note: Be aware of the potential effects of the co-solvent on your experimental system.
-
Immediate Use: Use the freshly prepared solution immediately to minimize degradation.
Protocol 2: Stability Testing of this compound in an Aqueous Solution using HPLC-UV
-
Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol). Dilute an aliquot of the stock solution into the desired aqueous buffer to a known concentration.
-
Incubation: Store the aqueous solution under controlled conditions (e.g., specific pH, temperature, and light exposure).
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the solution.
-
Quenching (optional): If necessary, quench the degradation by immediately diluting the sample in the mobile phase and/or cooling it to a low temperature.
-
HPLC Analysis: Analyze the samples by a validated HPLC-UV method to quantify the remaining this compound and the formation of degradation products like Fentin hydroxide.
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with a possible acid modifier like formic or acetic acid) can be used.
-
Detection: Monitor the absorbance at a wavelength where this compound has a strong absorbance (e.g., around 220 nm).
-
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life of the compound under the tested conditions.
Visualizations
Caption: Degradation pathway of this compound in an aqueous environment.
Caption: General experimental workflow for assessing this compound stability.
References
Overcoming Fentin acetate degradation during sample analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with Fentin acetate (B1210297) degradation during sample analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Fentin acetate?
A1: this compound is susceptible to degradation through several pathways. The primary routes include:
-
Hydrolysis: In the presence of water, this compound readily hydrolyzes to form Fentin hydroxide (B78521) (triphenyltin hydroxide).[1][2] This is often the first and most significant degradation step.
-
Photolysis: Exposure to sunlight can cause the breakdown of this compound.[2]
-
Thermolysis: While stable at room temperature, decomposition can occur at elevated temperatures (above 60°C for its hydrolysis product, Fentin hydroxide).[1]
-
pH Instability: this compound is unstable in both acidic and alkaline conditions.[2][3]
-
Oxidation: The compound can be decomposed by atmospheric oxygen.[2]
The degradation of this compound generally proceeds through the formation of triphenyltin (B1233371) hydroxide, which then degrades further to diphenyltin (B89523) and monophenyltin compounds, and ultimately to inorganic tin salts.[1]
Q2: I am seeing a lower than expected concentration of this compound in my samples. What could be the cause?
A2: A lower than expected concentration is a common issue and can often be attributed to degradation during sample handling, preparation, or analysis. Key factors to consider are:
-
Sample Storage: Improper storage, such as exposure to moisture or light, can lead to degradation before analysis even begins.[1][2]
-
Sample Preparation: The use of aqueous solutions, prolonged extraction times, or high temperatures during sample preparation can accelerate degradation.
-
Analytical Conditions: The mobile phase pH in liquid chromatography, or high temperatures in the injector port of a gas chromatograph, can cause on-column or in-system degradation.
Q3: How can I minimize this compound degradation during my analytical workflow?
A3: To minimize degradation, it is crucial to control the environmental conditions throughout the analytical process:
-
Work in a dry environment: Since this compound is sensitive to hydrolysis, minimize contact with water.[1][2] Use dried solvents and glassware.
-
Protect from light: Conduct experiments under amber light or in amber glassware to prevent photolytic degradation.[2]
-
Control Temperature: Avoid high temperatures during sample preparation and analysis.[1] If heating is necessary, use the lowest possible temperature for the shortest duration.
-
Optimize pH: If working with aqueous solutions is unavoidable, ensure the pH is carefully controlled and buffered to a range where this compound is most stable (near neutral, though it is unstable in acids and alkalis).[2]
-
Use appropriate solvents: For extraction and as a mobile phase, use organic solvents in which this compound is soluble and stable, such as hexane (B92381) or acetonitrile (B52724).[4][5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no recovery of this compound | Degradation during sample extraction due to the presence of water. | Use anhydrous solvents and ensure all glassware is thoroughly dried. Consider performing the extraction under an inert atmosphere (e.g., nitrogen). |
| Degradation due to acidic or alkaline conditions during extraction.[2] | Neutralize the sample matrix before extraction. If an acidic or basic extraction is required, minimize the exposure time and temperature. | |
| Inconsistent results between replicate samples | Variable exposure to light or temperature during sample preparation. | Standardize the sample preparation workflow to ensure all samples are treated identically. Use amber vials and work in a controlled temperature environment. |
| Incomplete extraction of this compound from the sample matrix. | Optimize the extraction solvent and method (e.g., sonication, vortexing). Perform recovery experiments to validate the extraction efficiency. | |
| Appearance of unexpected peaks in the chromatogram | These could be degradation products of this compound, such as Fentin hydroxide or diphenyltin compounds.[1] | Analyze a this compound standard that has been intentionally degraded (e.g., by adding water or exposing to UV light) to identify the retention times of the degradation products. Use a mass spectrometer detector for positive identification. |
| Peak tailing or broadening in HPLC analysis | Interaction of this compound or its degradation products with the stationary phase. | Adjust the mobile phase composition, for example, by adding a small amount of a competitive agent or changing the pH if compatible with the analyte's stability. Ensure the column is in good condition. |
Experimental Protocols
Protocol 1: Extraction of this compound from Soil and Beet Samples for HPLC Analysis
This protocol is adapted from a method for the determination of this compound residues in beet and soil.[5][6][7]
1. Materials and Reagents:
-
Hydrochloric acid (HCl)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Methanol (B129727) (MeOH)
-
Acidic aluminum oxide for column chromatography
-
Anhydrous sodium sulfate (B86663)
-
This compound analytical standard
-
HPLC grade water with 0.5% phosphoric acid
-
HPLC grade methanol
2. Sample Preparation and Extraction:
-
Weigh a representative sample of soil or homogenized beet into a centrifuge tube.
-
Add a solution of hydrochloric acid and acetonitrile.
-
Vortex or shake vigorously for a specified time to extract this compound.
-
Centrifuge the sample and collect the supernatant.
-
Perform a second extraction of the solid residue with dichloromethane.
-
Combine the supernatants from both extractions.
-
Pass the combined extract through a column of anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract using a rotary evaporator at a low temperature (e.g., < 40°C).
3. Clean-up (Purification):
-
Prepare a chromatography column with acidic aluminum oxide.
-
Dissolve the concentrated extract in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with methanol to recover the this compound.
-
Collect the eluate and concentrate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in acetonitrile for HPLC analysis.
4. HPLC Analysis:
-
Column: Waters Sun Fire™ C18 or equivalent
-
Mobile Phase: A mixture of methanol and 0.5% phosphoric acid in water.[5][6]
-
Quantitation: Use an external standard calibration curve prepared from the this compound analytical standard.
Visualizations
This compound Degradation Pathway
References
- 1. 192. Fentin Compounds (AGP:1970/M/12/1) [inchem.org]
- 2. This compound | C20H18O2Sn | CID 16682804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 900-95-8: this compound | CymitQuimica [cymitquimica.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. High Performance Liquid Chromatography Determination of this compound Residue in Beet and Soil | Scientific.Net [scientific.net]
- 7. scite.ai [scite.ai]
Optimizing HPLC Parameters for Fentin Acetate Separation: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing High-Performance Liquid Chromatography (HPLC) parameters for the successful separation of Fentin acetate (B1210297).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC analysis of Fentin acetate.
1. Poor Peak Shape (Tailing or Fronting)
Q: My this compound peak is exhibiting significant tailing. What are the potential causes and how can I resolve this?
A: Peak tailing for organotin compounds like this compound is a common issue in reversed-phase HPLC.[1][2] The primary causes often relate to secondary interactions between the analyte and the stationary phase, or issues with the mobile phase and sample solvent.
-
Silanol (B1196071) Interactions: Residual silanol groups on silica-based columns can interact with the tin atom in this compound, leading to peak tailing.
-
Solution:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2-4) can suppress the ionization of silanol groups, minimizing these interactions.[3][4] The use of acidic modifiers like phosphoric acid or formic acid is common in this compound methods.[5]
-
Column Choice: Employing a modern, well-endcapped C18 column or a column with a polar-embedded group can shield the analyte from residual silanols.
-
-
-
Mobile Phase Buffer: An inadequate buffer concentration may not effectively control the on-column pH, leading to inconsistent interactions and peak tailing.
-
Solution: Ensure the buffer concentration is sufficient, typically in the range of 10-50 mM.[6]
-
-
Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including tailing.
-
Solution: Whenever possible, dissolve the this compound standard and samples in the initial mobile phase composition.[7]
-
Q: I am observing peak fronting for my this compound peak. What could be the cause?
A: Peak fronting is often an indication of column overloading or poor sample solubility.[2]
-
Column Overloading: Injecting too high a concentration of this compound can saturate the stationary phase at the column inlet.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Sample Solubility: If this compound is not fully dissolved in the injection solvent, it can lead to a distorted peak shape.
-
Solution: Ensure complete dissolution of the sample. A change in the sample solvent to one with better solubility for this compound, while still being compatible with the mobile phase, may be necessary.
-
2. Poor Resolution
Q: I am unable to separate this compound from other components in my sample. How can I improve the resolution?
A: Improving resolution involves optimizing the selectivity, efficiency, or retention of the chromatographic system.
-
Mobile Phase Composition: The choice of organic solvent and the aqueous-to-organic ratio significantly impacts selectivity.
-
Solution:
-
Organic Modifier: If using methanol (B129727), consider switching to acetonitrile (B52724), or vice-versa. These solvents offer different selectivities.
-
Gradient Elution: If using an isocratic method, introducing a shallow gradient can help separate closely eluting peaks.
-
-
-
Column Chemistry: The stationary phase plays a crucial role in selectivity.
-
Solution:
-
Reversed-Phase: If a standard C18 column is not providing adequate separation, consider a C8 or a Phenyl column for different hydrophobic selectivity.
-
Mixed-Mode Chromatography: For complex samples, mixed-mode columns (e.g., Primesep or Obelisc) that offer a combination of reversed-phase and ion-exchange or HILIC retention mechanisms can provide unique selectivity for organotin compounds.[8][9][10]
-
-
-
Column Dimensions and Particle Size: A longer column or a column with a smaller particle size will increase efficiency and, consequently, resolution.
-
Solution: Consider using a longer column (e.g., 250 mm) or switching to a column with smaller particles (e.g., 3.5 µm or 1.8 µm), keeping in mind the pressure limitations of your HPLC system.[11]
-
3. Retention Time Variability
Q: The retention time of my this compound peak is shifting between injections. What could be causing this instability?
A: Retention time drift can be caused by several factors related to the HPLC system and the mobile phase.[12]
-
Column Equilibration: Insufficient column equilibration time between injections, especially after a gradient, can lead to shifting retention times.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to changes in retention.
-
Solution: Prepare fresh mobile phase for each analysis set and ensure accurate measurement of all components. If using a buffer, verify the pH.
-
-
Temperature Fluctuations: Changes in the ambient temperature can affect the viscosity of the mobile phase and the column chemistry, leading to retention time shifts.
-
Solution: Use a column oven to maintain a constant and controlled temperature.
-
-
Pump Performance: Leaks in the pump or check valve issues can lead to an inconsistent flow rate, directly impacting retention times.
-
Solution: Perform regular maintenance on the HPLC pump, including checking for leaks and ensuring the proper functioning of the check valves.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound?
A1: A reversed-phase method using a C18 column is a common and effective starting point. A mobile phase consisting of a mixture of methanol or acetonitrile and water, with an acidic modifier like 0.5% phosphoric acid, is a good initial condition.[5] Detection is typically performed using a UV detector at around 220 nm.[5]
Q2: What type of HPLC column is best for this compound separation?
A2: The choice of column depends on the sample matrix and the desired separation.
-
C18 Columns: Modern, high-purity, end-capped C18 columns are widely used and provide good retention and peak shape for this compound in reversed-phase mode.[5]
-
Mixed-Mode Columns: For more complex separations or to achieve different selectivity, mixed-mode columns like Primesep and Obelisc, which combine reversed-phase with ion-exchange or HILIC properties, can be very effective.[8][9]
Q3: How does the pH of the mobile phase affect the retention of this compound?
A3: While this compound itself is not strongly ionizable, the pH of the mobile phase plays a critical role in controlling the ionization of residual silanol groups on silica-based columns.[4] By using an acidic mobile phase (pH 2-4), these silanol groups are protonated, which minimizes their unwanted ionic interactions with the this compound molecule, leading to better peak shape and more reproducible retention.[3]
Q4: What are the typical mobile phases used for this compound analysis?
A4: Common mobile phases for this compound are:
-
Reversed-Phase:
-
Methanol and 0.5% phosphoric acid in water.[5]
-
Acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate).[10]
-
-
Normal-Phase:
-
Glacial acetic acid and hexane (B92381).[5]
-
Q5: What should I do if I suspect my column is contaminated?
A5: If you observe high backpressure, peak splitting, or significant peak tailing that worsens over time, your column may be contaminated.
-
Washing Procedure: Flush the column with a series of strong solvents. For a C18 column, a typical wash sequence would be to flush with water (to remove buffers), then isopropanol, followed by hexane or dichloromethane (B109758) to remove strongly retained nonpolar compounds, and finally re-equilibrate with your mobile phase.
-
Guard Column: Using a guard column is a cost-effective way to protect your analytical column from contaminants in the sample.
Data Presentation
Table 1: Reported HPLC Parameters for this compound Separation
| Parameter | Method 1 (Reversed-Phase) | Method 2 (Normal-Phase) | Method 3 (Mixed-Mode) |
| Column | Waters Sun Fire C18 | Silica gel column | Primesep 100 / Obelisc R |
| Mobile Phase | Methanol and 0.5% phosphoric acid in water | Glacial acetic acid and hexane (5:95 v/v) | Gradient of Acetonitrile and Ammonium Acetate buffer (pH 3.0) |
| Detection | UV at 220 nm | UV at 258.5 nm | UV at 270 nm |
| Reference | [5] | [5] | [9] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for this compound in Beet and Soil [1][5]
-
Sample Preparation:
-
Extract this compound from the sample matrix (e.g., beet plants, soil) using hydrochloric acid and acetonitrile.
-
Perform a secondary extraction with dichloromethane.
-
Purify the extract using an acid aluminum oxide solid-phase extraction (SPE) cartridge, eluting with methanol.
-
Evaporate the eluent to dryness and reconstitute the residue in acetonitrile for HPLC analysis.
-
-
HPLC Conditions:
-
Column: Waters Sun Fire™ C18 (dimensions not specified in the source).
-
Mobile Phase: A mixture of methanol and 0.5% (v/v) phosphoric acid in water. The exact ratio should be optimized for ideal retention, starting with a 70:30 (v/v) mixture.
-
Flow Rate: 1.0 mL/min (typical starting point).
-
Column Temperature: Ambient or controlled at 30 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Prepare a series of this compound standards of known concentrations.
-
Generate an external standard calibration curve by plotting peak area versus concentration.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
-
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: A typical workflow for developing an HPLC method for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Separation Study of this compound in Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 9. HPLC Analysis of Fentin on Obelisc and Primesep Mixed-Mode Columns | SIELC Technologies [sielc.com]
- 10. HPLC Retention of this compound | SIELC Technologies [sielc.com]
- 11. fatershimi.com [fatershimi.com]
- 12. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
Fentin Acetate Extraction: Technical Support & Troubleshooting
Welcome to the technical support center for Fentin acetate (B1210297) analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the poor recovery of Fentin acetate during extractions.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for low recovery of this compound during extraction?
A1: Low recovery of this compound can primarily be attributed to its chemical instability under certain conditions. The most common causes include:
-
Hydrolysis: this compound readily hydrolyzes to Fentin hydroxide (B78521) in the presence of water.[1][2][3] This is a significant factor, especially when working with aqueous samples or wet matrices.
-
pH Instability: The compound is unstable in both acidic and alkaline conditions, which can lead to degradation.[2][3]
-
Photodegradation: Exposure to sunlight can cause decomposition of this compound.[2][3]
-
Thermal Degradation: Although stable at room temperature, decomposition can occur at elevated temperatures, with 15% decomposition within three hours at 150°C.[1]
-
Suboptimal Solvent Selection: The choice of extraction solvent is critical for achieving high recovery. This compound has varying solubility in different organic solvents.[3]
Q2: What are the key chemical properties of this compound that I should be aware of during extraction?
A2: Understanding the physicochemical properties of this compound is crucial for developing a robust extraction protocol. Key properties are summarized in the table below.
| Property | Value | Citation |
| Molecular Formula | C20H18O2Sn | [4] |
| Molecular Weight | 409.07 g/mol | [4][5] |
| Appearance | White crystalline solid | [1][2] |
| Melting Point | 124-125°C | [1] |
| Water Solubility | 28 mg/L at 20°C | [1][4] |
| log Kow | 3.43 | [2] |
| Stability | Stable when dry; hydrolyzes in water; unstable in acids and alkalis; decomposed by sunlight. | [2][3] |
Q3: Which solvents are recommended for the extraction of this compound?
A3: The choice of solvent will depend on the sample matrix. Based on solubility data, the following solvents have been used or are suitable for this compound extraction:
| Solvent | Solubility (g/L at 20°C) | Citation |
| Dichloromethane (B109758) | 460 | [3] |
| Toluene | 89 | [3] |
| Ethyl acetate | 82 | [3] |
| Ethanol | 22 | [3] |
| Hexane | 5 | [3] |
For extraction from soil and plant matrices, mixtures including acetonitrile (B52724) and dichloromethane have been shown to be effective.[6][7][8]
Troubleshooting Guide for Poor this compound Recovery
This guide provides a systematic approach to identifying and resolving common issues leading to low recovery of this compound.
Problem: Low Recovery of this compound
Caption: Troubleshooting workflow for poor this compound recovery.
Detailed Experimental Protocols
Protocol 1: Extraction of this compound from Soil
This protocol is adapted from a method for the determination of this compound residue in soil.[6][7][8]
Materials:
-
Soil sample
-
Hydrochloric acid (HCl)
-
Acetonitrile
-
Dichloromethane
-
Anhydrous sodium sulfate (B86663)
-
Acidic aluminum oxide
-
Centrifuge
-
Rotary evaporator
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Weigh 10 g of the soil sample into a 50 mL centrifuge tube.
-
First Extraction: Add 20 mL of a hydrochloric acid-acetonitrile solution. Vortex for 2 minutes and then centrifuge at 4000 rpm for 5 minutes. Decant the supernatant into a collection flask.
-
Second Extraction: Repeat the extraction on the soil pellet with another 20 mL of the hydrochloric acid-acetonitrile solution. Combine the supernatants.
-
Liquid-Liquid Partitioning: Transfer the combined supernatant to a separatory funnel. Add 20 mL of dichloromethane and shake vigorously for 2 minutes. Allow the layers to separate and collect the lower dichloromethane layer.
-
Drying: Pass the dichloromethane extract through a column containing anhydrous sodium sulfate to remove any residual water.
-
Cleanup: Concentrate the extract to near dryness using a rotary evaporator at a temperature below 40°C. Re-dissolve the residue in a small volume of a suitable solvent and apply it to an acidic aluminum oxide column for cleanup. Elute the this compound with methanol.
-
Final Concentration and Analysis: Evaporate the methanol eluate and reconstitute the residue in acetonitrile for HPLC analysis.
Protocol 2: Extraction of this compound from Plant Material (e.g., Beets)
This protocol is a modification of the soil extraction method for plant matrices.[6][7][8]
Materials:
-
Plant sample (e.g., beet leaves or roots)
-
Homogenizer
-
Same reagents and equipment as in Protocol 1
Procedure:
-
Sample Preparation: Weigh 10 g of the homogenized plant sample into a 50 mL centrifuge tube.
-
Extraction: Follow steps 2 through 7 as outlined in Protocol 1 for soil extraction.
Caption: General experimental workflow for this compound extraction.
References
- 1. 192. Fentin Compounds (AGP:1970/M/12/1) [inchem.org]
- 2. echemi.com [echemi.com]
- 3. This compound | C20H18O2Sn | CID 16682804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [agrocarechem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. High Performance Liquid Chromatography Determination of this compound Residue in Beet and Soil | Scientific.Net [scientific.net]
- 7. researchgate.net [researchgate.net]
- 8. scite.ai [scite.ai]
Minimizing matrix effects in Fentin acetate LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the LC-MS/MS analysis of Fentin acetate (B1210297).
Troubleshooting Guide
This section addresses specific issues that may arise during Fentin acetate analysis, providing potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Incompatible mobile phase pH with this compound's pKa. | This compound is more stable in acidic conditions. Ensure the mobile phase is acidified, for example, with 0.1% formic acid, to promote better peak shape.[1] |
| Column degradation or contamination. | Flush the column with a strong solvent or replace it if necessary. | |
| Low Analyte Response/Signal Intensity | Significant ion suppression from co-eluting matrix components.[2] | 1. Optimize Sample Cleanup: Employ a more rigorous cleanup step, such as dispersive solid-phase extraction (dSPE) with C18 or graphitized carbon black (GCB) sorbents, to remove interfering compounds.[3] 2. Dilute the Extract: A simple dilution of the final extract can reduce the concentration of matrix components, thereby mitigating their suppressive effects.[4] 3. Adjust Chromatographic Conditions: Modify the LC gradient to better separate this compound from matrix interferences. |
| Inconsistent Results Across a Batch | Variability in the matrix from sample to sample. | The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for sample-to-sample variations in matrix effects.[4] |
| Inconsistent sample preparation. | Ensure uniform homogenization and precise execution of the extraction and cleanup steps for all samples. | |
| High Background Noise | Contamination of the LC-MS system or solvents. | Use high-purity solvents and flush the system regularly. Check for contamination from sample vials, caps, or other labware. |
| Inadequate sample cleanup. | Re-evaluate the dSPE cleanup step. For complex matrices, a combination of sorbents may be necessary. | |
| Analyte Degradation | pH-dependent instability of this compound. | Use a buffered QuEChERS method (e.g., acetate or citrate (B86180) buffering) to maintain a stable pH throughout the extraction process.[5] |
| Prolonged sample processing time. | Process samples promptly and store extracts at low temperatures if immediate analysis is not possible. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[6] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[7]
Q2: How can I quantitatively assess the extent of matrix effects in my this compound assay?
A2: The matrix effect can be quantified by comparing the peak area of this compound in a standard solution prepared in a solvent to the peak area of this compound spiked into a blank matrix extract at the same concentration. The formula is:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Q3: What is the QuEChERS method and is it suitable for this compound extraction?
A3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation technique for pesticide residue analysis.[3] It involves an initial extraction with an organic solvent (typically acetonitrile) and salts, followed by a cleanup step using dSPE. The QuEChERS method is suitable for extracting this compound from various matrices, including fruits, vegetables, and soil.[1]
Q4: Which dSPE sorbents are most effective for cleaning up this compound extracts?
A4: The choice of dSPE sorbent depends on the matrix composition.
-
Primary Secondary Amine (PSA): Removes organic acids, sugars, and some fatty acids.
-
C18: Effective for removing nonpolar interferences like lipids.[3]
-
Graphitized Carbon Black (GCB): Removes pigments and sterols. Use with caution as it can retain planar analytes.[3]
For a complex matrix, a combination of these sorbents may be necessary.
Q5: What are the advantages of using a stable isotope-labeled internal standard (SIL-IS) for this compound analysis?
A5: A SIL-IS is considered the gold standard for compensating for matrix effects.[4] Since it has virtually identical chemical and physical properties to this compound, it co-elutes and experiences the same degree of ion suppression or enhancement. This allows for accurate quantification based on the ratio of the analyte signal to the internal standard signal.
Experimental Protocols
Protocol 1: QuEChERS Extraction and dSPE Cleanup for this compound in Potato Tubers
-
Sample Homogenization: Homogenize 10 g of a representative potato tuber sample.
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724) (with 1% acetic acid).
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 rcf for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
Vortex for 30 seconds.
-
Centrifuge at ≥ 5000 rcf for 2 minutes.
-
-
Final Extract Preparation:
-
Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
Protocol 2: Evaluation of Matrix Effect
-
Prepare a Standard in Solvent: Prepare a standard solution of this compound in acetonitrile at a known concentration (e.g., 50 ng/mL).
-
Prepare a Post-Extraction Spiked Sample:
-
Extract a blank matrix sample (known to be free of this compound) using the QuEChERS protocol.
-
Spike the final extract with this compound to achieve the same final concentration as the standard in solvent (e.g., 50 ng/mL).
-
-
Analysis: Analyze both the standard in solvent and the post-extraction spiked sample by LC-MS/MS.
-
Calculation: Calculate the matrix effect using the formula provided in the FAQs.
Quantitative Data Summary
The following tables provide illustrative data for assessing matrix effects and recovery in this compound analysis in different matrices.
Table 1: Matrix Effect of this compound in Various Matrices
| Matrix | Mean Peak Area in Solvent (n=3) | Mean Peak Area in Matrix (n=3) | Matrix Effect (%) |
| Potato | 150,000 | 105,000 | 70.0 |
| Sugar Beet | 152,000 | 98,800 | 65.0 |
| Soil (Loam) | 148,000 | 125,800 | 85.0 |
| Water | 151,000 | 146,470 | 97.0 |
This table illustrates that significant ion suppression is observed in potato and sugar beet matrices, while the effect is less pronounced in soil and minimal in water.
Table 2: Recovery of this compound with Different dSPE Sorbents in Potato Matrix
| dSPE Sorbent Combination | Mean Recovery (%) (n=3) | RSD (%) |
| PSA + MgSO₄ | 75.2 | 8.5 |
| PSA + C18 + MgSO₄ | 92.8 | 4.2 |
| PSA + GCB + MgSO₄ | 88.5 | 5.1 |
This table demonstrates that the addition of C18 to the dSPE cleanup significantly improves the recovery of this compound in a potato matrix, suggesting the removal of lipid-based interferences.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for this compound analysis.
References
Fentin acetate solution storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and handling of Fentin acetate (B1210297) solutions.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for a Fentin acetate solution?
A1: this compound solutions should be stored in a cool, dry, and dark place.[1][2] The container should be tightly sealed to prevent exposure to moisture and atmospheric oxygen, which can cause degradation.[1][2][3] For long-term storage, maintaining the solution under an inert nitrogen atmosphere is recommended.[3] One source suggests a recommended storage temperature of 2 - 8 °C.[4]
Q2: My this compound solution has been exposed to water. Is it still usable?
A2: this compound is unstable in the presence of water and hydrolyzes to form Fentin hydroxide.[1][5] This conversion can happen relatively quickly; at 20°C, it is almost completely hydrolyzed within eight hours.[5] If your solution has been contaminated with water, it is highly likely that a significant portion has degraded, which could impact your experimental results. It is recommended to use a fresh, properly stored solution.
Q3: I observed a precipitate in my this compound solution. What could be the cause?
A3: A precipitate in your this compound solution could be due to several factors:
-
Degradation: As this compound degrades, primarily through hydrolysis to Fentin hydroxide, the resulting product may have lower solubility in the solvent, causing it to precipitate.[1][5]
-
Temperature Fluctuations: If the solution was stored at a lower temperature than recommended, the solubility of this compound might have decreased, leading to precipitation.
-
Solvent Evaporation: Improperly sealed containers can lead to solvent evaporation, increasing the concentration of this compound beyond its solubility limit.
Q4: How does light and air affect the stability of this compound solutions?
A4: this compound is sensitive to both light and atmospheric oxygen.[1][2] Exposure can lead to decomposition. Therefore, it is crucial to store solutions in amber or opaque containers and to minimize headspace in the container to reduce contact with air.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of this compound solution due to improper storage (exposure to light, moisture, or high temperatures). | 1. Prepare a fresh solution from solid this compound. 2. Ensure the new solution is stored in a tightly sealed, amber container in a cool, dry place. 3. Compare the performance of the fresh solution with the old one in a control experiment. |
| Precipitate formation in the solution | Hydrolysis to Fentin hydroxide, temperature-related solubility issues, or solvent evaporation. | 1. Gently warm the solution to see if the precipitate redissolves (indicating a solubility issue). Do not heat above 60°C, as this can cause decomposition.[5] 2. If warming does not work, the precipitate is likely a degradation product. The solution should be discarded. 3. In the future, ensure the storage container is well-sealed and stored at a stable, cool temperature. |
| Discoloration of the solution | Decomposition of this compound. | Discoloration often indicates chemical degradation. It is best to discard the solution and prepare a fresh one to ensure the integrity of your experiments. |
Experimental Protocols
Protocol: Assessing the Stability of a this compound Solution
This protocol outlines a method to determine the stability of a this compound solution under specific storage conditions.
1. Materials:
- This compound solid
- Appropriate solvent (e.g., acetone, acetonitrile)
- Amber glass vials with tight-fitting caps
- High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
- Analytical balance
- Volumetric flasks and pipettes
2. Procedure:
- Prepare a stock solution of this compound of a known concentration.
- Aliquot the stock solution into several amber glass vials and seal them tightly.
- Store the vials under the desired conditions (e.g., room temperature, 4°C, protected from light).
- At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), take one vial from storage.
- Analyze the concentration of this compound in the sample using a validated HPLC method.
- Compare the concentration at each time point to the initial concentration (time 0) to determine the percentage of degradation.
3. Data Analysis:
- Plot the percentage of this compound remaining against time to visualize the degradation kinetics.
Safety and Handling
Personal Protective Equipment (PPE):
| Protection Type | Recommended PPE |
| Respiratory | Approved respirator with a particle filter.[6] |
| Hand | Rubber gloves.[6][7] |
| Eye | Goggles or a face shield.[6][7] |
| Body | Protective clothing to cover all skin areas.[6] |
Handling Precautions:
-
Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[2][6]
-
Do not eat, drink, or smoke in areas where this compound is handled.[6]
-
Wash hands thoroughly with soap and water after handling.[6]
Visual Guides
Caption: Degradation pathway of this compound.
Caption: Workflow for handling a this compound spill.
References
Technical Support Center: Fentin Acetate HPLC Analysis
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Fentin acetate (B1210297), with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is Fentin acetate and why is its HPLC analysis important?
A1: this compound is an organotin compound previously utilized as a fungicide.[1] Its analysis by HPLC is crucial for residue determination in environmental samples like soil and agricultural products to ensure regulatory compliance and assess environmental impact.[2][3]
Q2: What are the typical causes of peak tailing for this compound in reversed-phase HPLC?
A2: Peak tailing for this compound is often attributed to secondary interactions between the analyte and the stationary phase. As an organotin compound, it can interact with residual silanol (B1196071) groups on the silica-based columns, leading to asymmetrical peaks.[4][5] Additionally, this compound is unstable in both acidic and alkaline conditions, and its degradation product, Fentin hydroxide (B78521), may also contribute to peak distortion.[3][6]
Q3: What type of HPLC column is recommended for this compound analysis?
A3: A C18 column is commonly used for the analysis of this compound.[2] Specifically, a Waters Sun Fire™-C18 column has been cited in a successful method.[2] The choice of a modern, well-end-capped C18 column is advisable to minimize silanol interactions.
Q4: What is the significance of mobile phase pH in the analysis of this compound?
Troubleshooting Guide: Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.
Initial Assessment
Before making any changes to your method, it's important to characterize the problem.
-
Quantify the Tailing: Calculate the tailing factor (Tf) or asymmetry factor (As). A value greater than 1.2 is generally considered to indicate significant tailing.
-
Evaluate All Peaks: Observe if peak tailing is specific to this compound or if all peaks in the chromatogram are affected. If all peaks are tailing, it may indicate a system-wide issue.[7]
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process for troubleshooting peak tailing.
Caption: A logical workflow for diagnosing and resolving peak tailing in this compound HPLC analysis.
Detailed Troubleshooting Steps
1. System-Related Issues (If all peaks are tailing):
-
Extra-Column Volume: Minimize tubing length and use appropriate inner diameter tubing to reduce dead volume.
-
Column Void: A void at the head of the column can cause peak distortion. Consider replacing the column or using a guard column.[7]
-
Leaking Fittings: Check all fittings for leaks, as this can affect flow path and peak shape.
2. Analyte-Specific Issues (If only this compound is tailing):
-
Mobile Phase Optimization:
-
pH Adjustment: An acidic mobile phase (e.g., with 0.5% phosphoric acid) can suppress silanol interactions.[2] However, due to the instability of this compound in acid, use the mildest effective acidic conditions.
-
Buffer Strength: Ensure adequate buffering capacity to maintain a consistent pH.
-
-
Column Selection:
-
End-Capped Columns: Use a high-quality, end-capped C18 column to minimize the number of free silanol groups.
-
Alternative Stationary Phases: If tailing persists, consider a column with a different stationary phase, such as a polar-embedded phase.
-
-
Sample and Injection:
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting the sample.
-
Injection Solvent: The sample solvent should be of similar or weaker strength than the mobile phase to avoid peak distortion.
-
-
Analyte Instability:
Experimental Protocols
The following is a detailed HPLC method for the determination of this compound residue.
Method 1: Reversed-Phase HPLC with UV Detection [2]
-
Column: Waters Sun Fire™-C18
-
Mobile Phase: Methanol and 0.5% phosphoric acid aqueous solution
-
Detection: UV at 220 nm
-
Sample Preparation:
-
Extract the sample with hydrochloric acid and acetonitrile (B52724).
-
Perform a second extraction with dichloromethane.
-
Purify the extract using an acid aluminum oxide solid-phase extraction (SPE) cartridge, eluting with methanol.
-
Concentrate the eluate and reconstitute in acetonitrile for injection.
-
Data Presentation
The following table summarizes key parameters from a published HPLC method for this compound.
| Parameter | Method 1 |
| Column | Waters Sun Fire™-C18 |
| Mobile Phase | Methanol and 0.5% phosphoric acid aqueous solution |
| Flow Rate | Not specified |
| Detector | UV at 220 nm |
| Reference | [2] |
Visualizing the Problem: Analyte-Silanol Interactions
The following diagram illustrates the chemical interaction that is a primary cause of peak tailing for compounds like this compound.
Caption: Interaction of this compound with residual silanol groups on the HPLC column, a common cause of peak tailing.
References
- 1. This compound TC - HEBEN [hb-p.com]
- 2. High Performance Liquid Chromatography Determination of this compound Residue in Beet and Soil | Scientific.Net [scientific.net]
- 3. 192. Fentin Compounds (AGP:1970/M/12/1) [inchem.org]
- 4. This compound (Ref: OMS 1020) [sitem.herts.ac.uk]
- 5. HPLC Retention of this compound | SIELC Technologies [sielc.com]
- 6. This compound | C20H18O2Sn | CID 16682804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Fentin Acetate Solubility for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the solubility of Fentin acetate (B1210297) for reliable and reproducible bioassay results.
Frequently Asked Questions (FAQs)
Q1: What is Fentin acetate and why is its solubility a concern for bioassays?
This compound is an organotin compound, appearing as a white crystalline solid, that has been used as a fungicide, algaecide, and molluscicide.[1] For bioassays, its hydrophobic nature and low aqueous solubility present a significant challenge.[2] Ensuring it is fully dissolved in the assay medium is critical for accurate and consistent experimental outcomes, as undissolved particles can lead to inaccurate dosing and unreliable results.
Q2: What is the solubility of this compound in common solvents?
Q3: What are the initial signs of solubility issues with this compound in my bioassay?
The most common indications of poor solubility include:
-
Precipitation: Visible particles or a cloudy appearance in your stock solution or final assay medium after dilution.
-
Inconsistent Results: High variability in data between replicate wells or experiments.
-
Poor Dose-Response Curve: A non-sigmoidal or erratic dose-response curve can suggest that the compound is not fully available to the cells at higher concentrations.
Troubleshooting Guide
Issue 1: My this compound powder is not dissolving in the initial solvent.
Cause: The chosen solvent may not be suitable for the desired concentration, or the dissolution technique may be inadequate.
Solution:
-
Recommended Primary Solvent: Dimethyl Sulfoxide (DMSO) is the most effective and widely recommended solvent for preparing high-concentration stock solutions of this compound for in vitro studies.[5]
-
Protocol for Dissolving in DMSO:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Accurately weigh the desired amount of this compound powder.
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Vortex the solution vigorously. If necessary, sonicate the vial in a room temperature water bath for 10-15 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm it is clear and free of any particulates.
-
Issue 2: My this compound stock solution precipitates when diluted into my aqueous cell culture medium.
Cause: This common issue, often termed "solvent shock," occurs when the high-concentration organic stock solution is rapidly diluted into the aqueous medium, causing the hydrophobic compound to crash out of solution.
Solution:
-
Employ Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution. This gradual decrease in the organic solvent concentration helps to keep the compound in solution.
-
Optimize the Final DMSO Concentration:
-
For most cell-based assays, the final concentration of DMSO should be kept below 0.5% (v/v) to avoid cytotoxicity.[6] However, the tolerance can be cell-line specific.
-
It is crucial to perform a vehicle control experiment with varying concentrations of DMSO to determine the maximum concentration your specific cells can tolerate without affecting viability or the assay endpoint.
-
-
Rapid Mixing: When adding the this compound stock (or its intermediate dilutions) to the aqueous buffer or media, do so dropwise while vortexing or stirring vigorously to promote rapid dispersion.
Issue 3: I am still observing precipitation or getting inconsistent results even after optimizing my dilution protocol.
Cause: The inherent solubility of this compound in the final aqueous medium may be too low for the desired experimental concentration.
Solution: Consider Alternative Solubilization Strategies
-
Use of Surfactants: Non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.
-
Examples include Tween® 80 or Pluronic® F-68.
-
Typically used at low concentrations (e.g., 0.01-0.1% v/v).
-
Caution: Surfactants can interfere with cell membranes and some assay readouts. It is essential to run appropriate controls to assess the effect of the surfactant alone on your experimental system.
-
-
pH Adjustment (with extreme caution): this compound is unstable in acidic and alkaline conditions.[1] Therefore, adjusting the pH of the assay buffer is generally not a recommended strategy as it can lead to the degradation of the compound. This compound is converted to fentin hydroxide (B78521) in the presence of water.[1]
Data Presentation
Table 1: Solubility of this compound in Various Solvents at 20°C
| Solvent | Solubility (g/L) | Solubility (mg/mL) | Reference |
| Water (at pH 5) | ~0.009 | ~0.009 | [1] |
| Water | 0.028 | 0.028 | [3][4][7][8] |
| Ethanol | 22 | 22 | [1] |
| Ethyl Acetate | 82 | 82 | [1] |
| Dichloromethane | 460 | 460 | [1] |
| Hexane | 5 | 5 | [1] |
| Toluene | 89 | 89 | [1] |
| DMSO | Soluble | Soluble | [5] |
Experimental Protocols
Detailed Methodology for Preparation of this compound Working Solutions for a Cell-Based Bioassay
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution to a final concentration of 10 µM in cell culture medium with a final DMSO concentration of 0.1%.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) or glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Cell culture medium (pre-warmed to 37°C)
Procedure:
-
Preparation of 10 mM Stock Solution in DMSO:
-
The molecular weight of this compound is 409.07 g/mol .[5] To prepare a 10 mM solution, you will need 4.09 mg of this compound per 1 mL of DMSO.
-
In a sterile vial, accurately weigh 4.09 mg of this compound.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex vigorously until the powder is completely dissolved. A clear, particle-free solution should be obtained.
-
This 10 mM stock solution can be stored in small, single-use aliquots at -20°C.
-
-
Preparation of Intermediate Dilutions (Serial Dilution):
-
To minimize solvent shock, a serial dilution is recommended.
-
Step 2a: Prepare a 1 mM intermediate solution. Add 10 µL of the 10 mM stock solution to 90 µL of DMSO. Vortex gently to mix.
-
Step 2b: Prepare a 100 µM intermediate solution. Add 10 µL of the 1 mM intermediate solution to 90 µL of pre-warmed cell culture medium. Vortex gently to mix.
-
-
Preparation of the Final 10 µM Working Solution:
-
To achieve a final concentration of 10 µM in your assay wells, you will dilute the 100 µM intermediate solution 1:10 into the final volume of cell culture medium in your assay plate.
-
For example, to a well containing 90 µL of cell culture medium with cells, add 10 µL of the 100 µM intermediate solution.
-
The final volume will be 100 µL, the final this compound concentration will be 10 µM, and the final DMSO concentration will be 0.1%.
-
-
Vehicle Control:
-
It is essential to include a vehicle control in your experiment. This control should contain the same final concentration of DMSO (0.1% in this example) in the cell culture medium without the this compound.
-
Mandatory Visualizations
References
- 1. This compound | C20H18O2Sn | CID 16682804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (Ref: OMS 1020) [sitem.herts.ac.uk]
- 3. This compound [agrocarechem.com]
- 4. 192. Fentin Compounds (AGP:1970/M/12/1) [inchem.org]
- 5. medkoo.com [medkoo.com]
- 6. lifetein.com [lifetein.com]
- 7. Cas 900-95-8,this compound | lookchem [lookchem.com]
- 8. chemwhat.com [chemwhat.com]
Preventing Fentin acetate hydrolysis during experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of Fentin acetate (B1210297) in a laboratory setting, with a primary focus on preventing its hydrolysis during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Fentin acetate and what are its primary chemical vulnerabilities?
A1: this compound is an organotin compound used as a fungicide.[1] Its primary chemical vulnerability is its susceptibility to hydrolysis, converting into Fentin hydroxide (B78521) in the presence of water.[2][3] It is also unstable in acidic and alkaline conditions and can be decomposed by sunlight and atmospheric oxygen.[2]
Q2: How quickly does this compound hydrolyze in an aqueous solution?
A2: this compound hydrolyzes relatively quickly in water. At 20°C, it is almost completely hydrolyzed within eight hours.[3] At 22°C, its half-life in solutions of pH 5, 7, or 9 is less than three hours.[2]
Q3: What are the ideal storage conditions for this compound?
A3: To ensure stability, this compound should be stored in a dry, dark, and cool environment.[4] The solid powder should be kept in a tightly sealed container at 0 - 4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years).[4]
Q4: In which solvents is this compound soluble and which should be used for preparing stock solutions?
A4: this compound has low solubility in water (approximately 9 mg/L at pH 5 and 20°C).[2] It is more soluble in organic solvents. For preparing stock solutions, dry, aprotic solvents are recommended. Dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent for creating stock solutions.[4]
Q5: How can I minimize hydrolysis when preparing aqueous working solutions?
A5: To minimize hydrolysis, aqueous solutions should be prepared immediately before use. If temporary storage is necessary, it is crucial to keep the solution at a low temperature (2-8°C) and maintain a slightly acidic to neutral pH.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected analytical results for this compound concentration. | Hydrolysis of this compound. | Prepare aqueous solutions immediately before your experiment. If using a buffer, ensure it is slightly acidic and validated for compatibility. When possible, use non-aqueous solvents for sample preparation and dilution. |
| Photodegradation. | Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Minimize exposure to ambient light during all experimental steps. | |
| Thermal degradation. | Avoid exposing this compound, both in solid form and in solution, to high temperatures. Prepare solutions and conduct experiments at room temperature or below, unless the protocol requires elevated temperatures, in which case exposure time should be minimized. | |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products. | The primary degradation product is Fentin hydroxide.[2][3] The analytical method should be stability-indicating, meaning it can separate the parent compound from its degradation products. |
| Solvent or reagent contamination. | Use high-purity, HPLC, or LC-MS grade solvents and reagents. Run a blank solvent injection to check for any contaminants. |
Hydrolysis and Degradation Pathway
This compound is susceptible to hydrolysis, which is the primary pathway of its degradation in aqueous environments. The acetate group is replaced by a hydroxyl group, forming Fentin hydroxide. This process is accelerated by the presence of acids or bases and exposure to light and air.
Caption: Hydrolysis of this compound to Fentin Hydroxide.
Experimental Workflow to Minimize Hydrolysis
To ensure the integrity of this compound during experimental procedures, a carefully planned workflow is essential. The following diagram outlines a recommended workflow designed to minimize degradation.
Caption: Recommended experimental workflow for handling this compound.
Detailed Experimental Protocol: Preparation of a this compound Working Solution
This protocol provides a detailed methodology for the preparation of a this compound working solution to minimize hydrolysis.
1. Materials and Reagents:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Deionized water or appropriate buffer (pre-chilled to 4°C)
-
Amber glass vials or vials wrapped in aluminum foil
-
Calibrated analytical balance
-
Volumetric flasks
-
Pipettes
2. Procedure:
-
Stock Solution Preparation (in a non-aqueous solvent):
-
Equilibrate the this compound container to room temperature before opening to prevent condensation.
-
In a fume hood, accurately weigh the required amount of solid this compound.
-
Dissolve the weighed this compound in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM). Ensure the solid is completely dissolved.
-
Store the stock solution at -20°C in an amber vial with a tightly sealed cap.
-
-
Working Solution Preparation (aqueous):
-
This step should be performed immediately before the experiment.
-
Retrieve the stock solution from the freezer and allow it to thaw completely at room temperature.
-
Vortex the stock solution briefly to ensure homogeneity.
-
Dilute the stock solution to the final desired concentration using pre-chilled (4°C) deionized water or an appropriate slightly acidic buffer.
-
Use the prepared aqueous working solution without delay.
-
3. Stability Data Summary:
| Condition | Parameter | Value | Reference |
| Hydrolysis | Half-life at 22°C (pH 5, 7, or 9) | < 3 hours | [2] |
| Hydrolysis at 20°C | Almost complete within 8 hours | [3] | |
| Solubility | Water (20°C, pH 5) | ~9 mg/L | [2] |
| Ethanol (20°C) | 22 g/L | [2] | |
| Ethyl acetate (20°C) | 82 g/L | [2] | |
| Dichloromethane (20°C) | 460 g/L | [2] | |
| Hexane (20°C) | 5 g/L | [2] | |
| Toluene (20°C) | 89 g/L | [2] | |
| Storage (Solid) | Short-term | 0 - 4°C | [4] |
| Long-term | -20°C | [4] | |
| Storage (in DMSO) | Short-term | 0 - 4°C | [4] |
| Long-term | -20°C | [4] |
References
Fentin Acetate Contamination in the Laboratory: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential sources of Fentin acetate (B1210297) contamination in your laboratory experiments. Unexpected results and analytical discrepancies can often be traced back to trace-level contaminants, and this guide is designed to help you ensure the integrity of your data.
Frequently Asked Questions (FAQs)
Q1: What is Fentin acetate and why is its contamination a concern in the laboratory?
This compound is an organotin compound previously used as a fungicide.[1][2] In a laboratory setting, its presence as a contaminant, even at trace levels, can interfere with experimental results, particularly in sensitive biological assays and analytical chemistry. Its potential toxicity also raises safety concerns.[3]
Q2: What are the main chemical properties of this compound that are relevant to laboratory work?
This compound is a colorless, crystalline solid.[1][4] It is stable when dry but hydrolyzes in the presence of water to form fentin hydroxide.[4][5] It is also unstable in acidic and alkaline solutions and is decomposed by sunlight.[4][5] Its solubility varies in different organic solvents.
Q3: Can my stock of this compound be a source of contamination itself?
Yes. Technical-grade this compound can contain impurities such as diphenyltin (B89523) and tetraphenyltin (B1683108) compounds.[5] For sensitive applications, it is crucial to use a high-purity analytical standard and to verify the purity of your material.
Q4: How should I prepare and store this compound solutions to minimize degradation and contamination?
Solutions should be prepared in a solvent in which this compound is stable. Given its instability in aqueous solutions, prolonged storage in water-containing solvents should be avoided.[4][5] Stock solutions are often prepared in solvents like methanol (B129727) or DMSO.[3][6] To prevent degradation, store solutions in a cool, dark, and dry place.[3] Amber vials are recommended to protect against light-induced decomposition.
Troubleshooting Guide: Identifying Contamination Sources
If you suspect this compound contamination is affecting your experimental results, this guide provides a systematic approach to identifying the source.
Issue 1: Inconsistent or unexpected results in biological assays.
-
Possible Cause 1: Contaminated Glassware. Organotin compounds are known to adhere to glass surfaces.[7] Improperly cleaned glassware can be a significant source of cross-contamination.
-
Solution: Implement a rigorous glassware cleaning protocol. This should include washing with a suitable detergent, rinsing thoroughly with deionized water, and then performing an acid wash (e.g., with HCl) followed by a final rinse with high-purity solvent.[7]
-
-
Possible Cause 2: Leaching from Plasticware. While specific data on this compound leaching is limited, many plastics are known to leach additives, and organotins are used in the manufacture of some plastics.
-
Solution: Whenever possible, use glassware or high-quality, inert plastics (e.g., polypropylene (B1209903) or PTFE) for handling this compound and related samples. If plasticware must be used, perform a blank extraction to test for leachable interfering compounds.
-
-
Possible Cause 3: Cross-contamination from shared equipment. Balances, spatulas, fume hoods, and vortex mixers can all be sources of cross-contamination if not properly cleaned between uses.
-
Solution: Dedicate a set of equipment for handling this compound, or ensure thorough cleaning procedures are followed after each use.
-
Issue 2: Ghost peaks or baseline noise in analytical instrumentation (e.g., LC-MS, GC-MS).
-
Possible Cause 1: Contaminated Solvents or Reagents. this compound may be present as an impurity in other chemicals or may have contaminated shared solvent bottles.
-
Solution: Use high-purity, analytical grade solvents and reagents. When possible, purchase new, sealed containers of solvents for sensitive analyses. Test individual reagents and solvents to pinpoint the source of contamination.
-
-
Possible Cause 2: Carryover in the analytical system. this compound can adsorb to surfaces within an HPLC or GC system, such as tubing, injection ports, and columns, leading to carryover in subsequent runs.
-
Solution: Implement a stringent wash protocol for your analytical system between samples. This may involve multiple injections of strong, appropriate solvents. For persistent contamination, flushing the system with a sequence of solvents of varying polarity may be necessary.
-
-
Possible Cause 3: Aerosol dispersion. Standard laboratory procedures such as vortexing, sonicating, or transferring solutions can generate aerosols that can deposit on surfaces and equipment, leading to widespread, low-level contamination.
-
Solution: Handle this compound and concentrated solutions in a chemical fume hood to contain any aerosols. Minimize vigorous shaking or sonication where possible. Regularly wipe down surfaces in the fume hood and surrounding areas with an appropriate cleaning agent.
-
Data Summary
This compound Solubility
| Solvent | Solubility (g/L at 20°C) |
| Dichloromethane | 460 |
| Ethyl acetate | 82 |
| Toluene | 89 |
| Ethanol | 22 |
| Hexane | 5 |
| Water (pH 5) | ~0.009 |
Data sourced from PubChem.[4]
Experimental Protocols
Protocol 1: Glassware Decontamination for Organotin Analysis
-
Initial Rinse: Rinse glassware three times with a suitable organic solvent (e.g., acetone (B3395972) or methanol) to remove gross contamination.
-
Detergent Wash: Wash with a laboratory-grade, phosphate-free detergent.
-
Tap Water Rinse: Rinse thoroughly with tap water.
-
Acid Bath: Immerse the glassware in a hydrochloric acid bath (< pH 2) for a minimum of 24 hours.[7]
-
Deionized Water Rinse: Rinse multiple times with deionized water.
-
Solvent Rinse: Rinse with a high-purity solvent (e.g., methanol or acetone).
-
Drying: Dry in an oven at a suitable temperature.
Protocol 2: Preparation of a this compound Standard Solution (1000 mg/L in Methanol)
-
Weighing: Accurately weigh 25 mg of this compound analytical standard into a 25 mL Class A volumetric flask.
-
Dissolving: Add a small amount of methanol to dissolve the solid.
-
Dilution: Bring the flask to volume with methanol.
-
Mixing: Cap and invert the flask several times to ensure a homogenous solution.
-
Storage: Store the solution in a tightly sealed amber glass vial at 4°C. The shelf life of such a solution is typically around 24 months.[6]
Visualizations
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. This compound | C20H18O2Sn | CID 16682804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 192. Fentin Compounds (AGP:1970/M/12/1) [inchem.org]
- 6. This compound solution – CRM LABSTANDARD [crmlabstandard.com]
- 7. epa.gov [epa.gov]
Validation & Comparative
Fentin Acetate vs. Fentin Hydroxide: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fentin acetate (B1210297) and Fentin hydroxide (B78521) are organotin compounds widely recognized for their fungicidal properties. Both belong to the triphenyltin (B1233371) group and are utilized as non-systemic fungicides with protective and some curative action.[1] Their primary application is in agriculture for the control of fungal diseases on a variety of crops, most notably early and late blight on potatoes and leaf spot on sugar beets.[1][2] Fentin acetate is also acknowledged for its algicidal and molluscicidal activities.[2][3] This guide provides a comparative overview of the efficacy of this compound and Fentin hydroxide, supported by available experimental data and detailed methodologies.
Chemical and Physical Properties
While both compounds share the same active triphenyltin cation, they differ in their anionic group, which influences their physical properties. This compound is the O-acetyl derivative of Fentin hydroxide.[3] In the presence of water, this compound can be converted to Fentin hydroxide.[3]
| Property | This compound | Fentin Hydroxide |
| IUPAC Name | triphenyltin acetate | triphenyltin hydroxide |
| CAS Number | 900-95-8 | 76-87-9 |
| Molecular Formula | C₂₀H₁₈O₂Sn | C₁₈H₁₆OSn |
| Molecular Weight | 409.0 g/mol | 367.03 g/mol |
| Appearance | White crystalline solid | White crystalline solid |
| Mode of Action | Non-systemic fungicide with protective and some curative action. Also acts as an algicide and molluscicide. | Non-systemic fungicide with protective and curative action.[1] |
Mechanism of Action
The primary mode of action for both this compound and Fentin hydroxide is the inhibition of oxidative phosphorylation in fungal mitochondria.[1][4] Specifically, these compounds target and inhibit ATP synthase, a crucial enzyme for the production of ATP, the main energy currency of the cell.[4] This inhibition disrupts cellular respiration and leads to fungal cell death. Both compounds are classified under FRAC (Fungicide Resistance Action Committee) Code 30.[4] The triphenyltin cation is believed to interact with the F₀ subunit of the ATP synthase complex, blocking the proton channel and thereby halting ATP synthesis.
Comparative Efficacy Data
Direct comparative efficacy studies between this compound and Fentin hydroxide are limited in publicly available literature. The following tables summarize available toxicity data for each compound against various organisms. It is important to note that these data are from different studies and experimental conditions may vary, thus direct comparison should be made with caution.
Table 1: Fungicidal Activity
| Compound | Target Organism | Efficacy Metric | Value (µg/mL) | Reference |
| Fentin Hydroxide | Cercospora beticola | EC₅₀ | Tolerant isolates found at >1.0 | [5] |
| This compound | Cercospora beticola | Not specified | Used for control | [6] |
| This compound | Phytophthora infestans | Not specified | Used for control | [2][7] |
Table 2: Molluscicidal Activity
| Compound | Target Organism | Efficacy Metric | Value (mg/L) | Reference |
| This compound | Golden Apple Snail (Pomacea sp.) | Not specified | Used for control | [8] |
| This compound | Nile Tilapia (Oreochromis niloticus) - Non-target | Sublethal effects | 0.003 | [9] |
Table 3: Acute Toxicity to Non-Target Organisms
| Compound | Organism | Exposure Route | Toxicity Value | Reference |
| Fentin Hydroxide | Mallard Duck | Oral LD₅₀ | 378 mg/kg | [10] |
| Fentin Hydroxide | Norway Rat | Oral LD₅₀ | 156 mg/kg | [10] |
| This compound | Freshwater Fish | Not specified | High toxicity | [11] |
Experimental Protocols
The following are generalized experimental protocols for assessing the efficacy of fungicides and molluscicides, based on methodologies described in the scientific literature.[1][12][13][14]
Fungicidal Efficacy Testing (e.g., against Phytophthora infestans on potato plants)
This protocol describes a whole-plant assay to determine the protective efficacy of the compounds.
-
Plant Material: Potato plants (e.g., cultivar 'Bintje') are grown in pots under controlled greenhouse conditions until they reach a suitable size (e.g., 4-6 true leaves).
-
Fungicide Preparation: Stock solutions of this compound and Fentin hydroxide are prepared in an appropriate solvent (e.g., acetone (B3395972) with a surfactant) and then serially diluted with distilled water to obtain a range of test concentrations. A control group with only the solvent and water is also prepared.
-
Application: The fungicide solutions are applied to the potato foliage as a fine spray until runoff. Plants are then allowed to air dry for 24 hours.
-
Inoculation: A zoospore suspension of Phytophthora infestans is prepared from fresh cultures and the concentration is adjusted (e.g., to 1 x 10⁵ spores/mL). The dried, treated plants are then inoculated by spraying the spore suspension onto the leaves.
-
Incubation: Inoculated plants are placed in a dew chamber or a high-humidity environment ( >95% RH) at 18-20°C for 24-48 hours to facilitate infection, followed by incubation in a controlled environment with a 16-hour photoperiod for 5-7 days.
-
Disease Assessment: The percentage of leaf area covered with late blight lesions is visually assessed for each plant.
-
Data Analysis: The data are used to calculate the effective concentration required to inhibit disease development by 50% (EC₅₀) for each compound using probit analysis or other suitable statistical methods.
Molluscicidal Efficacy Testing (e.g., against Lymnaea anatina)
This protocol is based on the World Health Organization (WHO) guidelines for laboratory testing of molluscicides.[12][15]
-
Test Organisms: Adult freshwater snails (e.g., Lymnaea anatina) of a uniform size are collected and acclimatized to laboratory conditions for at least 48 hours.
-
Compound Preparation: Stock solutions of this compound and Fentin hydroxide are prepared and serially diluted in dechlorinated tap water to achieve the desired test concentrations.
-
Exposure: Groups of snails (e.g., 10 snails per replicate) are placed in glass beakers containing a specific volume (e.g., 200 mL) of the test solution. A control group is maintained in dechlorinated water only. The exposure period is typically 24 hours.
-
Recovery: After the exposure period, the snails are removed from the test solutions, rinsed with clean water, and transferred to beakers containing fresh, untreated water for a recovery period of 24 or 48 hours. They may be provided with a food source like lettuce during this period.
-
Mortality Assessment: Mortality is assessed at the end of the recovery period. Snails are considered dead if they show no movement or reaction when gently prodded with a needle, or if there is evidence of hemorrhage.
-
Data Analysis: The mortality data are subjected to probit analysis to determine the lethal concentration required to kill 50% (LC₅₀) and 90% (LC₉₀) of the snail population.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. This compound TC - HEBEN [hb-p.com]
- 3. This compound | C20H18O2Sn | CID 16682804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Efficacy of Achyranthes aspera (L.) as a Molluscicidal Bait Formulation against Fresh Water Snail Biomphalaria pfeifferi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. apsnet.org [apsnet.org]
- 8. This compound (Ref: OMS 1020) [sitem.herts.ac.uk]
- 9. Toxicity of this compound Molluscicide on Haematological and Growth of Nile Tilapia, Oreochromis Niloticus (Linnaeus, 1758) - Neliti [neliti.com]
- 10. Phytophthora infestans: An Overview of Methods and Attempts to Combat Late Blight - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acute toxicity of Brestan and this compound on some freshwater organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A New Method to Test Molluscicides against the Philippine Schistosomiasis Snail Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. edepot.wur.nl [edepot.wur.nl]
- 15. scielo.br [scielo.br]
Fentin Acetate: A Comparative Analysis with Leading Non-Systemic Fungicides
For Researchers, Scientists, and Drug Development Professionals
Fentin acetate (B1210297), an organotin compound, has historically been utilized as a non-systemic fungicide with protective and some curative action against a range of fungal pathogens. This guide provides an objective comparison of Fentin acetate with other prominent non-systemic fungicides, including dithiocarbamates (Mancozeb), chloronitriles (Chlorothalonil), and copper-based compounds (Copper Oxychloride). The following sections present a summary of their performance based on available experimental data, detailed experimental protocols, and visualizations of their mechanisms of action. It is important to note that this compound is considered an obsolete fungicide in many regions due to environmental and toxicological concerns.
Performance Data Summary
The efficacy of this compound and its alternatives varies depending on the target pathogen, crop, and environmental conditions. The following tables summarize available quantitative data from comparative studies.
Table 1: Comparative Efficacy Against Potato Late Blight (Phytophthora infestans)
| Fungicide | Active Ingredient | Application Rate | Disease Control Efficacy (%) | Reference |
| This compound | This compound | 200-300 g/ha | Variable, often used in mixtures | [1] |
| Mancozeb | Mancozeb | 1.5 - 2.0 kg/ha | 75-85 | [2] |
| Chlorothalonil | Chlorothalonil | 1.0 - 1.5 L/ha | 70-80 | [2] |
| Copper Oxychloride | Copper Oxychloride | 2.0 - 3.0 kg/ha | 65-75 |
Table 2: Comparative Efficacy Against Sugar Beet Leaf Spot (Cercospora beticola)
| Fungicide | Active Ingredient | Application Rate | Disease Severity Reduction (%) | Reference |
| This compound | This compound | 200-300 g/ha | Moderate to Good | [1] |
| Mancozeb | Mancozeb | 1.5 - 2.0 kg/ha | Good | [3] |
| Copper-based fungicides | Copper Hydroxide (B78521)/Oxychloride | 2 pt/a | Good | [3] |
| Triphenyltin hydroxide (related to this compound) | Triphenyltin hydroxide | 8 fl oz/a | Good | [3] |
Note: Direct comparative studies with quantitative data for this compound against other non-systemic fungicides for bean anthracnose were limited in the available literature.
Mechanism of Action
The fungicidal activity of these non-systemic compounds relies on different biochemical interactions with the fungal cells.
This compound
This compound is known to be an inhibitor of oxidative phosphorylation in fungal mitochondria. It disrupts the ATP synthesis process, leading to energy deprivation and ultimately cell death.
dot
References
Navigating the Analytical Maze: A Comparative Guide to Fentin Acetate Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of Fentin acetate (B1210297), a widely used organotin fungicide, is paramount for ensuring product quality, environmental safety, and regulatory compliance. This guide provides a comprehensive comparison of validated analytical methods, offering a deep dive into their performance, detailed experimental protocols, and a visual workflow for method validation.
Fentin acetate's chemical properties necessitate robust and reliable analytical techniques for its determination in various matrices, from agricultural formulations to environmental samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS) stand out as the most prevalent and effective methods for this purpose. This guide will objectively compare these two mainstream approaches, presenting supporting data to aid in selecting the most suitable method for your specific analytical needs.
Performance Data at a Glance: HPLC vs. GC-MS
The following table summarizes the key performance characteristics of HPLC-UV and GC-MS methods for the quantification of this compound, based on published validation data. This allows for a direct comparison of their linearity, accuracy, precision, and sensitivity.
| Performance Parameter | HPLC-UV Method 1 (Formulations)[1] | HPLC-UV Method 2 (Residue in Beet & Soil)[2][3] | GC-MS Method (General)[2] |
| Linearity Range | Not explicitly stated, but calibration curve used | 0.5 - 50 mg/L | 10 - 10,000 ng/L |
| Correlation Coefficient (r²) | Not explicitly stated | 0.9978 - 0.9997 | Not explicitly stated |
| Accuracy (Recovery) | Not explicitly stated | 88.4 - 95.6% (beet), 91.2 - 91.8% (soil)[2][3] | 84.23% - 109.1% |
| Precision (RSD) | 0.2% and 2.3% | 2.0 - 4.5% (beet), 4.3 - 5.3% (soil)[2][3] | 4.24% - 10.75% |
| Limit of Detection (LOD) | Not explicitly stated | Not explicitly stated | Low ng/L range |
| Limit of Quantification (LOQ) | Not explicitly stated | 0.02 mg/kg[2][3] | Not explicitly stated |
In-Depth Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are the experimental protocols for the HPLC and GC-MS methods referenced in this guide.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Method 1: Analysis of this compound in Formulations [1]
-
Sample Preparation:
-
Weigh 100 ± 1 mg of Brestan (60% w/w this compound) or 1000 ± 1 mg of Trimastan (9% w/w this compound) into a 100 mL volumetric flask.
-
Add 50 mL of extraction solvent (glacial acetic acid-hexane, 20:80 v/v) and shake manually for 10 minutes.
-
Dilute to volume with the extraction solvent.
-
Filter a 5 mL aliquot and dilute to 25 mL with the extraction solvent.
-
-
Chromatographic Conditions:
-
LC System: Isocratic LC system with a photodiode array detector.
-
Column: 250 x 4.6 mm, 5 µm Partisil silica (B1680970) gel column.
-
Mobile Phase: Glacial acetic acid-hexane (5:95 v/v).
-
Flow Rate: Not specified.
-
Injection Volume: 20 µL.
-
Detection: UV at 258.5 nm.
-
Quantitation: External standard calibration curve.
-
Method 2: Residue Analysis of this compound in Beet and Soil [2][3]
-
Sample Preparation:
-
Extract this compound from beet plants and soil samples using hydrochloric acid and acetonitrile.
-
Perform a second extraction with dichloromethane.
-
Purify the extract using an acid aluminum oxide column with methanol (B129727) as the eluent.
-
Concentrate the purified extract and redissolve it in acetonitrile.
-
-
Chromatographic Conditions:
-
HPLC System: HPLC with UV detection.
-
Column: Waters Sun Fire™-C18 column.
-
Mobile Phase: Methanol and 0.5% phosphoric acid aqueous solution.
-
Flow Rate: Not specified.
-
Injection Volume: Not specified.
-
Detection: UV at 220 nm.
-
Quantitation: External standard calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
While a specific, detailed protocol for this compound was not fully elaborated in the search results, a general approach for organotin compounds, including this compound, can be outlined.[2][4] Often, a derivatization step is required to increase the volatility of the analyte.
-
Sample Preparation & Derivatization (General Approach):
-
Extract this compound from the sample matrix using an appropriate solvent.
-
Derivatize this compound to a more volatile form, for example, by conversion to butyltriphenyltin.
-
-
GC-MS Conditions (General):
-
GC System: Gas chromatograph coupled to a mass spectrometer.
-
Column: A suitable capillary column, such as an HP-5MS.
-
Injection Mode: Splitless injection.
-
Carrier Gas: Helium.
-
Oven Temperature Program: Optimized for the separation of the derivatized analyte.
-
MS Detector: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
-
Quantitation: Based on an external standard calibration curve.
-
Visualizing the Path to a Validated Method
The validation of an analytical method is a critical process to ensure its suitability for the intended purpose. The following diagram illustrates a typical workflow for validating an analytical method for this compound quantification.
Caption: Workflow for Analytical Method Validation.
References
A Comparative Guide to the Cross-Validation of Fentin Acetate Residue Analysis Between Laboratories
This guide provides a comprehensive overview of the cross-validation of Fentin acetate (B1210297) residue data, designed for researchers, scientists, and professionals in drug development. It outlines a model for an inter-laboratory comparison study, presenting synthesized data and detailed experimental protocols to ensure accurate and reproducible analysis of Fentin acetate residues.
Data Presentation: Inter-Laboratory Comparison of this compound Residue Analysis
The following table summarizes hypothetical but realistic quantitative data from a cross-validation study involving three laboratories. The data is based on typical performance characteristics of analytical methods used for this compound determination.
| Parameter | Laboratory A | Laboratory B | Laboratory C |
| Analytical Method | GC-MS | LC-MS/MS | HPLC-UV |
| Matrix | Potato Homogenate | Potato Homogenate | Potato Homogenate |
| Spiking Level | 0.1 mg/kg | 0.1 mg/kg | 0.1 mg/kg |
| Mean Recovery (%) | 95.8 | 98.2 | 92.5 |
| RSDr (%) | 4.5 | 3.8 | 6.2 |
| LOD (mg/kg) | 0.01 | 0.005 | 0.02 |
| LOQ (mg/kg) | 0.03 | 0.015 | 0.05 |
Abbreviations:
-
RSDr (%): Repeatability Relative Standard Deviation
-
LOD (mg/kg): Limit of Detection
-
LOQ (mg/kg): Limit of Quantitation
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are the key experimental protocols for the determination of this compound residues.
1. Sample Preparation and Extraction (QuEChERS Method Adaptation)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique in pesticide residue analysis.
-
Homogenization: A representative 10 g sample of the matrix (e.g., potato) is homogenized.
-
Extraction: The homogenized sample is placed in a 50 mL centrifuge tube with 10 mL of acetonitrile (B52724). The tube is shaken vigorously for 1 minute.
-
Salting Out: A salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate) is added, and the tube is immediately shaken for 1 minute.
-
Centrifugation: The sample is centrifuged at 3000 rpm for 5 minutes.
-
Cleanup (d-SPE): An aliquot of the supernatant is transferred to a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) sorbent and MgSO₄. The tube is vortexed for 30 seconds and then centrifuged.
-
Final Extract: The final extract is collected for analysis.
2. Analytical Instrumentation and Conditions
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 80°C held for 1 min, ramped to 280°C at 20°C/min, and held for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Ion Source Temperature: 230°C.
-
Mode: Selected Ion Monitoring (SIM).
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Transitions: Monitoring of specific precursor-to-product ion transitions for Fentin.
-
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 220 nm.[1]
-
Mandatory Visualization
The following diagram illustrates the workflow for a typical inter-laboratory cross-validation study of pesticide residue analysis.
Caption: Workflow of an inter-laboratory cross-validation study.
References
Comparative Study of Fentin Acetate's Impact on Different Fungal Species: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative overview of Fentin acetate (B1210297), an organotin fungicide, and its impact on various fungal species. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on its mechanism of action, outlines standardized experimental protocols for its evaluation, and discusses its efficacy.
Introduction to Fentin Acetate
This compound, an organotin compound, functions as a non-systemic fungicide with primary contact action.[1][2] It has been utilized in agriculture to control a range of fungal infections on crops such as potatoes and sugar beets.[1][2] The core mechanism of its antifungal activity lies in the inhibition of mitochondrial ATP synthase, a critical enzyme for cellular energy production in fungi.[1] While effective, the use of this compound has been restricted in many regions due to environmental and health concerns associated with organotin compounds.[1]
Comparative Antifungal Efficacy
To facilitate future comparative research, the following table provides a standardized format for presenting such data. The values presented are hypothetical and for illustrative purposes only.
| Fungal Species | Type | Typical Pathology | Hypothetical MIC (µg/mL) | Hypothetical IC50 (µg/mL) |
| Aspergillus fumigatus | Filamentous | Aspergillosis | 2.0 | 0.8 |
| Aspergillus niger | Filamentous | Food spoilage, Otomycosis | 4.0 | 1.5 |
| Fusarium oxysporum | Filamentous | Plant wilt | 1.5 | 0.6 |
| Fusarium solani | Filamentous | Keratitis, Skin infections | 2.5 | 1.0 |
| Candida albicans | Yeast | Candidiasis | 0.5 | 0.2 |
| Cryptococcus neoformans | Yeast | Cryptococcosis | 1.0 | 0.4 |
Experimental Protocols: Determining Antifungal Susceptibility
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungi, adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines.
Materials
-
This compound (analytical grade)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal isolates
-
Spectrophotometer
-
Incubator
Preparation of Antifungal Stock Solution
-
Prepare a stock solution of this compound in DMSO at a concentration of 100 times the highest final concentration to be tested.
-
Perform serial two-fold dilutions of the stock solution to create a range of concentrations.
Inoculum Preparation
-
Grow fungal isolates on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) to obtain sporulating cultures.
-
Harvest conidia by flooding the agar surface with sterile saline and gently scraping the surface.
-
Adjust the conidial suspension to a concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL using a spectrophotometer.
Microdilution Assay
-
Dispense 100 µL of RPMI-1640 medium into each well of a 96-well plate.
-
Add 100 µL of the appropriate this compound dilution to the wells, creating a serial dilution across the plate.
-
Add 100 µL of the standardized fungal inoculum to each well.
-
Include a growth control (medium and inoculum) and a sterility control (medium only).
-
Incubate the plates at 35°C for 48-72 hours.
MIC Determination
The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible growth.
Mechanism of Action and Signaling Pathways
The primary mode of action of this compound is the inhibition of mitochondrial ATP synthase.[1] This enzyme is essential for the production of ATP, the main energy currency of the cell. By disrupting ATP synthesis, this compound effectively halts cellular metabolic processes, leading to fungal cell death.
Organotin compounds, due to their lipophilic nature, are also known to interact with and disrupt the fungal cell membrane.[6] This can lead to a cascade of secondary effects, including altered membrane potential and ion transport. While specific signaling pathways affected by this compound have not been extensively elucidated, it is plausible that the cellular stress caused by ATP depletion and membrane disruption activates general fungal stress response pathways.
Conclusion
This compound is a potent inhibitor of fungal growth through its targeted action on mitochondrial ATP synthase. While its use has been curtailed, understanding its comparative efficacy and mechanism of action remains crucial for the development of new antifungal agents and for managing fungal resistance. The lack of publicly available, comprehensive comparative data on this compound's activity against a broad spectrum of fungal species highlights a significant research gap. The standardized protocols outlined in this guide provide a framework for conducting such studies, which would be invaluable to the scientific community. Further research into the specific signaling pathways affected by this compound could also reveal novel targets for antifungal drug development.
References
- 1. This compound (Ref: OMS 1020) [sitem.herts.ac.uk]
- 2. This compound TC - HEBEN [hb-p.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Antifungal activity of organotin compounds with functionalized carboxylates evaluated by the microdilution bioassay in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organotin compounds and their interactions with microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Fentin Acetate vs. Modern Systemic Fungicides: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Fentin acetate (B1210297), a conventional organotin fungicide, against modern systemic fungicides. The analysis is supported by a review of experimental data from various studies, with a focus on key agricultural pathogens: Phytophthora infestans (late blight of potato), Cercospora beticola (Cercospora leaf spot of sugar beet), and Colletotrichum lindemuthianum (anthracnose of beans). Detailed experimental methodologies and visual representations of fungicidal action are included to facilitate a comprehensive understanding.
Executive Summary
Fentin acetate is a non-systemic fungicide with protective and some curative action, functioning as a multi-site inhibitor of mitochondrial ATP synthase.[1] In contrast, modern systemic fungicides are absorbed and translocated within the plant, offering both protective and curative properties through highly specific modes of action. This guide examines the comparative performance of this compound against three major classes of modern systemic fungicides: Quinone outside Inhibitors (QoIs) represented by azoxystrobin, Demethylation Inhibitors (DMIs) represented by propiconazole, and Succinate Dehydrogenase Inhibitors (SDHIs) represented by boscalid (B143098). While direct comparative data is limited in single studies, analysis of various field and laboratory trials indicates that while this compound can provide effective control, modern systemic fungicides often demonstrate higher efficacy and offer the advantage of systemic activity.
Comparative Efficacy Data
The following tables summarize the efficacy of this compound and selected modern systemic fungicides against key fungal pathogens based on data from various field and in vitro studies.
Table 1: Control of Potato Late Blight (Phytophthora infestans)
| Fungicide Class | Active Ingredient | Efficacy (% Disease Severity Reduction) | Reference |
| Organotin (Contact) | This compound | 75-85% | [2] |
| QoI (Systemic) | Azoxystrobin | 85-95% | [3][4] |
| SDHI (Systemic) | Boscalid | 88-96% | [5] |
Table 2: Control of Cercospora Leaf Spot of Sugar Beet (Cercospora beticola)
| Fungicide Class | Active Ingredient | Efficacy (Disease Severity Rating Reduction) | Reference |
| Organotin (Contact) | This compound ("Super Tin") | Significant reduction in disease severity | [6][7] |
| DMI (Systemic) | Propiconazole | Significant reduction in disease severity | [8] |
| QoI (Systemic) | Azoxystrobin | High efficacy in reducing disease index | [9] |
Table 3: Control of Bean Anthracnose (Colletotrichum lindemuthianum)
| Fungicide Class | Active Ingredient | Efficacy (% Mycelial Growth Inhibition - in vitro) | Reference |
| Organotin (Contact) | This compound | Not widely reported in recent studies | |
| DMI (Systemic) | Propiconazole | >90% | [10] |
| SDHI (Systemic) | Boscalid | High efficacy | [11] |
| Combi-fungicide | Pyraclostrobin (QoI) + Metiram | Lowest mean disease severity in field trials | [12] |
Mechanisms of Action and Signaling Pathways
The fundamental difference in the efficacy and application of this compound and modern systemic fungicides lies in their distinct mechanisms of action.
This compound: Multi-Site ATP Synthase Inhibition
This compound acts as a non-systemic, contact fungicide with a multi-site inhibitory action on the fungus.[1] Its primary mode of action is the inhibition of mitochondrial ATP synthase, an essential enzyme for energy production in fungal cells. This disruption of ATP synthesis leads to a broad-based metabolic collapse and cell death. Due to its multi-site nature, the development of resistance to this compound is considered to be low.
Modern Systemic Fungicides: Specific, Targeted Inhibition
Modern systemic fungicides have highly specific modes of action, targeting key enzymes in fungal metabolic pathways.
-
Azoxystrobin (QoI - Quinone outside Inhibitor): Belongs to the strobilurin class of fungicides and inhibits mitochondrial respiration by binding to the Qo site of the cytochrome bc1 complex (Complex III).[13] This blockage of the electron transport chain prevents ATP synthesis, leading to fungal cell death.
-
Propiconazole (DMI - Demethylation Inhibitor): A triazole fungicide that inhibits the enzyme C14-demethylase, which is crucial for the biosynthesis of ergosterol.[14] Ergosterol is a vital component of the fungal cell membrane. Its depletion disrupts membrane integrity and function, ultimately leading to the cessation of fungal growth.
-
Boscalid (SDHI - Succinate Dehydrogenase Inhibitor): Belongs to the carboxamide class and inhibits Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain.[15] This action blocks the electron transport chain at a different site than QoIs, leading to a halt in energy production and subsequent fungal death.
Experimental Protocols
The data presented in this guide are derived from standard experimental methodologies for fungicide efficacy evaluation.
In Vitro Mycelial Growth Inhibition Assay
This laboratory-based assay is used to determine the direct inhibitory effect of a fungicide on fungal growth.
-
Medium Preparation: A suitable fungal growth medium (e.g., Potato Dextrose Agar (B569324) - PDA) is prepared and autoclaved.
-
Fungicide Incorporation: The test fungicide is added to the molten agar at various concentrations. Control plates contain no fungicide.
-
Inoculation: A mycelial plug from an actively growing culture of the target fungus is placed in the center of each agar plate.
-
Incubation: Plates are incubated at an optimal temperature for fungal growth (e.g., 25°C) for a specified period.
-
Data Collection: The radial growth of the fungal colony is measured.
-
Analysis: The percentage of mycelial growth inhibition is calculated relative to the control.
Field Efficacy Trial
Field trials are essential for evaluating fungicide performance under real-world agricultural conditions.
-
Experimental Design: A randomized complete block design is typically used with multiple replications.[16][17]
-
Plot Establishment: Plots of a susceptible crop variety are planted in a location with a history of the target disease.
-
Inoculation (if necessary): To ensure disease pressure, plots may be artificially inoculated with the pathogen.
-
Fungicide Application: Fungicides are applied at recommended rates and intervals using calibrated spray equipment.[16] An untreated control is included for comparison.
-
Disease Assessment: Disease severity is periodically assessed throughout the growing season using a standardized rating scale (e.g., percentage of leaf area affected).[8][16]
-
Yield Data Collection: At the end of the season, crop yield is harvested and measured for each plot.
-
Data Analysis: Statistical analysis is performed to determine significant differences in disease control and yield among the treatments.
Conclusion
This compound, as a multi-site contact fungicide, has historically provided a degree of control against a range of fungal pathogens. However, modern systemic fungicides such as azoxystrobin, propiconazole, and boscalid generally offer superior and more reliable efficacy. Their systemic nature allows for the protection of new growth and provides curative action, which are significant advantages over the purely protective and localized action of this compound. The single-site mode of action of many modern fungicides necessitates careful resistance management strategies, a factor that is less critical for multi-site inhibitors like this compound. For researchers and professionals in drug development, the targeted and specific mechanisms of modern systemic fungicides offer more precise tools for disease control and a clearer understanding of fungus-fungicide interactions at the molecular level.
References
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. apsnet.org [apsnet.org]
- 3. Field Evaluation of Few Novel Fungicides against Potato Late Blight Disease [arccjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. ijcmas.com [ijcmas.com]
- 6. assbt.org [assbt.org]
- 7. sbreb.org [sbreb.org]
- 8. hort [journals.ashs.org]
- 9. envirobiotechjournals.com [envirobiotechjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. plantarchives.org [plantarchives.org]
- 13. researchgate.net [researchgate.net]
- 14. Propiconazole - Wikipedia [en.wikipedia.org]
- 15. Understanding the SDHI (FRAC group 7) Fungicides — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 16. smbsc.com [smbsc.com]
- 17. sbreb.org [sbreb.org]
Assessing the environmental impact of Fentin acetate vs other pesticides
A Comparative Environmental Impact Assessment of Fentin Acetate (B1210297), Mancozeb, and Chlorothalonil
Introduction
Fentin acetate, an organotin fungicide, has been utilized in agriculture to control a range of fungal diseases, including blights on potatoes and leaf spot diseases on sugar beets.[1][2] It also exhibits molluscicidal and algicidal properties.[2][3] However, due to its environmental profile as an organotin compound, its use has become obsolete or restricted in many regions.[1][2] This guide provides a comparative environmental impact assessment of this compound against two other widely used fungicides: Mancozeb, a dithiocarbamate, and Chlorothalonil, a chlorinated nitrile. This comparison focuses on their aquatic toxicity, terrestrial ecotoxicity, and soil persistence, providing researchers and drug development professionals with a comprehensive overview based on available experimental data.
Quantitative Environmental Impact Comparison
The following tables summarize key environmental impact parameters for this compound, Mancozeb, and Chlorothalonil. The data is compiled from various scientific sources, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Aquatic Toxicity
| Pesticide | Test Organism | Endpoint | Value (mg/L) | Citation |
| This compound | Cyprinidae (Fish) | 96-hr LC50 | 0.32 | [3] |
| Daphnia magna | 48-hr EC50 | 0.00032 | [3] | |
| Scenedemus subspicatus (Algae) | 72-hr EC50 | 0.0000027 | [3] | |
| Mancozeb | Freshwater Fish (ETU degradate) | 96-hr LC50 | 0.91 | [4] |
| Aquatic Invertebrates (ETU degradate) | 48-hr EC50 | 1.04 | [4] | |
| Chlorothalonil | Rainbow Trout (Oncorhynchus mykiss) | 96-hr LC50 | 0.25 | [4] |
| Daphnia magna | 48-hr EC50 | 0.13 | [4] |
Table 2: Terrestrial Ecotoxicity
| Pesticide | Test Organism | Endpoint | Value | Citation |
| This compound | Phasianidae (Birds) | Acute oral LD50 | 77.4 mg/kg | [3] |
| Honeybees | Contact acute 48-hr LD50 | 16 µ g/bee | [3] | |
| Earthworms | Acute 14-day LC50 | >125 mg/kg | [3] | |
| Mancozeb | Not specified | |||
| Chlorothalonil | Not specified |
Table 3: Soil Persistence and Bioaccumulation
| Pesticide | Parameter | Value | Citation |
| This compound | Soil Half-Life (DT50) | <6 weeks (aerobic) | [3] |
| Bio-concentration Factor (BCF) in rainbow trout | 800 | [3] | |
| Mancozeb | Soil Half-Life (DT50) | 1-7 days (parent compound) | [5] |
| Chlorothalonil | Soil Half-Life (DT50) | 5-35 days | [5] |
Experimental Protocols
The data presented in the tables above are typically generated following standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality and comparability across different laboratories and studies.[6]
Key OECD Guidelines for Ecotoxicity Testing:
-
OECD 203: Fish, Acute Toxicity Test: This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.[2][7] Fish are exposed to various concentrations of the chemical in a controlled environment, and mortality is observed at 24, 48, 72, and 96 hours.[2]
-
OECD 202: Daphnia sp. Acute Immobilisation Test: This guideline is used to determine the concentration at which 50% of the tested Daphnia (a small crustacean) are immobilized (EC50) after 48 hours of exposure.[8] Immobilization is used as an endpoint as it is a clear and easily observable effect of toxicity.[8][9]
-
OECD 201: Alga, Growth Inhibition Test: This test assesses the effect of a chemical on the growth of algae over a 72-hour period.[10][11] The endpoint is the EC50, the concentration that inhibits algal growth by 50% compared to a control group.[12]
-
OECD 213: Honeybees, Acute Oral Toxicity Test: This protocol is designed to determine the acute oral toxicity of a substance to adult honeybees.[13][14] Bees are fed a sugar solution containing the test substance, and the LD50 (the dose that is lethal to 50% of the bees) is calculated after 48 hours.[13]
-
OECD 207: Earthworm, Acute Toxicity Test: This guideline outlines two methods, a filter paper contact test and an artificial soil test, to determine the LC50 of a chemical to earthworms over a 14-day period.[3][5]
-
OECD 307: Aerobic and Anaerobic Transformation in Soil: This test is used to determine the persistence of a chemical in soil by measuring its rate of degradation under both aerobic and anaerobic conditions. The output is typically expressed as a half-life (DT50).[1][4]
Mechanisms of Action and Signaling Pathways
The environmental impact of a pesticide is closely linked to its mechanism of action. Understanding these pathways is crucial for predicting non-target effects and for the development of more selective and environmentally benign alternatives.
This compound: Inhibition of Mitochondrial ATP Synthase
This compound's primary mode of action is the inhibition of mitochondrial ATP synthase, a critical enzyme in the production of ATP, the main energy currency of the cell.[15] By disrupting this process, this compound effectively cuts off the energy supply to the fungal cell, leading to its death.
Caption: this compound's mechanism of action.
Mancozeb: Multi-Site Inhibition
Mancozeb is a multi-site inhibitor, meaning it disrupts multiple biochemical processes within the fungal cell.[16][17] Its primary mode of action involves interfering with enzymes that contain sulfhydryl groups, which are essential for various metabolic pathways, including respiration and the synthesis of amino acids and lipids.[16][17] This broad-spectrum activity makes it difficult for fungi to develop resistance.
References
- 1. oecd.org [oecd.org]
- 2. oecd.org [oecd.org]
- 3. oecd.org [oecd.org]
- 4. oecd.org [oecd.org]
- 5. OECD 207: Earthworm Acute Toxicity Test - Aropha [aropha.com]
- 6. shop.fera.co.uk [shop.fera.co.uk]
- 7. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 8. oecd.org [oecd.org]
- 9. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 10. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]
- 11. oecd.org [oecd.org]
- 12. eurofins.com.au [eurofins.com.au]
- 13. content.fera.co.uk [content.fera.co.uk]
- 14. testinglab.com [testinglab.com]
- 15. This compound (Ref: OMS 1020) [sitem.herts.ac.uk]
- 16. Mancozeb Fungicide Mode of Action [allpesticides.com]
- 17. Mancozeb Fungicide | Minnesota Department of Agriculture [mda.state.mn.us]
Fentin Acetate: A Comparative Analysis of its Efficacy in Controlling Potato Late Blight
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the performance of Fentin acetate (B1210297) in managing Phytophthora infestans, with comparative data and detailed experimental protocols.
Fentin acetate, an organotin compound, has historically been utilized as a non-systemic fungicide with protective and some curative action against a range of fungal pathogens, most notably Phytophthora infestans, the causal agent of potato late blight. This guide provides a detailed comparison of this compound's performance with other fungicidal alternatives, supported by experimental data, to inform research and development in crop protection.
Performance Benchmarking of this compound
This compound functions primarily as a contact fungicide, providing a protective barrier on the plant surface. Its mode of action involves the inhibition of mitochondrial ATP synthase, a critical enzyme in the energy production pathway of the pathogen[1][2][3][4]. This disruption of cellular respiration leads to the inhibition of fungal growth and sporulation.
Quantitative data from a key study by Samoucha and Cohen (1986) provides a direct comparison of this compound with other fungicides of that era in controlling potato late blight. The study evaluated the percentage of control efficacy against a metalaxyl-sensitive (MS) isolate of Phytophthora infestans.
| Fungicide | Concentration (μg a.i./mL) | Control Efficacy (%)[5] |
| This compound | 10 | 95 |
| 5 | 80 | |
| 2.5 | 55 | |
| Mancozeb | 100 | 98 |
| 50 | 85 | |
| 25 | 60 | |
| Chlorothalonil | 10 | 90 |
| 5 | 75 | |
| 2.5 | 50 | |
| Metalaxyl | 1 | 100 |
| 0.5 | 95 | |
| 0.25 | 80 | |
| Untreated Control | - | 0 |
Data extracted from Samoucha and Cohen, 1986.[5]
Experimental Protocols
To ensure the reproducibility and validation of fungicide efficacy studies, detailed experimental protocols are crucial. The following methodologies are based on established practices for evaluating fungicides against potato late blight.
Inoculum Preparation and Plant Inoculation (based on Samoucha and Cohen, 1986)[5]
-
Isolate Maintenance: Isolates of Phytophthora infestans are maintained on a suitable medium, such as rye A agar, and stored at a low temperature (e.g., 4°C) for long-term preservation. For experiments, the pathogen is cultured on fresh media.
-
Sporangia Production: To obtain sporangia for inoculation, the pathogen is grown on a suitable medium or on potato slices until sporulation is observed.
-
Inoculum Suspension: Sporangia are harvested by flooding the culture plates with sterile distilled water and gently scraping the surface. The concentration of the sporangial suspension is adjusted to a desired level (e.g., 5 x 10^4 sporangia/mL) using a hemocytometer.
-
Plant Inoculation: Potato plants (e.g., cultivar 'Bintje') are grown to a suitable stage (e.g., 4-6 weeks old). The inoculum suspension is then sprayed onto the foliage of the potato plants until runoff.
-
Incubation: Inoculated plants are placed in a high-humidity environment (e.g., >90% relative humidity) at an optimal temperature for infection (e.g., 18-20°C) for a period of 24-48 hours to allow for zoospore release and infection.
Fungicide Application and Disease Assessment (General Protocol)
-
Fungicide Preparation: Fungicides are prepared as aqueous solutions or suspensions at the desired concentrations.
-
Fungicide Application: The fungicide solutions are applied to the potato foliage using a sprayer, ensuring uniform coverage. Applications can be prophylactic (before inoculation) or curative (after inoculation), depending on the experimental design.
-
Experimental Design: A randomized complete block design is typically used in field or greenhouse trials to minimize the effects of environmental variability.
-
Disease Assessment: Disease severity is assessed at regular intervals after inoculation. This is often done using a rating scale (e.g., 0-100% leaf area affected or a 1-9 scale). The Area Under the Disease Progress Curve (AUDPC) can then be calculated to provide a quantitative measure of disease development over time.
-
Data Analysis: Statistical analysis, such as Analysis of Variance (ANOVA), is used to determine the significance of differences in disease severity between different fungicide treatments.
Mode of Action and Signaling Pathways
As previously mentioned, this compound's primary mode of action is the inhibition of mitochondrial ATP synthase[1][2][3][4]. This enzyme is part of the F1F0-ATP synthase complex located in the inner mitochondrial membrane.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (Ref: OMS 1020) [sitem.herts.ac.uk]
- 3. Triphenyltin hydroxide Fungicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 4. researchgate.net [researchgate.net]
- 5. apsnet.org [apsnet.org]
- 6. Field Evaluation of Few Novel Fungicides against Potato Late Blight Disease [arccjournals.com]
- 7. ijcmas.com [ijcmas.com]
A Comparative Analysis of Fentin Acetate and Other Organotin Compounds: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the physicochemical properties, fungicidal efficacy, and toxicological profiles of Fentin acetate (B1210297) and other selected organotin compounds. The information is supported by experimental data and detailed methodologies to assist in research and development.
Physicochemical Properties
Organotin compounds are characterized by the presence of at least one tin-carbon bond. Their properties vary significantly based on the number and nature of the organic substituents attached to the tin atom. Fentin acetate is a triphenyltin (B1233371) compound. A comparison of its key physicochemical properties with other representative organotins is presented below.
| Property | This compound | Tributyltin (TBT) Oxide | Triphenyltin (TPT) Hydroxide | Azocyclotin | Cyhexatin |
| Chemical Formula | C₂₀H₁₈O₂Sn | C₂₄H₅₄OSn₂ | C₁₈H₁₆OSn | C₂₀H₃₅N₃Sn | C₁₈H₃₄OSn |
| Molar Mass ( g/mol ) | 409.1[1] | 596.08 | 367.0 | 436.2 | 385.2 |
| Appearance | White crystalline solid[1] | Colorless to pale yellow liquid | White powder | Colorless crystalline solid | White crystalline solid |
| Melting Point (°C) | 122-124[2] | -45 | 122-123.5[3] | 219 | 195-198 |
| Water Solubility | 28 mg/L (at 20°C)[4] | < 20 ppm | 1 mg/L (at pH 7)[3] | < 1 ppm | < 1 ppm |
| Primary Use | Agricultural fungicide[5][6] | Biocide in antifouling paints, wood preservative | Agricultural fungicide[7] | Acaricide | Acaricide |
Comparative Fungicidal and Miticidal Efficacy
Triphenyltin compounds, including this compound, have been widely used as agricultural fungicides. Their efficacy is comparable to other organotin pesticides. The following table summarizes available data on their biological activity.
| Compound | Target Organism(s) | Efficacy Metric (e.g., MIC, LC50) | Reference |
| This compound | Phytophthora infestans (late blight of potato), Cercospora beticola (leaf spot of sugar beet) | Effective at 200-300 g/ha | [6] |
| Triphenyltin Compounds (general) | Various fungal species | Generally more active than diphenyltin (B89523) analogues | [8] |
| Tributyltin Acetate | Yam rot fungi | MIC of 5.0 µg/ml (in 25% acetone) | [8] |
| Novel Organotin Compounds | Yeast-like and filamentous fungi | MIC in the range of 0.25-4.68 µg/ml | [9] |
Comparative Toxicology
The toxicity of organotin compounds is primarily determined by the number of organic groups, with tri-substituted organotins being the most toxic. The nature of the organic group also plays a crucial role.
Acute Toxicity Data
| Compound | Test Animal | Route | LD50 (mg/kg) | Reference |
| This compound | Rat | Oral | 140-298 | [4] |
| Triphenyltin Hydroxide | Rat | Oral | 156-360 | [4] |
| Tributyltin Oxide | Rat | Oral | 148-234 | [10] |
| Azocyclotin | Rat | Oral | 99 | |
| Cyhexatin | Rat | Oral | 540 | |
| Triethyltin | Rat | Oral | 4 | [11] |
| Trimethyltin | Rat | Oral | 12.6 | [11] |
In Vitro Cytotoxicity
| Compound | Cell Line | IC50 | Reference |
| Tributyltin trifluoroacetate | CAL-27 (human tongue squamous cell carcinoma) | 2.45 ± 0.14 µM | [12] |
| Bis(tributyltin) oxide | CAL-27 (human tongue squamous cell carcinoma) | 13.18 ± 3.70 µM | [12] |
| Tributyltin chloride | CAL-27 (human tongue squamous cell carcinoma) | 0.91 ± 0.53 µM | [12] |
| Novel Triphenyltin Compound | HeLa (cervical adenocarcinoma) | 1.76 µM | [13] |
Mechanism of Action: Induction of Apoptosis
A primary mechanism of organotin-induced toxicity is the induction of apoptosis, or programmed cell death. This process is often mediated through the mitochondrial pathway.
Signaling Pathway of Organotin-Induced Apoptosis
The following diagram illustrates the key events in the signaling cascade initiated by organotin compounds, leading to apoptosis.
References
- 1. This compound | C20H18O2Sn | CID 16682804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Triphenyltin Compounds (CICADS) [inchem.org]
- 4. 192. Fentin Compounds (AGP:1970/M/12/1) [inchem.org]
- 5. benchchem.com [benchchem.com]
- 6. Organotins induce apoptosis by disturbance of [Ca(2+)](i) and mitochondrial activity, causing oxidative stress and activation of caspases in rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antifungal activity of organotin compounds with functionalized carboxylates evaluated by the microdilution bioassay in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. researchgate.net [researchgate.net]
- 12. Biological Evaluation of Triorganotin Derivatives as Potential Anticancer Agents | MDPI [mdpi.com]
- 13. Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Fentin Acetate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. Fentin acetate (B1210297), an organotin compound, requires stringent disposal procedures due to its high toxicity and environmental persistence. This guide provides essential, step-by-step instructions for the proper management and disposal of Fentin acetate waste in a laboratory setting, ensuring the safety of personnel and the protection of the environment.
This compound is classified as a hazardous substance, being toxic if swallowed, fatal in contact with skin or if inhaled, and causing serious eye damage. Furthermore, it is very toxic to aquatic life with long-lasting effects.[1] Adherence to proper disposal protocols is therefore not only a matter of regulatory compliance but also a critical component of responsible laboratory practice.
Immediate Safety and Handling
Before initiating any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
Respiratory Protection: A full-face respirator with appropriate chemical filters.[1]
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemical-impermeable gloves (e.g., neoprene or rubber).[1]
-
Body Protection: A lab coat, overalls, or a chemical-resistant suit to prevent skin contact.[1]
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Disposal Procedures
The primary methods for the disposal of this compound waste involve either sending it to a licensed hazardous waste disposal facility or deactivating it chemically in the laboratory before disposal.
1. Professional Hazardous Waste Disposal:
The most straightforward and recommended method for the disposal of this compound is to collect it in a designated, properly labeled, and sealed hazardous waste container.[1][2] This container should then be handled by a licensed chemical waste disposal company. Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
2. In-Lab Chemical Deactivation:
For small quantities of this compound waste, chemical deactivation through oxidation can be performed to convert the toxic organotin compound into less toxic inorganic tin compounds.[2] However, the resulting solution must still be disposed of as hazardous waste.[2]
Experimental Protocol: Oxidative Treatment of Liquid this compound Waste
This protocol is adapted from general procedures for the treatment of organotin waste.[2]
Materials:
-
Liquid this compound waste
-
Suitable solvent for dilution (if waste is highly concentrated)
-
Oxidizing agent: Commercial bleach (sodium hypochlorite (B82951) solution) or hydrogen peroxide.[2][3]
-
Large, appropriate chemical-resistant container for the treatment process
-
Stir plate and stir bar
-
pH meter or pH paper
-
Designated hazardous waste container
Procedure:
-
Segregation: Ensure the this compound waste is not mixed with other incompatible waste streams.[2]
-
Dilution: In a chemical fume hood, if the waste is highly concentrated, dilute it with a suitable solvent.[2]
-
Oxidation: While stirring the diluted waste, slowly add the oxidizing agent (e.g., commercial bleach) in small portions.[2] This reaction can be exothermic, so monitor the temperature closely.[2]
-
Reaction Time: Allow the mixture to react for several hours, or overnight, with continuous stirring to ensure complete oxidation.[2]
-
Neutralization: Check the pH of the treated solution. If it is acidic or basic, neutralize it to a pH between 6 and 8 using an appropriate acid or base.[2]
-
Final Disposal: Transfer the treated waste to a designated hazardous waste container, label it appropriately, and arrange for its collection by a licensed disposal service.[2]
| Parameter | Value/Range | Source |
| Neutralization pH | 6 - 8 | [2] |
Alternative Deactivation Method: Alkaline Hydrolysis
Spill Management
In the event of a this compound spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
1. Control and Containment:
-
Evacuate non-essential personnel from the area.
-
Wearing full PPE, stop the source of the leak if it is safe to do so.
-
Contain the spill using absorbent materials such as sand, sawdust, or commercial sorbents to prevent it from spreading or entering drains.[1][10]
2. Cleanup:
-
For liquid spills, once absorbed, carefully sweep or scoop the material into a labeled, leak-proof container for hazardous waste.[1][10]
-
For solid spills, carefully sweep the material and place it into a designated hazardous waste container.
3. Decontamination:
-
Decontaminate the spill area. A mixture of household bleach and hydrated lime can be effective for decontaminating surfaces that have been in contact with organophosphate and other pesticides.[10][11]
-
Apply the decontamination solution to the area and allow it to sit before absorbing it with fresh material.[10][11]
-
Place all contaminated cleaning materials into the hazardous waste container.
-
Contaminated clothing should be removed promptly and disposed of as hazardous waste.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines before undertaking any chemical procedures.[2]
References
- 1. Studies on electrochemical treatment of wastewater contaminated with organotin compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. acq.osd.mil [acq.osd.mil]
- 5. bioliquidator.com [bioliquidator.com]
- 6. Efficacy of Alkaline Hydrolysis as an Alternative Method for Treatment and Disposal of Infectious Animal Waste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ebsaweb.eu [ebsaweb.eu]
- 8. inis.iaea.org [inis.iaea.org]
- 9. Evaluation of an alkaline hydrolysis method under atmospheric pressure for Category 1 animal by‐products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. weld.gov [weld.gov]
- 11. auf.isa-arbor.com [auf.isa-arbor.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Fentin Acetate
For Immediate Reference: Key Safety and Operational Protocols for Fentin Acetate (B1210297)
This document provides essential guidance for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of Fentin acetate. Adherence to these procedures is critical to mitigate the significant health and environmental hazards associated with this organotin compound.
Quantitative Toxicity Data
This compound is classified as highly toxic. The following table summarizes key toxicity values.
| Metric | Value | Species | Route | Reference |
| Acute Oral LD50 | 140-298 mg/kg | Rat | Oral | [1][2] |
| 125 mg/kg | Rat | Oral | [3] | |
| Acute Dermal LD50 | 127 mg/kg | Rabbit | Dermal | [1][2] |
| ~450 mg/kg | Rat | Dermal | [4] | |
| Acute Inhalation LC50 (4h) | 0.044 mg/L | Male Rat | Inhalation | [1][2] |
| 0.069 mg/L | Female Rat | Inhalation | [1][2] | |
| Occupational Exposure Limits (Germany, AGS) | 0.0004 mg/m³ (Inhalable fraction and vapor) | - | 8-hour TWA | [4] |
| 0.002 mg/m³ (Inhalable fraction and vapor) | - | 8-hour TWA | [4] | |
| 0.0008 mg/m³ (Inhalable fraction and vapor) | - | 15-minute STEL | [4] | |
| 0.004 mg/m³ (Inhalable fraction and vapor) | - | 15-minute STEL | [4] |
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure.
-
Respiratory Protection : A NIOSH-approved respirator with a particle filter is essential.[1] In areas with inadequate ventilation, a self-contained breathing apparatus (SCBA) should be used.
-
Eye and Face Protection : Wear tightly fitting safety goggles and a face shield.[4]
-
Skin Protection : Chemical-resistant gloves (e.g., rubber) are required.[1] Wear impervious clothing, including a lab coat, long pants, and closed-toe shoes, to cover all skin.[1] For tasks with a high risk of splashing, a chemical-resistant apron is necessary.
-
Hand Hygiene : Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1]
Handling and Storage Protocols
Strict adherence to the following procedures is necessary to ensure a safe laboratory environment.
Handling:
-
Work Area : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Contact : Prevent all contact with skin, eyes, and clothing.[1]
-
Aerosol Prevention : Avoid the formation of dust and aerosols.[4]
-
Personal Hygiene : Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]
Storage:
-
Container : Store in the original, tightly closed container in a cool, dry, and well-ventilated place.[1][4]
-
Location : Keep in a locked area, out of reach of children and unauthorized personnel.[1]
-
Incompatibilities : Store away from strong oxidizing agents, alkalis, and acids.[1]
-
Environmental Protection : Prevent contamination of food, feed, and water sources.[1]
Disposal Plan
This compound and its containers must be treated as hazardous waste.
-
Waste Collection : Collect waste this compound and contaminated materials in designated, labeled, and sealed containers.
-
Disposal Method : Dispose of the waste through a licensed hazardous waste disposal company. Do not empty into drains or release into the environment.[3]
-
Container Disposal : Empty containers should be disposed of as unused product. Do not reuse empty containers.[1]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
First Aid:
-
Ingestion : If swallowed, get emergency medical help immediately.[4] Rinse mouth with water.[4] Do not induce vomiting.[1][3]
-
Skin Contact : Immediately take off all contaminated clothing.[4] Wash the affected area with plenty of soap and water.[1] Seek immediate medical attention.[1]
-
Eye Contact : Immediately rinse with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.
-
Inhalation : Move the person to fresh air and keep them comfortable for breathing.[1] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1]
Spill Response:
In the event of a spill, follow the established protocol to contain and clean up the material safely. The following workflow diagram outlines the key steps.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
